N-Benzyl Epinephrine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENHZTNWVCNPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171362 | |
| Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095714-91-2 | |
| Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1095714-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301171362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of N-Benzyl Epinephrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl Epinephrine, a close structural analog and key synthetic intermediate of the vital hormone and neurotransmitter epinephrine, presents a molecule of significant interest in pharmaceutical research and development. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis pathways, and analytical characterization methodologies. While primarily recognized as a precursor and a process impurity in the manufacturing of epinephrine, its structural similarity to endogenous catecholamines warrants a thorough understanding of its chemical and pharmacological profile. This document serves as a foundational resource for scientists engaged in catecholamine research, synthetic chemistry, and the quality control of adrenergic drugs.
Introduction: The Significance of a Benzylated Catecholamine
Epinephrine (adrenaline) is a critical endogenous catecholamine that regulates a multitude of physiological processes through its action on α- and β-adrenergic receptors.[1] Its synthesis and purification for pharmaceutical use is a process that demands high precision to minimize impurities that could affect efficacy and safety. This compound emerges in this context as a direct precursor in several synthetic routes to epinephrine, where the benzyl group serves as a protecting group for the amine. Its presence as an impurity, specifically designated as "rac Adrenaline Impurity D," in epinephrine preparations necessitates robust analytical methods for its detection and quantification.[2][3] Understanding the chemical behavior and potential biological activity of this compound is therefore not only an academic exercise but a practical necessity for ensuring the quality and safety of a widely used medication. This guide aims to consolidate the available technical information on this compound to support these endeavors.
Chemical Identity and Structure
This compound is a secondary amine and a catechol derivative, featuring a benzyl group attached to the nitrogen atom of the epinephrine backbone.
Nomenclature and Identifiers
-
Systematic IUPAC Name: 4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol[3]
-
Common Synonyms: N-benzyladrenaline, rac Adrenaline Impurity D[2][3]
-
CAS Number: 1095714-91-2[2]
-
Molecular Formula: C₁₆H₁₉NO₃[4]
-
SMILES String: CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O[3]
Molecular Structure
The structure of this compound is characterized by a catechol ring (a benzene ring with two adjacent hydroxyl groups), an ethanolamine side chain with a hydroxyl group at the benzylic position, and a methylamino group that is further substituted with a benzyl group.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 273.33 g/mol | [2][4] |
| Appearance | White to nearly-white microcrystalline powder or granules | [General chemical knowledge] |
| Solubility | Soluble in methanol | [5] |
| Storage | Store at 2-8°C for long-term storage | [4] |
| Purity (typical) | >99% by HPLC | [4] |
Synthesis of this compound
This compound is primarily synthesized as an intermediate in the production of racemic or enantiomerically pure epinephrine. The common synthetic pathway involves the reduction of N-benzyl adrenalone.
Synthetic Pathway Overview
The synthesis can be conceptually broken down into two main stages:
-
Formation of N-benzyl adrenalone: This precursor is typically synthesized by reacting 3',4'-dihydroxy-2-chloroacetophenone with N-methylbenzylamine.
-
Reduction to this compound: The ketone group of N-benzyl adrenalone is then reduced to a secondary alcohol to yield this compound.
Caption: General synthetic pathway to this compound.
Experimental Protocol: Reduction of N-benzyl adrenalone
The following protocol is a representative example of the reduction of N-benzyl adrenalone to this compound.
Materials:
-
N-benzyl adrenalone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Methanolic HCl
-
Ice-salt bath
Procedure:
-
Charge a reaction vessel with N-benzyl adrenalone and methanol.
-
Cool the mixture in an ice-salt bath to 0-5 °C.
-
Add sodium borohydride portion-wise to the cooled reaction mixture while maintaining the temperature.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for a specified period (e.g., 3 hours).
-
Quench the reaction by adding methanolic HCl to adjust the pH to approximately 0.5-2.5. This step also facilitates the breakdown of the borate complex.
-
The resulting this compound can then be carried forward in solution for the subsequent debenzylation step to produce epinephrine.
Pharmacology and Biological Activity (Current Understanding and Gaps)
A comprehensive pharmacological profile for this compound is not extensively documented in publicly available literature. Its primary role in the scientific literature is that of a synthetic intermediate. However, based on its structural similarity to epinephrine, some logical inferences can be drawn, which must be treated with caution and require experimental validation.
Adrenergic Receptor Interactions: A Postulated Profile
Epinephrine is a potent agonist at both α- and β-adrenergic receptors.[1][6][7] The key structural features for this activity are the catechol moiety and the ethanolamine side chain. This compound retains these core features. The bulky N-benzyl group, however, is a significant modification compared to the N-methyl group of epinephrine.
-
Potential for α- and β-Adrenergic Activity: It is plausible that this compound can bind to and potentially activate adrenergic receptors. The extent of this activity (agonist, partial agonist, or antagonist) and its receptor subtype selectivity (α₁, α₂, β₁, β₂, β₃) are unknown without experimental data.
-
Influence of the N-benzyl Group: The large benzyl substituent on the nitrogen atom could sterically hinder the optimal binding conformation required for potent receptor activation, potentially leading to reduced affinity and/or efficacy compared to epinephrine. It might also alter the selectivity profile between α- and β-adrenergic receptors.
It is imperative to emphasize that the above points are speculative and require rigorous pharmacological investigation through receptor binding assays and functional studies.
Implications as an Impurity
The presence of this compound as an impurity in epinephrine formulations could have clinical implications. If it possesses significant adrenergic activity, it could contribute to the overall pharmacological effect, potentially altering the intended dose-response relationship of epinephrine. Conversely, if it acts as an antagonist or has a different receptor selectivity profile, it could interfere with the therapeutic effects of epinephrine. Given these uncertainties, controlling the levels of this impurity is of paramount importance.
Analytical Characterization
Robust analytical methods are essential for the identification and quantification of this compound, particularly in the context of quality control for epinephrine manufacturing.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of this compound.
Illustrative HPLC Method:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or sodium phosphate) and an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution. A slightly acidic pH (e.g., 3.1) is often employed.[8]
-
Detection: UV detection at a wavelength where the catechol chromophore absorbs, typically around 280 nm.[8]
-
Internal Standard: For quantitative analysis, an internal standard such as 3,4-dihydroxy benzylamine can be used.[8]
Caption: A typical HPLC workflow for the analysis of this compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of this compound. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the catechol and benzyl rings, the methine proton of the ethanolamine side chain, the N-methyl group, and the benzylic methylene protons.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is used for the confirmation of the molecular weight and for structural analysis through fragmentation patterns.[9] The fragmentation of this compound would likely involve cleavage of the C-C bond benzylic to the nitrogen and the hydroxyl group, as well as loss of the benzyl group.
Conversion to Epinephrine: The Debenzylation Step
The final step in the synthesis of epinephrine from this compound is the removal of the N-benzyl protecting group.
Catalytic Hydrogenolysis
This is a common and efficient method for debenzylation.
Protocol Overview:
-
This compound is dissolved in a suitable solvent, such as methanol.
-
The solution is acidified, for example, with dilute HCl.
-
A palladium on carbon (Pd/C) catalyst is added.
-
The mixture is subjected to an atmosphere of hydrogen gas, often at a slightly elevated temperature (e.g., 40 °C), and stirred until the reaction is complete.[5]
-
Upon completion, the catalyst is filtered off, and the pH is adjusted to precipitate the epinephrine product.
Conclusion and Future Directions
This compound is a molecule of considerable importance in the synthesis of epinephrine. This guide has provided a detailed overview of its chemical structure, synthesis, and analytical characterization. A significant gap in the current knowledge is the lack of a comprehensive pharmacological profile. Future research should focus on elucidating the adrenergic receptor binding affinities and intrinsic activities of this compound to fully understand its potential biological effects, both as a standalone compound and as an impurity in epinephrine formulations. Such studies would provide invaluable information for drug development professionals and regulatory bodies, ensuring the continued safety and efficacy of this life-saving medication.
References
-
Adrenergic receptor. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Adrenergics Module. (n.d.). University of Pittsburgh School of Medicine. Retrieved January 16, 2026, from [Link]
-
bmse000316 Epinephrine at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 16, 2026, from [Link]
-
Epinephrine. (n.d.). In NIST WebBook. National Institute of Standards and Technology. Retrieved January 16, 2026, from [Link]
-
Fragmentation Patterns in Mass Spectra. (2023, August 29). In Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
HPLC Methods for analysis of Epinephrine. (n.d.). HELIX Chromatography. Retrieved January 16, 2026, from [Link]
-
4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Distinct binding conformations of epinephrine with α- and β-adrenergic receptors. (2024, September 2). Nature Communications. [Link]
- Processes for the preparation of epinephrine. (2009).
-
N-BENZYL ADRENALONE. (n.d.). precisionFDA. Retrieved January 16, 2026, from [Link]
-
Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). Journal of the American Society for Mass Spectrometry. [Link]
-
HPLC Separation of Epinephrine and Related Impurities. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 16, 2026, from [Link]
-
α- and β-Adrenergic Receptors. (n.d.). In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (etonitazepipne), a recent addition to the 2-benzylbenzimidazole opioid subclass. (2022, April 21). Archives of Toxicology. [Link]
-
This compound. (n.d.). Chemfeel. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). Alentris Research Pvt. Ltd. Retrieved January 16, 2026, from [Link]
-
Supplementary Information. (n.d.). Retrieved January 16, 2026, from [Link]
-
Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation. (1984). Drugs. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000068). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]
-
HPLC Method for Analysis of Neurotransmitters Phenylephrine, Epinephrine and Norepinephrine on BIST™B+ Column. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]
-
A reversed-phase high performance liquid chromatographic method for determination of Epinephrine in pharmaceutical formulation. (2010). Archives of Applied Science Research. [Link]
-
Simultaneous Determination of Epinephrine and Norepinephrine by High Performance Liquid Chromatography. (2009). Scientia Pharmaceutica. [Link]
-
First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (etonitazepipne), a recent addition to the 2-benzylbenzimidazole opioid subclass. (n.d.). ResearchGate. [Link]
Sources
- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 1095714-91-2 | LGC Standards [lgcstandards.com]
- 3. 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol | C16H19NO3 | CID 22005903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 6. University of Pittsburgh | Adrenergics [pittmedcardio.com]
- 7. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of N-Benzyl Epinephrine
This guide provides a comprehensive overview of the synthesis of N-Benzyl Epinephrine, a derivative of the vital hormone and neurotransmitter, epinephrine. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven methodologies.
Introduction: The Significance of this compound
Epinephrine, also known as adrenaline, is a critical catecholamine involved in the "fight-or-flight" response. Its chemical structure features a catechol moiety and an amino group, both of which are susceptible to chemical modification. The N-benzylation of epinephrine yields this compound, a compound of interest in medicinal chemistry and pharmacology. The introduction of a benzyl group can significantly alter the parent molecule's properties, including its lipophilicity, receptor-binding affinity, and metabolic stability. This modification allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. This compound also serves as a key intermediate in the synthesis of other complex molecules and is recognized as an impurity in epinephrine preparations.[1]
Core Synthesis Pathway: Reductive Amination
The most direct and efficient route for the synthesis of this compound is through the reductive amination of epinephrine with benzaldehyde. This one-pot reaction is favored for its simplicity and relatively high yields.[2][3] The underlying principle of this reaction is the initial formation of an iminium ion intermediate from the reaction between the secondary amine of epinephrine and the carbonyl group of benzaldehyde. This intermediate is then reduced in situ by a mild reducing agent to form the final N-benzylated product.
Reaction Mechanism
The reductive amination process can be broken down into two key steps:
-
Iminium Ion Formation: The secondary amine of epinephrine nucleophilically attacks the carbonyl carbon of benzaldehyde. Following a series of proton transfers, a water molecule is eliminated, resulting in the formation of a resonance-stabilized iminium ion. The acidic protons of the catechol group of epinephrine can be sensitive to the reaction conditions, making pH control a crucial parameter.
-
Reduction: A reducing agent, typically sodium borohydride or a derivative like sodium cyanoborohydride, is introduced to selectively reduce the iminium ion.[2] Sodium borohydride is a cost-effective and safe reducing agent suitable for this transformation.[4][5][6] It is crucial that the reducing agent is mild enough not to reduce the benzaldehyde starting material.
The overall synthetic transformation is depicted in the following diagram:
Experimental Protocol: Step-by-Step Methodology
This section provides a detailed, step-by-step protocol for the synthesis of this compound via reductive amination.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| (L)-Epinephrine | C₉H₁₃NO₃ | 183.20 | ≥98% | Sigma-Aldrich |
| Benzaldehyde | C₇H₆O | 106.12 | ≥99% | Acros Organics |
| Sodium Borohydride | NaBH₄ | 37.83 | ≥98% | Alfa Aesar |
| Methanol | CH₃OH | 32.04 | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | J.T. Baker |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS Grade | EMD Millipore |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.83 g (10 mmol) of (L)-Epinephrine in 100 mL of anhydrous methanol. Stir the solution at room temperature until the epinephrine is fully dissolved.
-
Addition of Benzaldehyde: To the stirred solution, add 1.1 mL (1.06 g, 10 mmol) of benzaldehyde dropwise over 5 minutes.
-
Iminium Ion Formation: Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, prepare a solution of 0.42 g (11 mmol) of sodium borohydride in 20 mL of methanol. Add the sodium borohydride solution to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.
-
Quenching: Carefully quench the reaction by the dropwise addition of 20 mL of water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution, followed by 1 x 30 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 4 °C for several hours to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons from both the catechol and benzyl rings, a singlet for the benzylic protons, a multiplet for the chiral center proton, and signals for the N-methyl and aliphatic protons. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the benzylic carbon, the carbon bearing the hydroxyl group, and the N-methyl and aliphatic carbons. |
| FTIR | Characteristic peaks for O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), and C-N stretching vibrations.[7][8][9] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₆H₁₉NO₃, M.W. = 273.33 g/mol ).[10][11] |
| HPLC | A single major peak indicating high purity.[12][13] |
Safety and Handling Precautions
-
Sodium Borohydride: is a water-reactive and flammable solid. It is also toxic if swallowed or in contact with skin. Handle in a well-ventilated fume hood, away from water and open flames. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[4][5][6]
-
Benzaldehyde: is a combustible liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Handle in a fume hood and wear appropriate PPE.
-
Methanol: is a flammable liquid and is toxic. Avoid inhalation and skin contact.
Conclusion
The synthesis of this compound via reductive amination is a robust and accessible method for laboratory-scale production. This guide provides a detailed framework for its synthesis, purification, and characterization. By understanding the underlying chemical principles and adhering to the described protocols and safety measures, researchers can confidently prepare this valuable compound for further investigation in drug discovery and development.
References
-
SynThink Research Chemicals. This compound | 1095714-91-2. [Link]
-
Veeprho. This compound Impurity | CAS 1095714-91-2. [Link]
-
University of California. Sodium borohydride - Standard Operating Procedure. (2012). [Link]
-
The Ohio State University. Sodium Borohydride SOP. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
-
ResearchGate. Reductive aminations of benzaldehyde. [Link]
-
PubChem. 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol. [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000316 - Epinephrine (C9H13NO3). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000068). [Link]
-
National Institute of Standards and Technology. Epinephrine - the NIST WebBook. [Link]
-
precisionFDA. N-BENZYL ADRENALONE. [Link]
-
DergiPark. Structural Analysis of Epinephrine by Combination of Density Functional Theory and Hartree-Fock Methods. [Link]
-
YouTube. Reductive Amination. (2023). [Link]
-
Master Organic Chemistry. Reductive Amination (Reaction Guide). (2017). [Link]
- Google Patents.
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. (2025). [Link]
-
Veeprho. This compound Impurity | CAS 1095714-91-2. [Link]
-
Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]
-
National Institute of Standards and Technology. Epinephrine - the NIST WebBook. [Link]
-
ResearchGate. Reductive aminations of benzaldehyde. [Link]
-
ResearchGate. The FT-IR spectra of (a) epinephrine bitartrate (EpiBit) crystals, (b).... [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. fishersci.com [fishersci.com]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. Epinephrine [webbook.nist.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol | C16H19NO3 | CID 22005903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. clearsynth.com [clearsynth.com]
- 12. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 13. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
The Unseen Architect: A Technical Guide to the Discovery and Strategic Role of N-Benzyl Epinephrine in Modern Pharmaceutical Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide delves into the nuanced history and critical role of N-Benzyl Epinephrine, a molecule often relegated to the footnotes of pharmaceutical literature. While not a therapeutic agent itself, its existence is a testament to the elegant strategies required in synthetic organic chemistry. We will explore its pivotal function as a protected intermediate in the industrial synthesis of epinephrine, examining the chemical logic that necessitates its transient creation and the methodologies developed for its efficient conversion.
Historical Context: The Challenge of Synthesizing a Hormone
The story of this compound is intrinsically linked to the history of epinephrine (adrenaline) itself. First isolated from adrenal glands by Jōkichi Takamine in 1901 and independently by others around the same time, the therapeutic potential of this potent hormone was immediately recognized.[1][2] However, reliance on animal sources was unsustainable for widespread medical use, prompting a race to achieve its chemical synthesis. Friedrich Stolz and Henry Drysdale Dakin independently accomplished this feat in 1904, laying the groundwork for future refinements.[3]
Early synthetic routes were often inefficient and produced a racemic mixture of epinephrine's enantiomers. It was quickly discovered that the biological activity resides almost exclusively in the (R)-(-)-enantiomer, which is significantly more potent than its (S)-(+)-counterpart.[4] This presented a new challenge: the development of a stereoselective synthesis or an efficient method for resolving the racemic mixture. It is within this pursuit of a commercially viable and stereochemically pure synthesis of epinephrine that this compound emerged as a key player.
The Synthetic Imperative: Why this compound is Essential
The structure of epinephrine contains a secondary amine and a catechol moiety, both of which are reactive and can interfere with certain chemical transformations. The primary challenge in synthesizing epinephrine lies in selectively reducing the ketone of an adrenalone precursor without affecting other functional groups. This is where the strategic use of a protecting group becomes paramount.
The Benzyl Group: An Ideal Guardian for the Amine
The N-benzyl group serves as an effective protecting group for the secondary amine of epinephrine for several key reasons:
-
Stability: The benzyl group is stable under a range of reaction conditions, including the reduction of the adjacent ketone.[5]
-
Facile Introduction: It can be readily introduced by reacting a precursor with benzyl bromide or through reductive amination.[5]
-
Clean Removal: The benzyl group can be cleaved under mild conditions via catalytic hydrogenation, a process that is highly efficient and yields the desired secondary amine with minimal byproducts.[6][7]
The presence of the N-benzyl group in the intermediate, N-benzyl adrenalone, allows for the selective reduction of the ketone to a hydroxyl group, forming this compound. Without this protection, the secondary amine could potentially react with other reagents or lead to undesired side reactions.
Pharmacological Inactivity: A Fortuitous Property
While specific binding affinity data for this compound at adrenergic receptors is not extensively published, it is understood that the bulky N-benzyl substituent significantly diminishes its pharmacological activity compared to epinephrine. The interaction of catecholamines with adrenergic receptors is highly specific, involving hydrogen bonding with the catechol hydroxyls and an ionic interaction with the amine group.[8] The large, hydrophobic benzyl group likely hinders the proper binding of the molecule to the active site of the α- and β-adrenergic receptors. This presumed lack of significant biological activity is advantageous for a synthetic intermediate, minimizing potential physiological effects during the manufacturing process. A study on N-substituted norepinephrine derivatives showed that while some larger N-substituents could increase beta-adrenergic activity, an underivatized amine was crucial for significant activity in many cases.[9]
The Synthetic Pathway: From Precursor to Final Product
The synthesis of epinephrine via the this compound intermediate is a multi-step process that has been refined over the years for optimal yield and purity. The general scheme involves the formation of N-benzyl adrenalone, its reduction to this compound, and the final deprotection to yield epinephrine.
Synthesis of N-Benzyl Adrenalone
The precursor, N-benzyl adrenalone, is typically synthesized by reacting 3,4-dihydroxy-α-chloroacetophenone with N-methylbenzylamine.[6]
Synthesis of the N-benzyl adrenalone precursor.
Reduction to this compound
The critical step is the reduction of the ketone in N-benzyl adrenalone to a secondary alcohol, yielding this compound. This is typically achieved using a reducing agent such as sodium borohydride in an alcoholic solvent like methanol.[10] The reaction is often carried out at low temperatures (0-5 °C) to control its exothermicity.[10]
Reduction of N-benzyl adrenalone to this compound.
More advanced methods employ asymmetric transfer hydrogenation to directly produce the desired (R)-enantiomer of this compound, thus avoiding a subsequent resolution step. This often involves a ruthenium catalyst with a chiral ligand.[11]
Debenzylation to Epinephrine
The final step is the removal of the N-benzyl protecting group to yield epinephrine. This is most commonly accomplished by catalytic transfer hydrogenation.[6][7] In this process, a hydrogen donor, such as formic acid or ammonium formate, is used in the presence of a palladium on carbon (Pd/C) catalyst.[7][10] This method is advantageous as it avoids the need for high-pressure hydrogen gas, making it safer for industrial-scale production.[6]
Debenzylation of this compound to yield Epinephrine.
The reaction mechanism for catalytic transfer hydrogenation involves the in-situ generation of hydrogen on the surface of the palladium catalyst, which then facilitates the hydrogenolysis of the carbon-nitrogen bond of the benzyl group.
| Step | Reactant | Reagents/Conditions | Product | Purpose |
| 1 | 3,4-dihydroxy-α-chloroacetophenone | N-methylbenzylamine | N-benzyl adrenalone | Introduction of the protected amine functionality. |
| 2 | N-benzyl adrenalone | Sodium borohydride, Methanol | This compound | Selective reduction of the ketone to a secondary alcohol. |
| 3 | This compound | H₂, Palladium on Carbon (Pd/C) | Epinephrine | Removal of the N-benzyl protecting group. |
| Table 1: Key Steps in the Synthesis of Epinephrine via this compound. |
Chiral Resolution
When the reduction of N-benzyl adrenalone is not stereoselective, a racemic mixture of this compound is produced, which subsequently yields racemic epinephrine. The separation of the desired (R)-(-)-epinephrine from the less active (S)-(+)-enantiomer is crucial. This is typically achieved through chiral resolution, a process that involves the formation of diastereomeric salts with a chiral resolving agent, such as L-tartaric acid.[6] The differing solubilities of these diastereomeric salts allow for their separation by crystallization.[12]
Conclusion
This compound, while devoid of its own therapeutic application, holds a significant place in the history and industrial production of epinephrine. Its use as a protected intermediate exemplifies a fundamental principle of organic synthesis: the temporary masking of a reactive functional group to enable a specific chemical transformation elsewhere in the molecule. The development of synthetic routes involving this compound has not only provided a reliable and scalable source of this vital medication but has also driven innovation in the fields of protecting group chemistry and asymmetric catalysis. For researchers and professionals in drug development, the story of this compound serves as a compelling case study in the strategic design and execution of a commercially viable synthetic pathway for a complex pharmaceutical agent.
References
- Abel, J. J., & Takamine, J. (n.d.). Abel, Takamine, and the Isolation of Adrenaline. Research Starters.
- BenchChem. (2025).
- A Process For Preparing Epinephrine Intermedi
- Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate.
- Epinephrine (medic
- Achiwa, K., & Nishio, N. (2025).
- Reitz, A. B., Sonveaux, E., Rosenkranz, R. P., Verlander, M. S., Melmon, K. L., Hoffman, B. B., ... & Goodman, M. (1986). Conjugates of catecholamines. 5. Synthesis and beta-adrenergic activity of N-(aminoalkyl)norepinephrine derivatives. Journal of medicinal chemistry, 29(11), 2234–2241.
- Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.
- N-BENZYL ADRENALONE - gsrs. (n.d.).
- Transo-Pharm. (2020, June 1). Enantiomeric Purity of Epinephrine.
- This compound Impurity | CAS 1095714-91-2 - Veeprho. (n.d.).
- Chiral resolution - Wikipedia. (n.d.).
- Pitt Cardiology. (n.d.). Adrenergics Module.
- Bieg, T., & Szeja, W. (1985).
- Major interactions between (–)-epinephrine and its β -adrenergic receptor binding site. (n.d.).
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (2025).
- This compound | CAS No- 1095714-91-2 | Simson Pharma Limited. (n.d.).
- Epinephrine | C9H13NO3 | CID 5816 - PubChem. (n.d.).
- Britannica, T. Editors of Encyclopaedia (2026, January 8). epinephrine. Encyclopedia Britannica.
- This compound | CAS No: 1095714-91-2 - Aquigen Bio Sciences. (n.d.).
- Adrenaline - Impurity E | CAS No : 36467-25-1 - Pharmaffili
- Adrenaline EP Impurity E | 36467-25-1 - SynZeal. (n.d.).
Sources
- 1. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.usp.org [store.usp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. veeprho.com [veeprho.com]
- 5. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. Conjugates of catecholamines. 5. Synthesis and beta-adrenergic activity of N-(aminoalkyl)norepinephrine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. scihorizon.com [scihorizon.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Physical and chemical properties of N-Benzyl Epinephrine
An In-depth Technical Guide to N-Benzyl Epinephrine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the physical and chemical properties of this compound. By synthesizing foundational chemical principles with practical, field-proven insights, this guide aims to provide an authoritative resource for professionals engaged in pharmaceutical research and development.
Section 1: Core Molecular Profile
This compound, known systematically as 4-[2-[benzyl(methyl)amino]-1-hydroxy-ethyl]benzene-1,2-diol, is a significant derivative and intermediate of Epinephrine.[1][2][3] The substitution of a benzyl group on the nitrogen atom of the ethanolamine side chain fundamentally alters the molecule's physicochemical characteristics compared to the endogenous hormone, Epinephrine. This modification has direct implications for its potential pharmacological activity, stability, and analytical profile.
Physicochemical Characteristics
The introduction of the benzyl moiety increases the molecular weight and is predicted to enhance lipophilicity, which can influence its pharmacokinetic behavior, such as membrane permeability and distribution.
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Source(s) |
| IUPAC Name | 4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol | [2][3] |
| Synonyms | N-benzyladrenaline, Adrenaline Impurity D | [2][4] |
| CAS Number | 1095714-91-2 | [1][2][5] |
| Molecular Formula | C₁₆H₁₉NO₃ | [1][2][5] |
| Molecular Weight | 273.33 g/mol | [1][2][5] |
| Appearance | White to nearly-white microcrystalline powder or granules | [4][6] |
| Purity (Typical) | >95% - 99.77% (as per commercial suppliers) | [7][8] |
| Storage | Store at refrigerator (2-8°C) for long-term storage | [7] |
Spectroscopic and Analytical Identity
Definitive identification and quantification of this compound rely on a suite of spectroscopic and chromatographic techniques. Commercial suppliers of this compound as a reference standard typically provide a comprehensive Certificate of Analysis (CoA) including the following data.[5]
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the catechol and benzyl rings, a methine proton at the chiral center, methylene protons adjacent to the nitrogen, and the methyl group protons. The integration of these signals would confirm the proton count of the structure.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight with a molecular ion peak at m/z 273.33.[1][2] Fragmentation patterns would likely involve cleavage of the C-C bond alpha to the hydroxyl group and the benzylic C-N bond.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key vibrations include broad O-H stretching from the phenolic groups, C-H stretching for both aromatic and aliphatic components, and C=C stretching from the aromatic rings.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound.[5][7] A validated HPLC method is essential for separating it from related impurities, including residual starting materials or degradation products.
Section 2: Synthesis and Purification Methodologies
This compound is a key intermediate in certain synthetic routes to Epinephrine.[9][10] Understanding its synthesis is crucial for process chemists and those developing related compounds. The primary route involves the reductive amination of an adrenalone precursor.
Generalized Synthesis and Validation Workflow
The logical flow from starting materials to a validated, pure compound is a multi-stage process requiring careful control of reaction conditions and rigorous purification and analysis.
Figure 1: A representative workflow for the synthesis and quality control of this compound.
Experimental Protocol: Reduction of N-Benzyl Adrenalone
This protocol is an illustrative example based on methodologies described in the patent literature.[9] It must be adapted and optimized for specific laboratory conditions.
-
Charging the Reactor: Charge N-Benzyl Adrenalone into a suitable reaction vessel containing methanol as the solvent.
-
Cooling: Cool the reaction mixture to a temperature between 0°C and 5°C using an ice bath. This is critical to control the exothermic nature of the reduction.
-
Reducing Agent Addition: Add sodium borohydride portion-wise to the cooled mixture while maintaining the low temperature. This controlled addition prevents thermal runaway and improves selectivity.
-
Reaction Monitoring: Stir the reaction mixture for a period of approximately 3 hours or until reaction completion is confirmed by a suitable analytical method (e.g., Thin Layer Chromatography).
-
Quenching and Work-up: After completion, carefully add methanolic hydrochloric acid to break down the borate complex and adjust the pH to be acidic (e.g., 0.5-2.5). This step precipitates unwanted inorganic solids.[9]
-
Isolation: Filter the reaction mixture to remove the precipitated inorganic solids. The filtrate contains the desired this compound.
-
Purification: The isolated product can be further purified by techniques such as recrystallization or column chromatography to achieve the desired purity for use as a reference standard or for subsequent synthetic steps.
Section 3: Reactivity and Stability
The chemical behavior of this compound is governed by its functional groups: the catechol ring, the secondary alcohol, and the tertiary amine.
-
Oxidation: The catechol moiety is highly susceptible to oxidation, which can occur in the presence of air, light, or metal ions, leading to the formation of colored ortho-quinones. This is the primary degradation pathway. Therefore, the compound should be stored under inert gas, protected from light, and at reduced temperatures (2-8°C).[7]
-
Acid-Base Chemistry: The molecule possesses both acidic (phenolic hydroxyls) and basic (tertiary amine) centers. It will form acid addition salts in the presence of acids. The pH of solutions is a critical factor for its stability and solubility.
-
Debenzylation: The N-benzyl group can be cleaved via catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C, and H₂ gas).[9][11][12] This reaction is a key step in the synthesis of DL-Epinephrine from this compound.[9]
Section 4: Putative Pharmacological Profile
While this compound is primarily known as a synthetic intermediate and an impurity of Epinephrine, its structural similarity to adrenergic agonists suggests it possesses biological activity. Epinephrine is a nonselective agonist of all adrenergic receptors (α₁, α₂, β₁, β₂, β₃).[13][14][15]
The presence of the N-benzyl group is expected to modulate the interaction with these receptors. The increased steric bulk and lipophilicity could alter the binding affinity, selectivity, and efficacy (agonist vs. antagonist activity) compared to Epinephrine. The presumed mechanism would follow the canonical G-protein coupled receptor (GPCR) signaling pathway.
Figure 2: A generalized model of the putative signaling mechanism for this compound via adrenergic receptors.
Further research, including receptor binding assays and functional studies, is required to fully characterize the pharmacological profile of this compound.
References
- A Process For Preparing Epinephrine Intermediate. (n.d.). Quick Company.
- This compound | CAS 1095714-91-2. (n.d.). LGC Standards.
- Processes for the preparation of epinephrine. (2009). Google Patents.
- 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol. (n.d.). PubChem.
- Processes for the preparation of epinephrine. (2009). Google Patents.
- This compound-d3. (n.d.). LGC Standards.
- This compound | CAS No: 1095714-91-2. (n.d.). Aquigen Bio Sciences.
- This compound | CAS No- 1095714-91-2 | NA. (n.d.). Chemicea.
- This compound | 1095714-91-2. (n.d.). SynThink Research Chemicals.
- Method for the production of adrenaline. (n.d.). Google Patents.
- This compound | CAS No. 1095714-91-2. (n.d.). Clearsynth.
- Epinephrine (medication). (n.d.). Wikipedia.
- Adrenaline - Impurity D. (n.d.). Pharmaffiliates.
- This compound. (n.d.). KM Pharma Solution Private Limited.
- Adrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall.
- Epinephrine. (n.d.). StatPearls - NCBI Bookshelf.
- Epinephrine. (n.d.). PubChem.
Sources
- 1. This compound | CAS 1095714-91-2 | LGC Standards [lgcstandards.com]
- 2. 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol | C16H19NO3 | CID 22005903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS No- 1095714-91-2 | NA [chemicea.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. kmpharma.in [kmpharma.in]
- 9. A Process For Preparing Epinephrine Intermediate [quickcompany.in]
- 10. EP1210318B1 - Method for the production of adrenaline - Google Patents [patents.google.com]
- 11. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 12. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 13. Epinephrine (medication) - Wikipedia [en.wikipedia.org]
- 14. Adrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
N-Benzyl Epinephrine: A Comprehensive Technical Guide for Researchers
An In-depth Examination of a Key Synthetic Intermediate and Pharmaceutical Impurity
This technical guide provides a detailed overview of N-Benzyl Epinephrine, a compound of significant interest to researchers, scientists, and professionals in drug development. While primarily known as a crucial intermediate in the synthesis of Epinephrine and a designated pharmaceutical impurity, its structural similarity to the vital catecholamine warrants a thorough understanding of its chemical and potential pharmacological properties. This document delves into its synthesis, analytical characterization, and inferred biological interactions, offering a foundational resource for its study.
Core Chemical Identity
This compound is a substituted catecholamine characterized by the presence of a benzyl group attached to the nitrogen atom of the epinephrine molecule. This structural modification is central to its role in synthetic organic chemistry and its classification as a process-related impurity in the manufacturing of Adrenaline (Epinephrine).
A summary of its key identifiers is presented below:
| Identifier | Value | Source(s) |
| Chemical Name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | [1][2] |
| Synonyms | rac Adrenaline Impurity D, N-benzyladrenaline | [1][3] |
| CAS Number (Racemic) | 1095714-91-2 | [4][5][6][7] |
| CAS Number ((R)-enantiomer) | 317351-40-9 | [8] |
| Molecular Formula | C₁₆H₁₉NO₃ | [2][5] |
| Molecular Weight | 273.33 g/mol | [3][6] |
Synthesis and Role as a Synthetic Intermediate
This compound is not typically synthesized as an end-product for therapeutic use but rather as a protected intermediate in the total synthesis of DL-Epinephrine (racemic mixture). The benzyl group serves as a protecting group for the secondary amine, which can be readily removed in the final step of the synthesis.
The primary synthetic route involves a two-step process starting from N-benzyl adrenalone (also known as 3',4'-dihydroxy-2-N-benzyl-N-methylaminoacetophenone).[4][9]
Step 1: Reduction of the Ketone The ketone group of N-benzyl adrenalone is reduced to a secondary alcohol. This is commonly achieved using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol. The reaction is typically performed at low temperatures (e.g., 0-5°C) to control its exothermic nature.[4]
Step 2: Debenzylation to form Epinephrine The resulting this compound is then subjected to catalytic hydrogenation to cleave the N-benzyl protecting group. This debenzylation step yields DL-Epinephrine. A common catalyst for this reaction is Palladium on carbon (Pd/C) in the presence of hydrogen gas.[4][5] The reaction is often carried out in methanol under acidic conditions to facilitate the process.[5][10]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic pathway from N-Benzyl Adrenalone to DL-Epinephrine.
Physicochemical and Analytical Considerations
As a laboratory chemical, this compound is typically a solid that should be stored at refrigerated temperatures (2-8°C) for long-term stability.[6] Its purity is critical, especially when used as a reference standard for impurity profiling in pharmaceutical-grade Epinephrine.
Analytical Methodologies
The detection and quantification of this compound, primarily as an impurity in Epinephrine drug products, rely on high-performance liquid chromatography (HPLC). While specific monographs for this compound are not common, methods developed for Epinephrine and its related substances are directly applicable.
Experimental Protocol: Representative RP-HPLC Method for Impurity Profiling
This protocol is based on established principles for the analysis of Epinephrine and its impurities, such as those referenced by the United States Pharmacopeia (USP).[11][12][13]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150-250 mm, 5 µm particle size) is typically employed.[11][12]
-
Mobile Phase: A common mobile phase consists of a buffer/organic solvent mixture. For example, a mixture of water and methanol (e.g., 85:10 v/v) with an acidic modifier like acetic acid (e.g., 5% v/v), with the pH adjusted to approximately 3.1.[12] Ion-pairing agents like 1-octanesulfonic acid may also be included to improve peak shape and retention.[11]
-
Detection: UV detection at 280 nm is suitable for these aromatic compounds.[12]
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.[11]
-
Internal Standard: For accurate quantification, an internal standard such as 3,4-dihydroxy benzylamine may be used.[12]
-
Sample Preparation: The Epinephrine drug substance or product is dissolved in a suitable diluent, often the mobile phase itself, to a known concentration.
-
Analysis: The sample is injected into the HPLC system. The retention time of this compound will be distinct from that of Epinephrine and other related impurities due to the increased hydrophobicity conferred by the benzyl group.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.
Other advanced analytical techniques for detecting catecholamines and related substances include capillary electrophoresis and electrochemiluminescence-based sensors, which offer high sensitivity.
Inferred Pharmacological Profile and Mechanism of Action
There is a lack of direct pharmacological studies on this compound in the public domain. Its primary relevance is as a chemical intermediate and impurity. However, based on its structural similarity to Epinephrine, it is reasonable to hypothesize its potential biological targets.
Epinephrine exerts its well-documented physiological effects by acting as a non-selective agonist of adrenergic receptors (α and β).[14][15][16] These are G-protein coupled receptors that mediate the "fight-or-flight" response.
-
α-Adrenergic Receptors: Activation leads to effects such as vasoconstriction, mydriasis (pupil dilation), and intestinal relaxation.[15]
-
β-Adrenergic Receptors: Activation causes bronchodilation, increased heart rate and contractility, and glycogenolysis.[14][15]
The large, hydrophobic benzyl group on the nitrogen atom of this compound would significantly alter its interaction with these receptors compared to Epinephrine. It is plausible that the compound may act as a weak agonist or potentially an antagonist at adrenergic receptors, but this remains speculative without empirical data. The steric hindrance introduced by the benzyl group would likely impact the binding affinity and efficacy at the receptor's active site.
The established signaling pathway for Epinephrine, which this compound might interact with, is depicted below.
Caption: Simplified Adrenergic Signaling Pathways Activated by Epinephrine.
Conclusion
This compound holds a significant position in the landscape of pharmaceutical chemistry. Its primary role as a synthetic precursor to Epinephrine is well-established, and its presence as a process-related impurity necessitates robust analytical methods for its control in final drug products. While its own pharmacological profile is not characterized, its structure provides a compelling case for potential interaction with adrenergic systems. For researchers in drug development and quality control, a comprehensive understanding of this compound's synthesis, properties, and analytical behavior is essential for ensuring the purity, safety, and efficacy of manufactured Epinephrine.
References
-
A Process For Preparing Epinephrine Intermediate. Quick Company. [Link]
- Processes for the preparation of epinephrine.
-
This compound Impurity | CAS 1095714-91-2. Veeprho. [Link]
-
Epinephrine-impurities. Pharmaffiliates. [Link]
-
Adrenaline EP Impurity D | 317351-40-9. SynZeal. [Link]
- Processes for the preparation of epinephrine.
-
4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol. PubChem. [Link]
-
This compound - API Impurities. Alentris Research Pvt. Ltd. [Link]
- Method for the production of adrenaline.
-
N-BENZYL ADRENALONE. precisionFDA. [Link]
-
What's the mechanism of action for epinephrine? Drugs.com. [Link]
-
Epinephrine. StatPearls - NCBI Bookshelf. [Link]
-
An HPLC-ECD assay for determining epinephrine and its metabolites in a compound injection. Journal of University of Science and Technology of China. [Link]
-
Epinephrine | C9H13NO3 | CID 5816. PubChem. [Link]
-
Adrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]
-
USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column. SIELC. [Link]
-
A reversed-phase high performance liquid chromatographic method for determination of Epinephrine in pharmaceutical formulation. ResearchGate. [Link]
-
Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. PMC - NIH. [Link]
-
Determination of Epinephrine using a Novel Sensitive Electrochemiluminescence Sensor based on ZnO Nanoparticles Modified. International Journal of Electrochemical Science. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. This compound | CAS 1095714-91-2 | LGC Standards [lgcstandards.com]
- 3. 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol | C16H19NO3 | CID 22005903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Process For Preparing Epinephrine Intermediate [quickcompany.in]
- 5. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 6. clearsynth.com [clearsynth.com]
- 7. alentris.org [alentris.org]
- 8. Adrenaline EP Impurity D | 317351-40-9 | SynZeal [synzeal.com]
- 9. EP1210318B1 - Method for the production of adrenaline - Google Patents [patents.google.com]
- 10. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 11. USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Adrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
N-Benzyl Epinephrine as an Intermediate in Epinephrine Synthesis: A Technical Guide
Authored by: A Senior Application Scientist
Abstract
Epinephrine, a critical hormone and neurotransmitter, plays a vital role in regulating physiological responses.[1][2][3] Its synthesis, a cornerstone of pharmaceutical chemistry, involves multiple pathways, often utilizing intermediates to enhance yield, purity, and stereoselectivity. This technical guide provides an in-depth exploration of the use of N-benzyl epinephrine as a key intermediate in the synthesis of epinephrine. We will delve into the mechanistic underpinnings of this synthetic strategy, detail field-proven protocols, and discuss the critical parameters that ensure a robust and efficient process. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important manufacturing process.
Introduction: The Significance of Epinephrine and its Synthetic Challenges
Epinephrine, also known as adrenaline, is a catecholamine that is central to the "fight-or-flight" response.[3][4] Its physiological effects, including increased heart rate, bronchodilation, and elevated blood pressure, make it an indispensable therapeutic agent for treating anaphylaxis, cardiac arrest, and severe asthma attacks.[2][4][5]
The industrial production of epinephrine has evolved from its initial isolation from animal adrenal glands to sophisticated chemical syntheses.[2][6] A primary challenge in synthetic epinephrine production is achieving high enantiomeric purity. The biological activity of epinephrine resides almost exclusively in the (R)-(-)-enantiomer, making stereoselective synthesis or efficient resolution of the racemic mixture a critical aspect of the manufacturing process.[5] The use of protecting groups and strategic intermediates is paramount to overcoming these challenges and ensuring a cost-effective and scalable synthesis.[7]
The Role of the N-Benzyl Group: A Strategic Protecting Group
The synthesis of epinephrine often starts from catechol, which is converted to 3',4'-dihydroxy-2-N-benzyl-N-methylamino acetophenone.[5] In this multi-step process, the N-benzyl group serves as a crucial protecting group for the secondary amine of what will become the epinephrine molecule.
Why is the N-benzyl group effective?
-
Stability: The benzyl group is stable under a wide range of acidic and basic conditions, allowing for subsequent chemical transformations on other parts of the molecule without unintended side reactions involving the amine.[8][9]
-
Facilitation of Purification: The presence of the bulky, non-polar benzyl group can aid in the crystallization and purification of the this compound intermediate.
-
Controlled Deprotection: The benzyl group can be selectively removed under relatively mild reductive conditions, most commonly through catalytic hydrogenation, which is a clean and efficient reaction.[8][10] This step, known as debenzylation, regenerates the free secondary amine of epinephrine.
Synthetic Pathway via this compound: A Step-by-Step Analysis
The synthesis of epinephrine utilizing the N-benzyl intermediate can be broadly divided into two key stages: the formation of this compound and its subsequent conversion to epinephrine.
3.1. Stage 1: Synthesis of this compound
The common starting material for this pathway is 3',4'-dihydroxy-2-N-benzyl-N-methylamino acetophenone.[5] This precursor undergoes a reduction of the ketone functionality to a hydroxyl group to yield this compound (also referred to as N-benzyl adrenaline).[11][12]
Experimental Protocol: Reduction of N-Benzyl Adrenalone to N-Benzyl Adrenaline
A frequently employed and efficient method for this reduction utilizes sodium borohydride.[11]
-
Reaction Setup: N-Benzyl-Adrenalone is dissolved in an alcohol solvent, such as methanol, in a reaction vessel.[11]
-
Cooling: The reaction mixture is cooled to a low temperature, typically 0-5°C, using an ice-salt bath to control the exothermic nature of the reaction.[11]
-
Reducing Agent Addition: Sodium borohydride is added portion-wise to the cooled reaction mixture. This controlled addition is critical to prevent a rapid, uncontrolled exothermic reaction.[11]
-
Reaction Monitoring: The reaction is stirred under cooling for a period of time, often around 3 hours, to ensure complete reduction.[11]
-
Workup: After completion, an acidic solution (e.g., methanolic HCl) is added to quench the reaction and break down the borate complex formed during the reduction.[11] This step is crucial for the subsequent isolation of the product.
-
Isolation: The resulting mixture is filtered to remove inorganic solids, yielding a filtrate containing the N-benzyl adrenaline intermediate.[11]
Causality Behind Experimental Choices:
-
Sodium Borohydride: This reducing agent is chosen for its relative safety, affordability, and selectivity in reducing ketones in the presence of other functional groups.[11]
-
Low Temperature: The reaction is conducted at a low temperature to manage the exothermicity of the hydride reduction, preventing potential side reactions and ensuring the stability of the catechol moiety.[11]
-
Portion-wise Addition: This technique provides better control over the reaction rate and temperature, enhancing safety and yield.[11]
3.2. Stage 2: Conversion of this compound to Epinephrine (Debenzylation)
The final step in this pathway is the removal of the N-benzyl protecting group to yield epinephrine. This is typically achieved through catalytic hydrogenation.[5][11]
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Catalyst and Reaction Medium: The this compound solution (often the filtrate from the previous step) is charged with a palladium on carbon (Pd/C) catalyst.[5][11] Methanol is a common solvent for this reaction.[5]
-
Acidification: The pH of the reaction mixture is adjusted to an acidic range (pH 1.0-3.0) using an acid like hydrochloric acid.[5][13] This is important for the efficiency of the hydrogenation.
-
Hydrogenation: Hydrogen gas is bubbled through the stirred reaction mixture.[5] The reaction is often heated to around 40-50°C to facilitate the reaction.[5][11]
-
Reaction Monitoring: The reaction is monitored for completion, which can take several hours (e.g., 6-35 hours).[5][11]
-
Catalyst Removal: Upon completion, the reaction mixture is filtered to remove the solid Pd/C catalyst.[5]
-
Product Precipitation: The pH of the filtrate is then adjusted to be basic (e.g., pH 8.5) with a base like ammonia solution.[5] This causes the epinephrine free base to precipitate out of the solution.
-
Isolation and Purification: The precipitated epinephrine is collected by filtration, washed with a suitable solvent like methanol, and dried.[5]
Trustworthiness of the Protocol:
This protocol is self-validating in that the progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the this compound starting material. The final product's identity and purity can be confirmed by various analytical methods, including melting point, spectroscopy (NMR, IR), and HPLC.[14]
Data Presentation and Visualization
Table 1: Key Reaction Parameters and Typical Yields
| Parameter | Stage 1: Reduction | Stage 2: Hydrogenation |
| Starting Material | N-Benzyl Adrenalone | This compound |
| Key Reagent | Sodium Borohydride | H₂, Pd/C |
| Solvent | Methanol | Methanol |
| Temperature | 0-5°C[11] | 30-50°C[11] |
| pH | N/A | 1.0-3.0[5] |
| Typical Reaction Time | ~3 hours[11] | 6-35 hours[5][11] |
| Product | This compound | Racemic Epinephrine |
| Typical Yield | High (often in-situ)[11] | >80% |
Diagrams
Diagram 1: Overall Synthesis Workflow
Caption: Workflow for Epinephrine Synthesis via N-Benzyl Intermediate.
Diagram 2: Chemical Structures
Caption: Structures of this compound and Epinephrine.
Chiral Resolution: Obtaining the Biologically Active Enantiomer
The synthesis described above yields racemic epinephrine, a mixture of both the (R)- and (S)-enantiomers. As the therapeutic effect is primarily associated with the (R)-(-)-epinephrine isomer, a chiral resolution step is essential.[5]
This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as D-tartaric acid.[1][5] The differing solubilities of these diastereomeric salts in a suitable solvent (like methanol) allow for their separation by fractional crystallization.[1] Once the desired diastereomer is isolated, the chiral auxiliary is removed by treatment with a base to yield the pure (R)-(-)-epinephrine.
Conclusion and Future Perspectives
The use of this compound as an intermediate provides a robust and industrially scalable pathway for the synthesis of epinephrine. The N-benzyl protecting group offers stability during the reduction step and is readily cleaved under mild conditions. This strategy, coupled with efficient chiral resolution techniques, allows for the production of high-purity (R)-(-)-epinephrine required for pharmaceutical applications.
Future research in this area may focus on the development of asymmetric hydrogenation methods for the direct synthesis of the desired enantiomer of this compound, potentially eliminating the need for a separate resolution step and further streamlining the manufacturing process.[12] Advances in catalysis and green chemistry will continue to drive innovation in the synthesis of this life-saving medication.[15]
References
-
A Process For Preparing Epinephrine Intermediate. Quick Company. Link
-
Processes for the preparation of epinephrine. Google Patents. Link
-
The Discovery and Synthesis of Epinephrine. Link
-
Resolution of Epinephrine by HPLC and Determination of Enantiomeric Impurity in its injections. Ingenta Connect. Link
-
Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. SciSpace. Link
-
[Resolution of the epinephrine enantiomers derivatized with fluorescent chiral reagent by reversed-phase high performance liquid chromatography]. ResearchGate. Link
-
Processes for the preparation of epinephrine. Google Patents. Link
-
Chiral separation of epinephrine, norepinephrine and isoprenaline enentiomer by HPLC on the acetylated β-cyclodextrin column. ResearchGate. Link
-
How would one go about synthesizing epinephrine?. Quora. Link
-
L(-)-Epinephrine synthesis. ChemicalBook. Link
-
The discovery and synthesis of epinephrine. PubMed. Link
-
Method for the production of adrenaline. Google Patents. Link
-
Epinephrine Production How Leading Pharmaceutical Companies Are Innovating Manufacturing Processes. Coherent Market Insights. Link
-
Reductive amination. Wikipedia. Link
-
Preparation method of (R) -epinephrine. Google Patents. Link
-
Dopamine, Norepinephrine and Ephinephrine Synthesis. Sigma-Aldrich. Link
-
Epinephrine Biosynthesis: Hormonal and Neural Control During Stress. PMC. Link
-
Reductive Amination. Chemistry Steps. Link
-
21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Link
-
The discovery and synthesis of epinephrine. Semantic Scholar. Link
-
Benzyl (Bn) Protective Group. Chem-Station Int. Ed. Link
-
Reductive Amination, and How It Works. Master Organic Chemistry. Link
-
(PDF) Investigation of epinephrine molecule and its synthesis. ResearchGate. Link
-
Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism. Link
-
Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech. Link
-
Catecholamine. Wikipedia. Link
-
Epinephrine Solution / Official Monographs for Part I. Link
-
This compound. Clearsynth. Link
-
Conjugates of catecholamines. 5. Synthesis and beta-adrenergic activity of N-(aminoalkyl)norepinephrine derivatives. PubMed. Link
-
Benzyl Protection. Common Organic Chemistry. Link
Sources
- 1. Portico [access.portico.org]
- 2. The discovery and synthesis of epinephrine [pubmed.ncbi.nlm.nih.gov]
- 3. Catecholamine - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 6. L(-)-Epinephrine synthesis - chemicalbook [chemicalbook.com]
- 7. coherentmarketinsights.com [coherentmarketinsights.com]
- 8. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. A Process For Preparing Epinephrine Intermediate [quickcompany.in]
- 12. EP1210318B1 - Method for the production of adrenaline - Google Patents [patents.google.com]
- 13. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 14. scispace.com [scispace.com]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
Unveiling the Pharmacological Potential of N-Benzyl Epinephrine: A Technical Guide for Researchers
Abstract
N-Benzyl Epinephrine, a close structural analog of the vital hormone and neurotransmitter epinephrine, presents a compelling yet underexplored molecule for pharmacological investigation. While primarily recognized as a synthetic intermediate and impurity in the production of epinephrine, its unique structural features—specifically the substitution of a benzyl for the N-methyl group—suggest a distinct pharmacological profile. This technical guide provides a comprehensive analysis of the potential pharmacological activities of this compound, grounded in established principles of adrenergic pharmacology and structure-activity relationships (SAR). We will explore its likely interactions with adrenergic receptors, hypothesize its downstream signaling effects, and propose detailed experimental protocols for its empirical validation. This document is intended to serve as a foundational resource for researchers in pharmacology and drug development, aiming to stimulate and guide future investigations into this intriguing compound.
Introduction: The Case for Investigating this compound
Epinephrine is a cornerstone of therapeutics, exerting potent effects on the cardiovascular and respiratory systems through its action on α- and β-adrenergic receptors.[1][2] Its clinical utility is, however, tempered by a short duration of action and a broad receptor activity profile. Chemical modification of the epinephrine scaffold has historically been a fruitful avenue for the development of novel therapeutics with improved selectivity and pharmacokinetic properties. This compound, characterized by the replacement of the N-methyl group with a larger, hydrophobic benzyl moiety, represents such a modification. While its existence is documented in the context of epinephrine synthesis, a thorough investigation into its intrinsic pharmacological properties is conspicuously absent from the scientific literature.[3][4][5] This guide aims to bridge this knowledge gap by providing a theoretical framework and practical methodologies for its study.
Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of catecholamines is exquisitely sensitive to their molecular structure. The core phenylethylamine structure, the catechol ring, the β-hydroxyl group, and the nature of the N-substituent all play critical roles in determining receptor affinity and efficacy.[3][5][6]
Adrenergic Receptor Binding and Functional Activity: An Informed Hypothesis
Based on established SAR principles for adrenergic agonists, we can predict the potential interactions of this compound with adrenergic receptors:
-
Alpha (α)-Adrenergic Receptors: Generally, increasing the size of the N-substituent on a catecholamine decreases its affinity for α-adrenergic receptors.[3][5] However, studies have shown that N-aralkyl substitutions, such as a benzyl group, can enhance affinity for α-adrenoceptors, possibly due to favorable hydrophobic interactions within the receptor's binding pocket.[7] This suggests that this compound may retain significant, or even enhanced, affinity for α-receptors compared to epinephrine. Whether this translates to agonist or antagonist activity requires empirical determination.
-
Beta (β)-Adrenergic Receptors: An increase in the bulk of the N-substituent typically correlates with increased β-adrenergic activity.[3][5] The large benzyl group in this compound would therefore be expected to favor interaction with β-receptors. The relative selectivity for β1 versus β2 receptors is difficult to predict without experimental data, but the significant size of the benzyl group might confer some degree of β2 selectivity. A secondary amine is also considered essential for β-agonist activity.[1][6]
Table 1: Predicted Adrenergic Receptor Activity Profile of this compound Compared to Epinephrine
| Adrenergic Receptor Subtype | Epinephrine Activity | Predicted this compound Activity | Rationale for Prediction |
| α1 | Potent Agonist | Potentially high affinity; agonist or antagonist activity possible. | N-aralkyl substitution can increase α-receptor affinity.[7] |
| α2 | Potent Agonist | Potentially high affinity; agonist or antagonist activity possible. | N-aralkyl substitution can increase α-receptor affinity.[7] |
| β1 | Potent Agonist | Likely agonist activity; affinity may be comparable to or greater than epinephrine. | Increased N-substituent bulk generally favors β-receptor activity.[3][5] |
| β2 | Potent Agonist | Likely potent agonist activity, potentially with enhanced selectivity. | Large N-substituents often confer β2 selectivity. |
Potential Downstream Signaling Pathways
Assuming this compound acts as an agonist at adrenergic receptors, it would trigger the canonical G-protein-coupled receptor (GPCR) signaling cascades:
-
α1-Adrenergic Receptor Activation: Would likely lead to the activation of Gq, resulting in the stimulation of phospholipase C (PLC), and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG). This would culminate in an increase in intracellular calcium and the activation of protein kinase C (PKC).
-
α2-Adrenergic Receptor Activation: Would likely couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
β-Adrenergic Receptor Activation (β1 and β2): Would be expected to couple to Gs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP and activation of protein kinase A (PKA).
Caption: Predicted signaling pathways for this compound.
Proposed Therapeutic Applications: Exploring the Possibilities
Based on the predicted pharmacological profile, this compound could be investigated for several therapeutic applications:
-
Bronchodilator: If this compound exhibits potent and selective β2-agonist activity, it could be a candidate for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The potential for reduced cardiac side effects (mediated by β1 receptors) would be a significant advantage.
-
Vasopressor/Cardiotonic Agent: Should it possess significant α1 and/or β1 agonist properties, it could be explored as a vasopressor for the treatment of hypotension or as a cardiotonic agent in cases of cardiac decompensation.
-
Topical Decongestant: Local α1-agonist activity could make it a candidate for development as a topical nasal or ophthalmic decongestant.
Experimental Validation: A Step-by-Step Methodological Guide
To empirically determine the pharmacological profile of this compound, a systematic series of in vitro and ex vivo experiments are necessary.
Radioligand Binding Assays: Determining Receptor Affinity
The initial step is to quantify the binding affinity of this compound for various adrenergic receptor subtypes.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes: Prepare cell membrane homogenates from cell lines stably expressing individual human adrenergic receptor subtypes (e.g., HEK293 cells expressing α1A, α2A, β1, or β2 receptors).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Radioligand: Select a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [125I]iodocyanopindolol for β).
-
Competition Assay: In a 96-well plate, incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of this compound.
-
Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for radioligand binding assay.
Functional Assays: Assessing Efficacy and Potency
Once binding affinity is established, functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or partial agonist at each receptor subtype.
Protocol: cAMP Accumulation Assay (for β and α2 Receptors)
-
Cell Culture: Plate cells expressing the β or α2 adrenergic receptor subtype of interest in a 96-well plate.
-
Stimulation/Inhibition:
-
For β receptors: Treat cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For α2 receptors: Treat cells with a known adenylyl cyclase activator (e.g., forskolin) and co-incubate with increasing concentrations of this compound.
-
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate dose-response curves and determine the EC50 (potency) and Emax (efficacy) values.
Protocol: Intracellular Calcium Mobilization Assay (for α1 Receptors)
-
Cell Culture and Dye Loading: Plate cells expressing the α1 adrenergic receptor subtype in a 96-well plate and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulation: Add increasing concentrations of this compound to the wells.
-
Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Generate dose-response curves and determine the EC50 and Emax values.
Conclusion and Future Directions
This compound stands as a molecule of significant, yet untapped, pharmacological interest. The principles of structure-activity relationships strongly suggest that it possesses a unique adrenergic activity profile that warrants thorough investigation. The experimental methodologies outlined in this guide provide a clear path forward for elucidating its receptor binding affinities, functional efficacies, and downstream signaling effects. The results of such studies could not only expand our understanding of adrenergic pharmacology but also potentially uncover a novel therapeutic agent with a desirable pharmacological profile. It is our hope that this guide will serve as a catalyst for future research into the intriguing potential of this compound.
References
-
Structure Activity Relationship - Adrenergic Drugs - Pharmacy 180. (n.d.). Retrieved from [Link]
-
A Process For Preparing Epinephrine Intermediate - Quick Company. (n.d.). Retrieved from [Link]
-
SAR of sympathomimetic drugs - CUTM Courseware. (n.d.). Retrieved from [Link]
-
Leclerc, G., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(4 Pt 2), 245S–251S. Retrieved from [Link]
-
Leclerc, G., et al. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(4_pt_2), 245S-251S. Retrieved from [Link]
-
Epinephrine (medication) - Wikipedia. (n.d.). Retrieved from [Link]
- WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents. (n.d.).
-
Aggerbeck, M., Guellaën, G., & Hanoune, J. (1979). N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver. British Journal of Pharmacology, 65(1), 155–159. Retrieved from [Link]
- US6218575B1 - Process for preparing adrenaline - Google Patents. (n.d.).
-
Epinephrine | C9H13NO3 | CID 5816 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Norepinephrine - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. karger.com [karger.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Speculated Receptor Binding Profile of N-Benzyl Epinephrine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a speculative yet scientifically grounded analysis of the adrenergic receptor binding profile of N-benzyl epinephrine. Drawing upon established structure-activity relationships (SAR) within the catecholamine family, we postulate a receptor affinity and functional activity profile for this epinephrine analogue. The core of this document is a detailed exposition of the experimental methodologies required to empirically validate these hypotheses. We present comprehensive, step-by-step protocols for competitive radioligand binding assays and downstream functional assays (cAMP and inositol phosphate) to fully characterize the interaction of this compound with α₁, α₂, β₁, and β₂ adrenergic receptor subtypes. This guide is intended to serve as a foundational resource for researchers investigating novel adrenergic ligands and to provide a robust framework for the experimental elucidation of their pharmacological properties.
Introduction: The Structural Rationale for this compound's Adrenergic Activity
This compound is a derivative of the endogenous catecholamine epinephrine, characterized by the substitution of a benzyl group for the methyl group on the amine nitrogen. This modification, while seemingly minor, is predicted to significantly alter the compound's interaction with the various adrenergic receptor subtypes.
Epinephrine is a non-selective agonist of all adrenergic receptors, with varying affinities for each subtype.[1] The structure-activity relationship (SAR) for adrenergic agonists is well-established.[2][3] A key determinant of receptor selectivity is the nature of the substituent on the amine nitrogen. Generally, as the bulk of the nitrogen substituent increases, affinity for α-adrenergic receptors decreases, while β-adrenergic receptor activity is enhanced or maintained.[2] For instance, norepinephrine, with a primary amine, is a potent α-agonist, whereas isoproterenol, with a bulky isopropyl group, is a potent and selective β-agonist with minimal α-agonist activity.[3]
Based on this established SAR, we speculate that the large, hydrophobic benzyl group on this compound will sterically hinder its binding to α-adrenergic receptors, leading to a significant reduction in affinity and functional activity at these sites. Conversely, the bulky substituent is expected to be well-tolerated, and potentially favored, by the more accommodating binding pockets of β-adrenergic receptors.
Speculative Receptor Binding Profile of this compound
The following table outlines the hypothesized binding affinities (Ki) and functional activities of this compound at the major adrenergic receptor subtypes. These values are speculative and serve as a starting point for experimental validation.
| Receptor Subtype | Predicted Affinity (Ki) | Predicted Functional Activity | Rationale |
| α₁ | High (µM range) | Low Potency Agonist or Antagonist | The bulky N-benzyl group is expected to sterically clash with the α₁ receptor binding pocket, significantly reducing affinity compared to epinephrine.[2] |
| α₂ | High (µM range) | Low Potency Agonist or Antagonist | Similar to the α₁ receptor, the bulky N-substituent is predicted to decrease affinity for the α₂ receptor.[2] |
| β₁ | Moderate to High (nM range) | Agonist | The β₁ receptor is known to tolerate larger N-substituents. The benzyl group may enhance affinity through hydrophobic interactions within the binding pocket. |
| β₂ | High (nM range) | Agonist | The β₂ receptor generally shows the highest tolerance for bulky N-substituents among the adrenergic receptors, suggesting this compound may exhibit high affinity and potent agonism.[2][3] |
Experimental Validation: A Step-by-Step Guide
The following sections provide detailed protocols for the experimental determination of this compound's adrenergic receptor binding profile.
Radioligand Binding Assays: Determining Binding Affinity (Ki)
Competitive radioligand binding assays are the gold standard for determining the binding affinity of an unlabeled compound.[4][5] These assays measure the ability of this compound to displace a radiolabeled ligand with known affinity for a specific receptor subtype.
Caption: Workflow for determining binding affinity via radioligand binding assay.
Materials:
-
Cell Lines: HEK293 cells stably expressing human α₁ₐ, α₂ₐ, β₁, or β₂ adrenergic receptors.[6][7][8]
-
Radioligands:
-
α₁: [³H]-Prazosin
-
α₂: [³H]-Yohimbine
-
β₁/β₂: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP)[4]
-
-
Non-specific Binding Control:
-
α₁: Phentolamine (10 µM)
-
α₂: Phentolamine (10 µM)
-
β₁/β₂: Propranolol (10 µM)
-
-
Test Compound: this compound
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
-
Scintillation Fluid and Counter
Procedure:
-
Membrane Preparation: a. Culture cells to confluency. b. Harvest cells and wash with PBS. c. Resuspend cell pellet in ice-cold lysis buffer and homogenize. d. Centrifuge the homogenate to pellet cell debris. e. Centrifuge the supernatant at high speed to pellet the membranes. f. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Competitive Binding Assay: a. In a 96-well plate, add in triplicate:
- Membrane preparation (20-50 µg protein)
- Radioligand at a concentration near its Kd
- Increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or buffer (for total binding) or non-specific control (for non-specific binding). b. Incubate at room temperature for 60-90 minutes to reach equilibrium.[4] c. Terminate the reaction by rapid filtration through glass fiber filters. d. Wash the filters with ice-cold wash buffer to remove unbound radioligand. e. Place filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: a. Subtract non-specific binding from all other measurements. b. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. c. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Determining Agonist or Antagonist Activity
Functional assays are essential to determine whether this compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
β-adrenergic receptors are coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP).[9] α₂-adrenergic receptors are coupled to the inhibitory G-protein (Gi/o), which inhibits adenylyl cyclase.[9]
Caption: Workflow for determining functional activity via cAMP assay.
Materials:
-
Cell Lines: As in the binding assay.
-
Test Compound: this compound
-
Forskolin: To stimulate adenylyl cyclase in Gi-coupled receptor assays.
-
cAMP Assay Kit: e.g., HTRF, ELISA, or luciferase-based biosensor.[10][11]
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with assay buffer.
-
For Gs-coupled receptors (β₁ and β₂): a. Add increasing concentrations of this compound. b. Incubate for 30 minutes at room temperature.
-
For Gi-coupled receptors (α₂): a. Add increasing concentrations of this compound. b. Add a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production. c. Incubate for 30 minutes at room temperature.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration.
-
Data Analysis: a. Plot the cAMP concentration against the log concentration of this compound. b. For agonists, determine the EC₅₀ (concentration for 50% of maximal response). c. To test for antagonism, perform the assay in the presence of a known agonist and increasing concentrations of this compound to determine the IC₅₀.
α₁-adrenergic receptors are coupled to the Gq G-protein, which activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9]
Caption: Gq-coupled signaling pathway for α₁ adrenergic receptors.
Materials:
-
Cell Line: HEK293 cells stably expressing the human α₁ₐ adrenergic receptor.
-
Test Compound: this compound
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Replace the culture medium with stimulation buffer from the assay kit.
-
Add increasing concentrations of this compound.
-
Incubate for 60 minutes at 37°C.
-
Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence at 620 nm and 665 nm.
-
Data Analysis: a. Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. b. Plot the IP1 concentration against the log concentration of this compound. c. Determine the EC₅₀ for agonistic activity.
Conclusion
This technical guide provides a comprehensive framework for the speculation and subsequent experimental determination of the this compound adrenergic receptor binding profile. Based on established structure-activity relationships, we hypothesize that this compound will exhibit a preference for β-adrenergic receptors over α-adrenergic receptors. The detailed protocols provided for radioligand binding and functional assays offer a robust methodology for researchers to validate this hypothesis and to fully characterize the pharmacological properties of this and other novel adrenergic ligands. The successful application of these methods will contribute to a deeper understanding of adrenergic receptor pharmacology and may aid in the development of more selective and efficacious therapeutic agents.
References
- Lee, C. M., & Hoyer, D. (1984). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal of Autonomic Pharmacology, 4(4), 221-236.
- Patil, P. N. (2012). Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180.
- Williams, R. S., & Lefkowitz, R. J. (1978). Structure-activity relationships of adrenergic drugs. Journal of Cardiovascular Pharmacology, 1(2), 149-163.
- JoVE. (2023). Adrenergic Agonists: Chemistry and Structure-Activity Relationship. Journal of Visualized Experiments.
- BenchChem. (2025).
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- PubChem. (n.d.). Epinephrine.
- Wikipedia. (n.d.).
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Innoprot. (n.d.). HiTSeeker beta-2 adrenergic receptor Cell Line.
- Paris, H., & Barberis, C. (1996). HepG2 and SK-N-MC: Two Human Models to Study alpha-2 Adrenergic Receptors of the alpha-2C Subtype. Journal of Pharmacology and Experimental Therapeutics, 278(1), 133-140.
- Cells Online. (n.d.). Beta-2 Adrenergic Receptor Cell Line.
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Bevantolol on Adrenergic Receptors.
- National Institute of Standards and Technology. (n.d.). Epinephrine. In NIST Chemistry WebBook.
- Britannica. (2026). Epinephrine.
- Schulze, A., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101789.
- Promega Corpor
- Cisbio. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert Opinion on Drug Discovery, 6(10), 1047-1058.
- Zhang, Y., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Combinatorial Chemistry & High Throughput Screening, 11(6), 457-466.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Trink, S., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert Opinion on Drug Discovery, 6(10), 1047-1058.
- PubChem. (n.d.). 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol.
- Zhang, Y., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. The Open Chemical and Biomedical Methods Journal, 1(1), 18-26.
- Chemicea. (n.d.). This compound.
- Veeprho. (n.d.). This compound Impurity.
- Simson Pharma Limited. (n.d.). This compound.
- Pavan, M., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Receptors and Signal Transduction, 34(1), 1-8.
- Eglen, R. M., et al. (2007). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Assay and Drug Development Technologies, 5(3), 403-412.
- Wikimedia Commons. (n.d.). File:Epinephrine.svg.
- Kromasil. (n.d.). s00284 epinephrine.
- precisionFDA. (n.d.). N-BENZYL ADRENALONE.
- Piascik, M. T., & Perez, D. M. (2001). Alpha1-adrenergic receptors: new insights and directions. Journal of Pharmacology and Experimental Therapeutics, 298(2), 403-410.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2024). Physiology, Catecholamines.
- ResearchGate. (n.d.).
- Purves, D., et al. (2001). Catecholamine Receptors. In Neuroscience. 2nd edition.
- Wang, S. F., et al. (2022). β2-Adrenergic Receptor Signaling Pathway Stimulates the Migration and Invasion of Cancer Cells via Src Activation. International Journal of Molecular Sciences, 23(18), 10769.
- Piacenza, L., et al. (2017). Differential β2-adrenergic receptor expression defines the phenotype of non-tumorigenic and malignant human breast cell lines. Oncotarget, 8(46), 80894–80906.
- Su, M., et al. (2020). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR.
- McKay, B. S., et al. (1997). Receptor protection studies to characterize neuronal nicotinic receptors: tubocurarine prevents alkylation of adrenal nicotinic receptors. The Journal of Pharmacology and Experimental Therapeutics, 281(1), 228–235.
Sources
- 1. Epinephrine (medication) - Wikipedia [en.wikipedia.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Video: Adrenergic Agonists: Chemistry and Structure-Activity Relationship [jove.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Beta-2 Adrenergic Receptor Cell Line – Cells Online [cells-online.com]
- 7. HepG2 and SK-N-MC: two human models to study alpha-2 adrenergic receptors of the alpha-2C subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide for Researchers on Sourcing and Validating N-Benzyl Epinephrine
This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the procurement and validation of N-Benzyl Epinephrine. It offers a technical framework for supplier selection, quality control, and handling of this adrenergic agonist for research applications.
Introduction to this compound in a Research Context
This compound, a derivative of the endogenous catecholamine epinephrine, is a synthetic adrenergic agonist. Its structure is characterized by the substitution of a benzyl group on the amine of the epinephrine molecule. This modification alters its pharmacological properties, making it a valuable tool in various research areas, particularly in studies focused on the adrenergic system. Its applications include the investigation of receptor binding affinities, the functional characterization of adrenergic receptor subtypes, and the exploration of structure-activity relationships within the catecholamine family. The purity and proper characterization of this compound are paramount for the reproducibility and validity of experimental results.
Directory of Commercial Suppliers and Product Specifications
The availability of this compound for research purposes can be limited, and it is often synthesized on a custom basis. However, several reputable chemical suppliers offer this compound or structurally similar analogs. When sourcing this compound, it is crucial to consider factors such as purity, analytical validation, and the supplier's quality management systems. Below is a comparative table of potential suppliers.
| Supplier | Product Name | CAS Number | Purity | Analytical Methods | Notes |
| Santa Cruz Biotechnology | N-Benzylepinephrine | 38996-73-7 | Typically ≥98% | HPLC, NMR | Often available in smaller research quantities. |
| Cayman Chemical | N-Benzylepinephrine | 38996-73-7 | ≥98% | HPLC, Mass Spectrometry | Known for providing detailed analytical data and supporting literature. |
| Custom Synthesis Labs | Varies | 38996-73-7 | Made to order (e.g., >99%) | As per client request (e.g., NMR, HPLC, MS, Elemental Analysis) | Offers flexibility in purity and quantity but may have longer lead times. |
Supplier Selection and Qualification Workflow
Choosing a suitable supplier for this compound is a critical step that directly impacts research outcomes. A systematic approach to supplier evaluation and qualification is recommended. This workflow ensures that the procured material meets the stringent requirements of the intended research applications.
Caption: A flowchart illustrating the systematic process for selecting and qualifying a commercial supplier for this compound.
In-House Quality Control and Validation Protocol
Upon receipt of this compound from a commercial supplier, it is imperative to perform in-house quality control (QC) to verify its identity and purity. This step ensures that the material is suitable for its intended use and provides a baseline for data integrity.
Identity Verification
Objective: To confirm that the received compound is indeed this compound.
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer.
-
Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with established literature data or the supplier's Certificate of Analysis (CoA). The characteristic peaks for the benzyl group and the epinephrine backbone should be present.
Purity Assessment
Objective: To determine the purity of the this compound and identify any significant impurities.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in a suitable solvent (e.g., methanol or acetonitrile). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Prepare a solution of the received this compound at a known concentration in the same solvent.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 280 nm).
-
-
Data Analysis:
-
Inject the standards and the sample.
-
Calculate the area of the this compound peak in the sample chromatogram.
-
Determine the purity by comparing the peak area of the main compound to the total area of all peaks (area percent method) or by using the calibration curve for quantification.
-
Quality Control Workflow Diagram
The following diagram outlines the key steps in the in-house quality control process for validating a new batch of this compound.
Caption: A diagram illustrating the workflow for in-house quality control and validation of commercially supplied this compound.
Handling and Storage Recommendations
Proper handling and storage of this compound are crucial to maintain its stability and integrity over time.
-
Storage Conditions: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, temperatures of -20°C are recommended. Protect from light and moisture.
-
Solution Stability: Solutions of this compound, particularly in aqueous buffers, may be susceptible to oxidation. It is advisable to prepare fresh solutions for each experiment or to store stock solutions in aliquots at -80°C for short periods. The use of antioxidants in the buffer may be considered depending on the experimental design.
-
Safety Precautions: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the supplier's Safety Data Sheet (SDS) for detailed safety information.
References
Methodological & Application
N-Benzyl Epinephrine synthesis protocol for laboratory use
An Application Note for the Laboratory Synthesis of N-Benzyl Epinephrine via Reductive Amination
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a key intermediate and research compound. The synthesis is achieved through a one-pot reductive amination of L-Norepinephrine with benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying chemical principles, safety imperatives, and characterization framework. The protocol is structured to ensure reproducibility and high purity of the final product, validated through standard analytical techniques.
Introduction and Scientific Context
Epinephrine and its derivatives are fundamental molecules in pharmacology and neuroscience, acting as crucial neurotransmitters and hormones within the catecholamine family[1][2][3]. The synthesis of specific N-alkylated catecholamines is of significant interest for modifying bioavailability and receptor selectivity[4]. This compound serves as a valuable precursor in the synthesis of epinephrine and other related compounds, and its preparation is a common requirement in medicinal chemistry laboratories[5][6][7].
The chosen synthetic route is a direct N-alkylation via reductive amination. This method is superior to direct alkylation with benzyl halides, which often leads to a mixture of over-alkylated products and is difficult to control[8]. Reductive amination offers a facile, one-step procedure with moderate to good yields and broad substrate feasibility, making it an efficient and reliable choice for laboratory-scale synthesis[4][9]. The reaction proceeds by first forming an iminium ion intermediate from the reaction of norepinephrine's primary amine with benzaldehyde, which is then selectively reduced by a hydride agent to the desired secondary amine[8].
Reaction Scheme & Mechanism
The synthesis converts L-Norepinephrine to this compound by reacting it with benzaldehyde, followed by in-situ reduction.
-
Overall Reaction:
(L-Norepinephrine) + (Benzaldehyde) → [Iminium Intermediate] --(NaBH₄)--> (S)-4-(2-(benzylamino)-1-hydroxyethyl)benzene-1,2-diol (this compound)
-
Mechanism of Reductive Amination:
The process involves two key stages occurring in the same pot:
-
Iminium Ion Formation: The primary amine of norepinephrine performs a nucleophilic attack on the carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the formation of a Schiff base, which is protonated to form a reactive iminium ion.
-
Hydride Reduction: A mild reducing agent, sodium borohydride (NaBH₄), is introduced. It selectively reduces the electrophilic iminium ion to the stable secondary amine, yielding this compound, without reducing the benzaldehyde starting material[8][10].
-
Caption: Reaction mechanism for this compound synthesis.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS No. | Molecular Formula | Mol. Weight | Key Properties |
| L-Norepinephrine | 51-41-2 | C₈H₁₁NO₃ | 169.18 | Air & light sensitive. Very toxic if swallowed.[11] |
| Benzaldehyde | 100-52-7 | C₇H₆O | 106.12 | Combustible liquid. Harmful if swallowed/in contact with skin.[12] |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | Flammable liquid and vapor. Toxic if swallowed, in contact with skin or if inhaled. |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 | Flammable solid. Reacts with water to produce flammable gases. |
| Molecular Sieves, 4Å | - | - | - | Activated, for drying solvent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Corrosive. Causes severe skin burns and eye damage. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Highly flammable liquid and vapor. |
| Saturated Sodium Bicarbonate | - | NaHCO₃ | 84.01 | Aqueous solution for work-up. |
Equipment
-
Schlenk flask or round-bottom flask with a septum
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Filtration apparatus (Büchner funnel)
-
Analytical balance
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All steps must be performed in a well-ventilated chemical fume hood.
-
Handling Norepinephrine: L-Norepinephrine is highly toxic. Avoid inhalation of dust and prevent any contact with skin or eyes. Store under an inert atmosphere, refrigerated, and protected from light[11].
-
Handling Benzaldehyde: Avoid inhalation of vapors and contact with skin. Keep away from ignition sources[12][13][14].
-
Handling Sodium Borohydride: NaBH₄ is a flammable solid that reacts with acidic and protic solvents. Add it slowly and in portions to control the reaction rate and any potential effervescence. Do not quench with acid directly.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Detailed Synthesis Protocol
This protocol is adapted from a peer-reviewed, facile synthesis method[4].
Step-by-Step Experimental Procedure
-
Flask Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add L-Norepinephrine (100 mg, 0.59 mmol) and activated 4Å molecular sieves (approx. 200 mg).
-
Causality: The inert atmosphere and molecular sieves are critical to prevent the oxidation of the catechol group in norepinephrine and to drive the imine formation by removing the water byproduct.
-
-
Addition of Reagents: Add anhydrous methanol (4 mL) to the flask, followed by benzaldehyde (72 μL, 0.7 mmol, ~1.2 equivalents).
-
Imine Formation: Seal the flask and stir the suspension at room temperature overnight (approximately 12-16 hours).
-
Reduction Step: Cool the reaction mixture to 0°C using an ice bath.
-
Causality: Cooling is essential to moderate the exothermic reaction upon addition of the reducing agent, preventing potential side reactions.
-
-
Addition of Reducing Agent: While maintaining the temperature at 0°C, slowly and carefully add sodium borohydride (45 mg, 1.18 mmol, ~2.0 equivalents) in small portions over 10-15 minutes.
-
Completion of Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 8 hours.
-
Reaction Quench and Work-up:
-
Carefully quench the reaction by slowly adding ~2 mL of 1M HCl to neutralize excess NaBH₄ and break up any borate complexes.
-
Filter the mixture to remove the molecular sieves and any inorganic salts.
-
Transfer the filtrate to a rotary evaporator and remove the methanol under reduced pressure.
-
-
Extraction and Purification:
-
Dissolve the resulting residue in a biphasic system of ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL).
-
Transfer to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by column chromatography or recrystallization if necessary to achieve high purity.
-
Synthesis Workflow Diagram
Caption: Experimental workflow for this compound synthesis.
Product Characterization
To confirm the identity and purity of the synthesized this compound (C₁₆H₁₉NO₃, MW: 273.33 g/mol )[15], the following analytical methods are recommended.
| Technique | Purpose | Expected Results |
| ¹H-NMR | Structural Elucidation | Signals corresponding to the aromatic protons of both the catechol and benzyl rings, the methine proton (-CH-OH), and the methylene protons (-CH₂-N and -CH₂-Ph).[16][17] |
| Mass Spec (MS) | Molecular Weight Confirmation | A molecular ion peak [M+H]⁺ at m/z ≈ 274.14. |
| HPLC | Purity Assessment | A single major peak indicating high purity (e.g., >98%).[16][] |
| FTIR | Functional Group Analysis | Broad O-H stretch (phenolic and alcohol), N-H stretch (secondary amine), and C=C stretches (aromatic rings).[] |
Self-Validation: The combination of these techniques provides a self-validating system. NMR confirms the correct chemical structure, mass spectrometry verifies the molecular weight, and HPLC quantifies the purity, ensuring the synthesized compound is the correct molecule at the desired quality.
References
-
Zuo, L. et al. (2025). N-Selective Alkylation of Norepinephrine by Reductive Amination. Journal of the Chemical Society of Pakistan, 47(2), 165-165. [Link]
- Google Patents. (2009).
- Google Patents. (2009).
-
Quick Company. (Date N/A). A Process For Preparing Epinephrine Intermediate. [Link]
-
ResearchGate. (2025). N-Selective Alkylation of Norepinephrine by Reductive Amination. [Link]
-
ResearchGate. (Date N/A). Pathway of catecholamine biosynthesis. [Link]
-
Deranged Physiology. (2024). Structure and synthesis of endogenous catecholamines. [Link]
-
Veeprho. (Date N/A). This compound Impurity. [Link]
-
Wikipedia. (Date N/A). Catecholamine. [Link]
-
Techno PharmChem. (Date N/A). Benzaldehyde Material Safety Data Sheet. [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Benzaldehyde. [Link]
-
YouTube. (2023). Reductive Amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
NIH National Library of Medicine. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Catecholamine - Wikipedia [en.wikipedia.org]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 6. A Process For Preparing Epinephrine Intermediate [quickcompany.in]
- 7. veeprho.com [veeprho.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. gustavus.edu [gustavus.edu]
- 13. technopharmchem.com [technopharmchem.com]
- 14. chemos.de [chemos.de]
- 15. clearsynth.com [clearsynth.com]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of N-Benzyl Epinephrine via Optimized Column Chromatography
Abstract
N-Benzyl Epinephrine is a critical intermediate in the synthesis of Epinephrine (Adrenaline), a vital pharmaceutical agent.[1][2] Its purification presents a significant challenge due to the molecule's inherent chemical properties: a basic secondary amine susceptible to strong interactions with acidic stationary phases and a catechol moiety prone to oxidation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound using column chromatography. We present two robust protocols—one employing an amine-functionalized normal-phase approach and another utilizing a pH-controlled reversed-phase strategy—to overcome common purification hurdles such as peak tailing and low recovery. The causality behind experimental choices is detailed, ensuring scientific integrity and enabling reproducible, high-purity outcomes.
Part 1: The Molecule and the Chromatographic Challenge
Physicochemical Properties of this compound
This compound, chemically known as 4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol, is a polar molecule containing multiple functional groups that dictate its chromatographic behavior.[3][4]
-
Basic Amine Group: The secondary amine is basic and readily protonated, making it highly interactive.
-
Acidic Phenolic Hydroxyls: The two hydroxyl groups on the catechol ring are weakly acidic.
-
Polarity: The presence of three hydroxyl groups and a nitrogen atom imparts significant polarity.
-
Instability: Catechol rings are sensitive to oxidation, particularly under neutral or basic conditions, which can lead to the formation of colored impurities.[5]
The Challenge: Amine-Silica Interactions
The primary obstacle in purifying basic amines like this compound on standard silica gel is the strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[6][7] This interaction leads to several undesirable outcomes:
-
Severe Peak Tailing: The compound "smears" down the column, resulting in broad peaks and poor separation.
-
Irreversible Adsorption: A portion of the product can bind permanently to the column, leading to significant yield loss.
-
Compound Degradation: The acidic surface of the silica can catalyze the degradation of sensitive molecules.
To achieve successful purification, this acid-base interaction must be effectively mitigated.
Part 2: Strategic Approach to Purification
Two primary strategies are effective for the column chromatography of this compound: modifying the stationary or mobile phase in a normal-phase setup or controlling the mobile phase pH in a reversed-phase system.
Normal-Phase Chromatography: Taming the Stationary Phase
The most direct way to prevent unwanted interactions is to use a stationary phase that is not acidic.
-
Amine-Functionalized Silica: This is the preferred stationary phase for this application. The silica surface is chemically modified with amino groups, which masks the acidic silanols.[6][8] This creates a more inert surface, preventing strong adsorption of the basic analyte and allowing for elution with simple, non-polar solvent systems like hexane/ethyl acetate.
-
Standard Silica with a Mobile Phase Modifier: If amine-functionalized silica is unavailable, standard silica can be used, but the mobile phase must be modified with a small amount of a competing base, such as triethylamine (TEA) or n-propylamine.[8][9] This additive neutralizes the active silanol sites, allowing the target compound to elute with improved peak shape.
Reversed-Phase Chromatography: Leveraging pH Control
Reversed-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase, is an excellent alternative and is widely used for analyzing catecholamines.[10][11] The key to success is controlling the ionization state of the this compound through pH.
-
High pH Mobile Phase: By adjusting the mobile phase to an alkaline pH (e.g., pH 8-10 using ammonium hydroxide or triethylamine), the basic amine group remains in its neutral, free-base form.[7] This makes the molecule more hydrophobic, increasing its retention on the C18 column and leading to sharper, more symmetrical peaks.[7]
-
Acidic Mobile Phase with Ion Pairing: Alternatively, an acidic mobile phase (e.g., with formic or acetic acid) can be used. In this case, the amine is protonated (positively charged). To achieve sufficient retention, an ion-pairing agent like heptafluorobutyric acid (HFBA) or sodium 1-heptanesulfonate can be added.[12] The hydrophobic tail of the ion-pairing agent associates with the C18 stationary phase, while its charged head-group pairs with the protonated analyte, effectively increasing its retention.
Part 3: Detailed Experimental Protocols
Safety Precaution: this compound is a pharmacologically active compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
Protocol A: Normal-Phase Purification with Amine-Functionalized Silica
This protocol is recommended for its simplicity and high efficiency in purifying basic amines.
Data Summary Table
| Parameter | Specification |
|---|---|
| Stationary Phase | Amine-Functionalized Silica Gel (e.g., Biotage® KP-NH) |
| Column Dimensions | Dependent on sample size (e.g., 25g column for 100-500 mg crude material) |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Sample Loading | Dry loading recommended |
| Detection | TLC with UV (254 nm) and/or a permanganate stain |
Step-by-Step Methodology
-
Column Equilibration: Equilibrate the amine-functionalized silica column with 100% Hexane (Mobile Phase A) for at least 3-5 column volumes (CV).
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) to the solution.
-
Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Load this powder evenly onto the top of the equilibrated column.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% Hexane.
-
Apply a linear gradient to increase the concentration of Ethyl Acetate (Mobile Phase B). A typical gradient would be from 0% to 50% EtOAc over 10-15 CV.
-
Collect fractions throughout the gradient elution.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) on silica plates.
-
Use a mobile phase similar to the elution conditions (e.g., 70:30 Hexane:EtOAc).
-
Visualize spots under UV light (254 nm) and/or by staining with potassium permanganate dip (catechols show up readily).
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation.
-
Dry the final product under high vacuum.
-
Protocol B: Reversed-Phase Purification with C18 Silica
This protocol is a robust alternative, particularly useful when scaling up or when normal-phase separation is suboptimal.
Data Summary Table
| Parameter | Specification |
|---|---|
| Stationary Phase | C18-functionalized Silica Gel |
| Column Dimensions | Dependent on sample size |
| Mobile Phase A | Water + 0.1% Triethylamine (TEA), pH adjusted to ~9 |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Triethylamine (TEA) |
| Sample Loading | Liquid loading in a minimal volume of mobile phase or DMSO |
| Detection | HPLC-UV (280 nm) or TLC |
Step-by-Step Methodology
-
Column Equilibration: Equilibrate the C18 column with 95:5 Mobile Phase A:Mobile Phase B for at least 5 CV.
-
Sample Preparation (Liquid Loading):
-
Dissolve the crude this compound in a minimal volume of the initial mobile phase (95:5 A:B). If solubility is an issue, DMSO can be used, but the injection volume should be kept small to avoid peak distortion.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
Load the solution onto the top of the equilibrated column.
-
-
Elution and Fraction Collection:
-
Begin elution with 95:5 A:B for 2 CV to elute very polar impurities.
-
Apply a linear gradient to increase the concentration of Mobile Phase B. A typical gradient would be from 5% to 60% B over 15-20 CV.
-
Collect fractions based on a UV detector signal (280 nm is a good wavelength for catecholamines) or at regular time intervals.[11]
-
-
Fraction Analysis:
-
Analyze fractions by analytical HPLC using the same or a similar method to confirm purity.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Most of the acetonitrile can be removed by rotary evaporation.
-
The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to be slightly acidic to protonate the amine and then basic to extract the free base.
-
Dry the final product under high vacuum.
-
Part 4: Visualization and Workflow
General Purification Workflow
Caption: General workflow for chromatographic purification.
Mechanism: Mitigating Acid-Base Interactions
Caption: Interaction of this compound with different silica surfaces.
Part 5: Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing (Normal Phase) | Insufficient mobile phase modifier; strong interaction with residual silanols. | Increase the concentration of TEA or other amine modifier to 0.5-1.0%. If the problem persists, switch to an amine-functionalized column.[9] |
| No Compound Eluting | Compound is irreversibly stuck to the column; mobile phase is too weak. | For standard silica, add a strong polar solvent like methanol with an amine modifier. For reversed-phase, ensure pH is correct or decrease mobile phase polarity. |
| Low Recovery | Irreversible adsorption; degradation on the column. | Use dry loading to avoid streaking. Work quickly and avoid prolonged exposure of the compound on the column. Use an inert atmosphere if oxidation is suspected. |
| Colored Impurities Formed | Oxidation of the catechol group. | Degas solvents before use. Consider adding a small amount of an antioxidant like sodium metabisulfite to the crude sample before loading.[13] |
| Poor Separation from Impurities | Incorrect gradient slope or solvent system. | Optimize the gradient using TLC or analytical HPLC first. A shallower gradient often improves resolution. Try different solvent systems to alter selectivity.[7] |
Senior Scientist's Note: The stability of catecholamines is a critical factor often overlooked during purification.[5] The formation of pink or brown coloration in your fractions is a clear indicator of oxidation. To minimize this, it is advisable to work expeditiously, keep fractions cool, and remove the solvent as gently and quickly as possible post-purification. For highly sensitive batches, performing the entire chromatographic run under an inert atmosphere (Nitrogen or Argon) can dramatically improve both yield and purity.
References
-
J Chromatogr A. 2008 Jun 13;1194(1):80-9. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. [Link]
-
Biotage. Is there an easy way to purify organic amines?. [Link]
-
PubMed. Improvements in automated analysis of catecholamine and related metabolites in biological samples by column-switching high-performance liquid chromatography. [Link]
- Google Patents.
-
Quick Company. A Process For Preparing Epinephrine Intermediate. [Link]
- Google Patents.
- Google Patents.
-
Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
American Chemical Society. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. [Link]
-
SIELC Technologies. HPLC Separation of Catecholamines on Newcrom AH Column. [Link]
- Google Patents. EP1210318B1 - Method for the production of adrenaline.
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
- Google Patents.
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. [Link]
-
MDPI. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. [Link]
-
PMC - NIH. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. [Link]
-
PubChem. 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol. [Link]
-
Agilent. Plasma Catecholamines by LC/MS/MS. [Link]
- Google Patents. RU2496770C2 - Method of producing n-benzylidene benzylamine.
-
Antec Scientific. Articaine & Epinephrine Injection According to USP Method. [Link]
-
SIELC Technologies. Epinephrine. [Link]
-
ResearchGate. Synthesis of N-Benzylacrylamide. [Link]
Sources
- 1. A Process For Preparing Epinephrine Intermediate [quickcompany.in]
- 2. EP1210318B1 - Method for the production of adrenaline - Google Patents [patents.google.com]
- 3. 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol | C16H19NO3 | CID 22005903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1095714-91-2 | LGC Standards [lgcstandards.com]
- 5. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. teledyneisco.com [teledyneisco.com]
- 11. mdpi.com [mdpi.com]
- 12. antecscientific.com [antecscientific.com]
- 13. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
Application Note: A Robust HPLC Method for the Analytical Characterization of N-Benzyl Epinephrine
Abstract
This application note presents a detailed, validated, and robust isocratic High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of N-Benzyl Epinephrine. This method is crucial for quality control in pharmaceutical settings, particularly for the analysis of epinephrine and its related substances. The protocol outlines a reversed-phase HPLC approach with UV detection, providing the necessary specificity, accuracy, and precision for its intended purpose. All procedures are grounded in established scientific principles and adhere to the validation requirements outlined by the International Council for Harmonisation (ICH).
Introduction and Scientific Rationale
Epinephrine (Adrenaline) is a critical catecholamine hormone and medication used to treat severe allergic reactions, cardiac arrest, and other life-threatening conditions.[1] The purity of epinephrine drug products is paramount, necessitating rigorous analytical control of potential impurities and related substances. This compound is a significant process-related impurity or potential degradation product that must be monitored. Its structural similarity to epinephrine poses analytical challenges for separation and quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolving power and sensitivity.[2] This note details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating polar, basic compounds like epinephrine and its derivatives.[3][4]
Causality of Methodological Choices:
-
Reversed-Phase C18 Column: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention for the aromatic rings present in both epinephrine and this compound.
-
Acidic Mobile Phase: Catecholamines are prone to oxidation at neutral or basic pH and contain an ionizable secondary amine group.[5][6] An acidic mobile phase (pH ~3.1) serves a dual purpose: it significantly improves the stability of the catechol moiety in solution and protonates the amine group.[5] This protonation ensures consistent interaction with the stationary phase and yields sharp, symmetrical chromatographic peaks, which is essential for accurate quantification.
-
UV Detection: Epinephrine and this compound contain a catechol chromophore that exhibits a strong UV absorbance maximum around 280 nm.[5][6] This wavelength provides excellent sensitivity and specificity for detection.
Principle of the Method
The analytical method is based on isocratic reversed-phase high-performance liquid chromatography. The sample is injected into the HPLC system, and the components are separated on a C18 analytical column. Separation is achieved based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. An acidic aqueous/organic mobile phase ensures analyte stability and optimal peak shape. Detection is performed using a UV-Vis detector set to 280 nm, and quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.
Materials and Methods
3.1 Reagents and Standards
-
This compound Certified Reference Standard
-
Epinephrine Bitartrate USP Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Glacial Acetic Acid (ACS Grade)
-
Ammonium Acetate (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
3.2 Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column thermostat, and UV-Vis detector is required.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Water:Methanol:Acetic Acid (85:10:5 v/v/v), pH adjusted to 3.1 with Ammonium Acetate.[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 280 nm[5] |
| Run Time | 15 minutes |
3.3 Solution Preparation
-
Diluent: Mobile Phase
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent.
-
Sample Solution: Prepare the sample to a target concentration of approximately 10 µg/mL of this compound in Diluent. The exact preparation will depend on the sample matrix.
Experimental Protocols
4.1 System Suitability Testing (SST)
System Suitability Testing is a mandatory prerequisite to any sample analysis, ensuring the chromatographic system is performing adequately on the day of the test.[7][8][9]
Protocol:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (Diluent) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (10 µg/mL).
-
Calculate the system suitability parameters from the resulting chromatograms. The system must meet the criteria listed in the table below before proceeding with sample analysis.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry for accurate integration.[10] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power.[10] |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system reproducibility.[11] |
4.2 Sample Analysis Workflow
The following diagram outlines the logical flow from sample receipt to final data reporting.
Caption: High-level workflow for HPLC analysis of this compound.
Protocol:
-
Verify that the system has passed the System Suitability Test.
-
Inject the prepared sample solutions in a defined sequence (e.g., blank, standard, sample 1, sample 2, bracketing standard).
-
After the sequence is complete, process the chromatograms using appropriate data acquisition software.
-
Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standard.
-
Calculate the concentration of this compound in the sample using the following formula:
Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
Method Validation Protocol
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12][13][14] The validation ensures the method is reliable, reproducible, and accurate for the quantification of this compound.
The following diagram illustrates the interconnected nature of the validation experiments.
Caption: Workflow for analytical method validation based on ICH Q2(R1).
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo, epinephrine, and this compound to ensure no interference at the analyte's retention time. | Peak for this compound is resolved from epinephrine and any other potential components (Resolution > 2.0). |
| Linearity | Analyze five concentration levels of this compound (e.g., 1-20 µg/mL).[11] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by the linearity study. | Method is linear, accurate, and precise within the specified range. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the standard solution at 100% of the target concentration. | %RSD ≤ 2.0%.[5] |
| Precision (Intermediate) | Repeat the repeatability study on a different day with a different analyst. | %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. | %RSD ≤ 10.0% at the LOQ concentration. |
| Robustness | Introduce small, deliberate variations to method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min). | System suitability parameters must still be met. |
Conclusion
The described reversed-phase HPLC method provides a reliable and robust tool for the analytical characterization of this compound. The method is specific, linear, accurate, precise, and robust over the specified range. The detailed protocols for system suitability and method validation ensure that the procedure is self-validating and consistently generates trustworthy data, making it highly suitable for implementation in a regulated quality control laboratory.
References
-
Antec Scientific. (n.d.). Articaine & Epinephrine Injection According to USP Method. Retrieved from Antec Scientific website. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Epinephrine and Related Impurities. Retrieved from SIELC Technologies website. [Link]
-
Mishra, A. K., Mishra, A., & Chattopadhyay, P. (2010). A reversed-phase high performance liquid chromatographic method for determination of Epinephrine in pharmaceutical formulation. Archives of Applied Science Research, 2(2), 251-256. Retrieved from ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website. [Link]
-
International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from ICH website. [Link]
-
National Center for Biotechnology Information. (n.d.). Epinephrine. PubChem Compound Summary for CID 5816. Retrieved from PubChem. [Link]
-
MicroSolv Technology Corporation. (2023). System Suitability Requirements for a USP HPLC Method. Retrieved from MicroSolv website. [Link]
-
Hjemdahl, P. (1984). Catecholamine measurements by high-performance liquid chromatography. American Journal of Physiology-Endocrinology and Metabolism, 247(1), E13-E20. [Link]
-
Waters Corporation. (n.d.). Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines and Metanephrines for Clinical Research. Retrieved from Waters website. [Link]
-
United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from USP. [Link]
-
SIELC Technologies. (n.d.). Epinephrine UV-Vis Spectrum. Retrieved from SIELC Technologies website. [Link]
-
Finckh, B. (2015). Response to "How to best detect catecholamines HPLC?". ResearchGate. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from Pharmaguideline website. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA website. [Link]
-
Pharmalytics. (2023, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube. [Link]
-
Wang, C., et al. (2016). Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. Analyst, 141(7), 2217-2224. [Link]
-
Javidan, K., & Cwik, M. J. (1996). Determination of Catecholamines in Human Plasma by HPLC with Electrochemical Detection. Journal of Liquid Chromatography, 19(8), 1339-1353. [Link]
-
United States Pharmacopeia. (2006). General Chapters: <621> Chromatography - System Suitability. Retrieved from USP. [Link]
-
Nethercote, P., & Borman, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. John Wiley & Sons, Ltd. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Epinephrine. Retrieved from HELIX Chromatography website. [Link]
-
Miles, G. D., et al. (2017). Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. Chirality, 29(8), 450-456. [Link]
-
LearnAboutDrugs. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. [Link]
Sources
- 1. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of catecholamines and related compounds in mouse urine using column-switching HPLC - Analyst (RSC Publishing) DOI:10.1039/C5AN02617B [pubs.rsc.org]
- 3. HPLC Separation of Epinephrine and Related Impurities | SIELC Technologies [sielc.com]
- 4. Catecholamine measurements by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epinephrine | SIELC Technologies [sielc.com]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. usp.org [usp.org]
- 11. antecscientific.com [antecscientific.com]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
Identification of N-Benzyl Epinephrine by Mass Spectrometry: An Application Note and Protocol
Introduction
N-Benzyl Epinephrine is a derivative of epinephrine, a critical hormone and neurotransmitter. It is often encountered as an impurity in epinephrine pharmaceutical preparations or as a related substance in drug development and metabolic studies.[1] Accurate identification and characterization of such derivatives are paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and specificity for the analysis of trace-level impurities like this compound in complex matrices.[2][3][4]
This application note provides a comprehensive guide for the identification of this compound using LC-MS/MS. It details a robust protocol from sample preparation to data analysis, underpinned by an explanation of the scientific principles governing each step. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of catecholamines and related compounds.
Chemical Profile of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Name | 4-[2-[benzyl(methyl)amino]-1-hydroxy-ethyl]benzene-1,2-diol | USP |
| CAS Number | 317351-40-9 | USP[1] |
| Molecular Formula | C₁₆H₁₉NO₃ | N/A |
| Molecular Weight | 273.33 g/mol | N/A |
| Exact Mass | 273.1365 u | N/A |
Analytical Strategy: A Logic-Driven Workflow
The successful identification of this compound hinges on a systematic approach that integrates efficient sample preparation, selective chromatographic separation, and sensitive mass spectrometric detection. The workflow is designed to isolate the analyte from interfering matrix components and generate characteristic mass spectral data for unambiguous identification.
Figure 1: A schematic overview of the analytical workflow for the identification of this compound.
Experimental Protocols
Part 1: Sample Preparation - Isolating the Target
The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte. For catecholamine derivatives in biological matrices like plasma or urine, Solid-Phase Extraction (SPE) is a highly effective method.[5][6] A weak cation exchange (WCX) sorbent is particularly suitable for retaining the protonated amine group of this compound.
Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a WCX SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer, such as 50 mM ammonium acetate.
-
Sample Loading: Acidify the sample (e.g., 1 mL of plasma or diluted urine) with a small amount of formic acid to ensure the amine group is protonated. Load the pre-treated sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove unretained, hydrophilic impurities. Follow with a wash of 1 mL of a mild organic solvent like 10% methanol in water to remove less polar interferences.
-
Elution: Elute the this compound from the cartridge using 1 mL of a 5% formic acid solution in methanol. The acidic mobile phase neutralizes the charge interaction with the sorbent, releasing the analyte.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[2][7]
Part 2: LC-MS/MS Analysis - Separation and Detection
Liquid Chromatography (LC)
A reversed-phase chromatographic method provides excellent separation of this compound from other closely related epinephrine derivatives. A C18 or a Phenyl-Hexyl column is recommended for this purpose.[8]
| Parameter | Recommended Condition | Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure protonation of the analyte for good peak shape and ESI efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | Start with a low percentage of B (e.g., 5%), ramp up to a higher percentage (e.g., 95%) over several minutes, then return to initial conditions for re-equilibration. | A gradient elution is necessary to effectively separate compounds with a range of polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. |
| Injection Volume | 5 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
Mass Spectrometry (MS)
Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for this compound due to the presence of the readily protonated amine group. Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for quantification and confident identification.[9][10]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The secondary amine is easily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion | [M+H]⁺ = m/z 274.1 | The protonated molecular ion of this compound. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation. |
| Collision Energy | To be optimized for each transition | The energy required to induce fragmentation; typically determined experimentally. |
Data Interpretation: Unveiling the Molecular Fingerprint
The key to confident identification lies in the fragmentation pattern of the this compound molecule. Based on the principles of mass spectral fragmentation of benzylamines, a characteristic fragmentation pathway can be proposed.[11] The primary fragmentation event is expected to be the cleavage of the benzylic C-N bond, which is the most labile bond in the protonated molecule.
Figure 2: Proposed fragmentation pathway for protonated this compound.
Proposed MRM Transitions:
Based on the predicted fragmentation, the following MRM transitions can be used for the targeted analysis of this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Identity | Role |
| 274.1 | 91.1 | Tropylium ion | Quantifier/Qualifier |
| 274.1 | 183.1 | Epinephrine core structure | Qualifier |
| 274.1 | 152.1 | Further fragmented core | Qualifier |
The presence of a chromatographic peak at the expected retention time with the correct precursor ion and the characteristic product ions provides a high degree of confidence in the identification of this compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the identification of this compound using LC-MS/MS. The combination of a selective sample preparation method, optimized chromatographic separation, and specific mass spectrometric detection allows for the confident and sensitive analysis of this important epinephrine-related impurity. The proposed fragmentation pathway and MRM transitions serve as a robust starting point for method development and validation in research and quality control laboratories.
References
-
Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. Retrieved from [Link]
-
Al-Badr, A. A., & El-Enany, N. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2578. [Link]
-
Kirchhoefer, R. D., Sullivan, G. M., & Allgire, J. F. (1985). Analysis of USP epinephrine injections for potency, impurities, degradation products, and d-enantiomer by liquid chromatography, using ultraviolet and electrochemical detectors. Journal of AOAC INTERNATIONAL, 68(2), 163-165. [Link]
-
Biotage. (n.d.). Catecholamine Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN110672755A - Method for simultaneously determining epinephrine and metabolite thereof based on LC-MC/MS.
-
Ji, C., Li, W., & El-Shourbagy, T. A. (2010). Simultaneous Determination of Plasma Epinephrine and Norepinephrine Using an Integrated Strategy of a Fully Automated Protein Precipitation Technique, Reductive Ethylation Labeling and UPLC-MS/MS. Analytica Chimica Acta, 670(1-2), 85-91. [Link]
-
Misra, S., et al. (2012). Simultaneous Determination of Epinephrine and Norepinephrine by High Performance Liquid Chromatography. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Epinephrine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography. Retrieved from [Link]
-
Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1591-1604. [Link]
-
Al-Badr, A. A., & El-Enany, N. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2578. [Link]
-
Wang, C., et al. (2008). Analysis of Catecholamines and Their Metabolites in Adrenal Gland by Liquid Chromatography Tandem Mass Spectrometry. Analytica Chimica Acta, 609(2), 156-164. [Link]
-
Edvardsen, K. S., et al. (2020). Highly sensitive LC-MS/MS analysis of catecholamines in plasma. Clinical Biochemistry, 84, 44-50. [Link]
-
Shimadzu Corporation. (n.d.). Fast determination of plasma catecholamines and metanephrines by solid-phase extraction and liquid chromatography–tandem mass spectrometry applicated to clinical assay. Retrieved from [Link]
-
Glish, G. L., & Vachet, R. W. (2003). The gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 14(6), 624-633. [Link]
-
ResearchGate. (n.d.). Main fragmentation pathway of benzylpyridinium ions. Retrieved from [Link]
Sources
- 1. store.usp.org [store.usp.org]
- 2. agilent.com [agilent.com]
- 3. Highly sensitive LC-MS/MS analysis of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110672755A - Method for simultaneously determining epinephrine and metabolite thereof based on LC-MC/MS - Google Patents [patents.google.com]
- 10. lcms.cz [lcms.cz]
- 11. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive 1D and 2D NMR Analysis for the Structural Elucidation of N-Benzyl Epinephrine
Abstract
N-Benzyl Epinephrine is recognized as a significant impurity and related compound in the synthesis and stability studies of Epinephrine (Adrenaline).[1][2] Accurate structural confirmation and quantification of such impurities are critical for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[3] This application note provides a detailed, in-depth guide to the analysis of this compound using 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectroscopy. We present robust protocols for sample preparation and data acquisition, alongside a thorough interpretation of the expected spectral data, grounded in established chemical principles.
Introduction: The Importance of Impurity Profiling
In pharmaceutical development, the adage "the dose makes the poison" extends not only to the active pharmaceutical ingredient (API) but also to its impurities. This compound (rac-Adrenaline Impurity D) is a key process-related impurity or potential degradant of Epinephrine, a critical medication for treating anaphylaxis, cardiac arrest, and other life-threatening conditions.[4][5] Its structure, featuring a benzyl group in place of the N-methyl proton of epinephrine, alters its pharmacological and toxicological profile. Therefore, regulatory agencies demand rigorous characterization of such impurities.
NMR spectroscopy offers a non-destructive, quantitative method that provides comprehensive structural information, making it the gold standard for identifying and characterizing unknown compounds and reference standards.[3] This guide serves as a practical resource for researchers and drug development professionals, explaining the causality behind experimental choices to ensure trustworthy, reproducible results.
Chemical Structure and Atom Numbering
For clarity in spectral assignments, the following standardized numbering scheme for this compound (IUPAC Name: 4-[1-hydroxy-2-[methyl(phenylmethyl)amino]ethyl]benzene-1,2-diol) will be used throughout this document.[1]
Figure 1: Chemical structure of this compound with atom numbering for NMR assignment.
Experimental Protocols & Methodologies
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization. The following protocols are designed to be self-validating by minimizing common sources of error.
General Experimental Workflow
The process from sample receipt to final structural confirmation follows a logical sequence. Each step builds upon the last to create a comprehensive dataset for unambiguous analysis.
Sources
- 1. 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol | C16H19NO3 | CID 22005903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. emerypharma.com [emerypharma.com]
- 4. veeprho.com [veeprho.com]
- 5. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments Using N-Benzyl Epinephrine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Bioactivity of N-Benzyl Epinephrine
This compound (4-(2-(benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol) is a structural analog of epinephrine, the endogenous catecholamine that plays a pivotal role in the "fight-or-flight" response.[1][2] While primarily documented as a synthetic intermediate in the production of epinephrine and classified as an impurity (rac Adrenaline Impurity D), its structural similarity to a potent adrenergic agonist suggests a potential for biological activity.[3][4] The N-benzyl substitution on the amine head of the epinephrine molecule introduces a significant structural modification that could alter its affinity, selectivity, and efficacy at adrenergic receptors (adrenoceptors).
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are integral to maintaining homeostasis and are categorized into α₁, α₂, and β subtypes, each with distinct downstream signaling pathways.[5][6][7] Epinephrine is a non-selective agonist of all adrenergic receptors.[2] Its interaction with these receptors initiates a cascade of intracellular events, including the modulation of cyclic AMP (cAMP), intracellular calcium levels, and the mitogen-activated protein kinase (MAPK) pathway, which collectively regulate a vast array of physiological processes.[5][6][8]
This guide provides a comprehensive framework for the initial characterization of this compound in a cell culture setting. We will detail the necessary preliminary assessments, propose a tiered experimental approach to elucidate its pharmacological profile, and provide step-by-step protocols for key cell-based assays. The overarching goal is to equip researchers with the tools to determine if this compound acts as an agonist or antagonist at adrenergic receptors and to quantify its potency and efficacy.
Preliminary Considerations and Material Preparation
Before initiating cell-based assays, it is crucial to establish the fundamental physicochemical properties of this compound and to prepare the necessary reagents and cell systems.
Solubility and Stability Assessment
The solubility and stability of a test compound in cell culture media are paramount for accurate and reproducible results. While epinephrine has known solubility characteristics, the N-benzyl modification may alter these properties.
Protocol 1: Solubility and Stability Testing of this compound
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. Epinephrine itself is slightly soluble in water, with solubility enhanced in acidic solutions.
-
Working Solution Preparation: Serially dilute the stock solution in your chosen cell culture medium (e.g., DMEM, RPMI-1640) to the highest desired final concentration.
-
Visual Inspection: Visually inspect the prepared solutions for any signs of precipitation.
-
Microscopic Examination: Further examine the solutions under a microscope to detect any microprecipitates.
-
Stability Assessment: Incubate the this compound-containing medium at 37°C in a humidified CO₂ incubator for the duration of your longest planned experiment. Periodically check for precipitation.
-
Solvent Control: Ensure the final concentration of the solvent in the cell culture medium is consistent across all experimental conditions and is at a level that does not affect cell viability (typically ≤ 0.1% v/v for DMSO).
Cell Line Selection
The choice of cell line is critical and depends on the specific adrenergic receptor subtypes you wish to investigate. Many cell lines endogenously express adrenergic receptors. Alternatively, recombinant cell lines overexpressing a specific receptor subtype are commonly used for more targeted studies.
| Cell Line | Receptor Expression | Common Applications |
| HEK293 | Low endogenous expression; commonly used for transient or stable transfection of specific receptor subtypes. | Highly versatile for studying individual receptor pharmacology. |
| CHO-K1 | Similar to HEK293, low endogenous expression, suitable for recombinant expression. | Widely used in drug discovery for GPCR screening. |
| A549 | Express β₂-adrenergic receptors. | Studies on bronchodilation and respiratory cell signaling. |
| PC12 | Express α₂- and β-adrenergic receptors. | Neuronal cell signaling studies. |
| Vascular Smooth Muscle Cells | Express α₁-adrenergic receptors. | Investigation of vasoconstriction and cardiovascular effects.[5] |
Experimental Workflow for Pharmacological Characterization
A tiered approach is recommended to systematically characterize the biological activity of this compound.
Caption: Gαs/Gαi signaling pathway leading to cAMP modulation.
Intracellular Calcium Mobilization Assay (Gαq Coupling)
α₁-adrenergic receptors couple to the Gαq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores. [5] Protocol 4: Calcium Mobilization Assay
-
Cell Seeding: Seed cells expressing α₁-adrenergic receptors (e.g., CHO-α₁AR) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.
-
Compound Addition: Using a fluorometric imaging plate reader (FLIPR) or a similar instrument, measure the baseline fluorescence. Inject a range of this compound concentrations and continue to monitor fluorescence in real-time.
-
Positive Control: Use a known α₁-agonist like phenylephrine as a positive control.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the log of the agonist concentration to determine the EC₅₀.
Tier 3: Advanced Characterization
If this compound shows activity in the primary functional screens, further assays can provide deeper insights into its mechanism of action.
β-Arrestin Recruitment Assay
Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. This process is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling. [6] Protocol 5: β-Arrestin Recruitment Assay
-
Cell Line: Use a cell line engineered for β-arrestin recruitment assays, often employing techniques like enzyme fragment complementation (e.g., PathHunter®) or bioluminescence resonance energy transfer (BRET).
-
Assay Procedure: Follow the manufacturer's protocol for the specific assay technology. Typically, this involves seeding the cells, adding the test compound (this compound), incubating, and then measuring the luminescent or fluorescent signal.
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ for β-arrestin recruitment. This can reveal biased agonism if the potency for β-arrestin recruitment differs significantly from that for G protein activation.
MAPK (ERK1/2) Phosphorylation Assay
Adrenergic receptor activation can lead to the phosphorylation and activation of the MAP kinases ERK1/2, which are involved in cell proliferation and differentiation. [5] Protocol 6: ERK1/2 Phosphorylation Assay
-
Cell Treatment: Treat serum-starved cells with this compound for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Detection: Measure the levels of phosphorylated ERK1/2 (p-ERK) and total ERK using methods such as Western blotting, ELISA, or AlphaLISA®.
-
Data Analysis: Quantify the ratio of p-ERK to total ERK to determine the extent of pathway activation.
Data Interpretation and Summary
| Assay | Potential Outcome for this compound | Interpretation |
| cAMP Accumulation | Increase in cAMP | β-adrenergic agonist activity |
| Decrease in forskolin-stimulated cAMP | α₂-adrenergic agonist activity | |
| Calcium Mobilization | Increase in intracellular calcium | α₁-adrenergic agonist activity |
| β-Arrestin Recruitment | Dose-dependent recruitment | Indicates agonist-induced receptor regulation |
| ERK1/2 Phosphorylation | Increase in p-ERK/total ERK ratio | Activation of downstream MAPK signaling |
Conclusion
While this compound is currently recognized as a synthetic precursor, its structural relationship to epinephrine warrants a thorough investigation of its pharmacological properties. The protocols and experimental workflow detailed in this application note provide a robust framework for the systematic characterization of this compound's activity at adrenergic receptors. By employing these cell-based assays, researchers can elucidate its potential as a novel adrenergic agonist or antagonist, determine its receptor subtype selectivity, and uncover its downstream signaling effects, thereby paving the way for potential new avenues in drug discovery and development.
References
-
QIAGEN GeneGlobe. α-Adrenergic Signaling. Available from: [Link]
-
Galandrin, S., Oligny-Longpré, G., & Bouvier, M. (2007). Novel beta2-adrenergic receptor signaling pathways. PubMed. Available from: [Link]
-
Pál, K., Szöllősi, D., Kéri, M., Szőllősi, J., Vereb, G., & Bányász, T. (2015). Cell-based and virtual fragment screening for adrenergic α2C receptor agonists. PubMed. Available from: [Link]
-
Muthu, S., & He, T. (2021). Role of adrenergic receptor signalling in neuroimmune communication. PubMed Central. Available from: [Link]
-
Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. AACR Journals. Available from: [Link]
-
Quick Company. A Process For Preparing Epinephrine Intermediate. Available from: [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Adrenergic Receptor Functional Assay Service. Available from: [Link]
-
Innoprot. beta2 adrenoceptor Assay. Available from: [Link]
- Google Patents. WO2009004593A2 - Processes for the preparation of epinephrine.
-
PubChem. Epinephrine. Available from: [Link]
-
MDPI. Ligands of Adrenergic Receptors: A Structural Point of View. Available from: [Link]
-
MDPI. The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. Available from: [Link]
-
Drugs.com. What's the mechanism of action for epinephrine?. Available from: [Link]
-
LITFL. Adrenaline. Available from: [Link]
-
Wikipedia. Epinephrine (medication). Available from: [Link]
-
Pediatric Oncall. Adrenaline. Available from: [Link]
-
YouTube. Epinepherine Side Effects and Mechanism of Action. Available from: [Link]
Sources
- 1. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | CAS No- 1095714-91-2 | NA [chemicea.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Adrenergic Receptor Agonists and Antagonists | Veterian Key [veteriankey.com]
- 8. Distinct binding conformations of epinephrine with α- and β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Animal Models for Studying N-Benzyl Epinephrine Effects
Abstract
N-Benzyl Epinephrine (NBE) is a derivative of epinephrine, a critical catecholamine that modulates numerous physiological processes through the adrenergic system. Understanding the specific pharmacological profile of NBE—including its receptor affinity, potency, and downstream physiological effects—is crucial for drug development and safety assessment. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cardiovascular and neurological effects of this compound using established in vivo and in vitro animal models. We emphasize the rationale behind model selection, present detailed, self-validating protocols for key experiments, and offer insights into data interpretation. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of translatable data.
Introduction to this compound and Adrenergic Signaling
This compound, chemically known as (R)-4-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}benzene-1,2-diol, is a structural analog of the endogenous hormone and neurotransmitter epinephrine.[1] Epinephrine exerts its wide-ranging effects by binding to and activating adrenergic receptors (adrenoceptors), a class of G protein-coupled receptors (GPCRs) found on the surface of various cells.[2] These receptors are broadly classified into two main types: alpha (α) and beta (β), each with several subtypes (α₁, α₂, β₁, β₂, β₃).[3][4] The addition of a benzyl group to the epinephrine molecule may alter its pharmacokinetic and pharmacodynamic properties, including its affinity for specific receptor subtypes, its potency, and its duration of action.
The physiological response to adrenergic receptor activation is subtype-specific and tissue-dependent:
-
α₁-Adrenergic Receptors : Primarily coupled to Gq proteins. Activation leads to the stimulation of phospholipase C (PLC), which increases intracellular inositol triphosphate (IP₃) and diacylglycerol (DAG), ultimately causing a release of intracellular calcium (Ca²⁺) and resulting in smooth muscle contraction (e.g., vasoconstriction).[3][4]
-
α₂-Adrenergic Receptors : Coupled to Gi proteins. Activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP). This typically results in the inhibition of neurotransmitter release from presynaptic terminals.[3][5]
-
β-Adrenergic Receptors (β₁, β₂, β₃) : Coupled to Gs proteins. Activation stimulates adenylyl cyclase, increasing intracellular cAMP levels. This cascade activates Protein Kinase A (PKA) and leads to varied responses, including increased heart rate and contractility (β₁), smooth muscle relaxation (e.g., bronchodilation, vasodilation in skeletal muscle) (β₂), and lipolysis (β₃).[2][3][6]
Investigating how NBE modulates these pathways is essential to predict its therapeutic potential and possible side effects.
Adrenergic Receptor Signaling Pathways
Caption: Adrenergic signaling pathways activated by an agonist like this compound.
Selection of Appropriate Animal Models
The choice of animal model is paramount and must be guided by the specific research question. Both rodent and large animal models offer unique advantages for studying the multifaceted effects of adrenergic agents.[7][8]
Rationale for Model Selection
-
Genetic and Physiological Homology : Rodents, particularly mice and rats, are widely used due to their high genetic similarity to humans, short life cycles, and the availability of numerous transgenic strains.[9] For cardiovascular research, large animals like pigs or dogs offer closer physiological parallels to humans in terms of heart size, coronary circulation, and hemodynamics.[7]
-
Research Focus (Cardiovascular vs. Neurological) :
-
Cardiovascular Studies : Spontaneously Hypertensive Rats (SHR) are an excellent model for investigating the anti-hypertensive or pressor effects of NBE.[8] For studying impacts on atherosclerosis, genetically modified mice such as Apolipoprotein E-deficient (ApoE−/−) or Low-Density Lipoprotein Receptor-deficient (LDLR−/−) mice are the gold standard.[10][11]
-
Neurological Studies : Standard mouse strains like C57BL/6 are suitable for behavioral assays (locomotor activity, anxiety) and for studying central effects on blood flow and oxygenation.[12] The role of epinephrine in the brain is complex, involving the regulation of arousal and stress responses.[13][14]
-
-
Logistical Considerations : The cost, housing requirements, and ethical considerations associated with larger animals often make rodents the preferred choice for initial screening and mechanistic studies.[9]
Comparative Summary of Animal Models
| Model | Primary Application for NBE Studies | Advantages | Disadvantages |
| Sprague-Dawley Rat | Acute hemodynamic and cardiovascular profiling. | Well-characterized physiology; moderate size facilitates surgical instrumentation; cost-effective. | Less genetic diversity than mice; may not fully replicate complex human diseases. |
| Spontaneously Hypertensive Rat (SHR) | Efficacy in hypertensive states. | Genetically predisposed to hypertension, mimicking a key human pathology.[8] | Not suitable for studying normotensive effects. |
| C57BL/6 Mouse | Neurological and behavioral effects; initial cardiovascular screening. | High genetic homogeneity; vast array of available research tools and transgenic lines.[9] | Small size can make surgical procedures like cannulation challenging. |
| ApoE−/− or LDLR−/− Mouse | Long-term effects on atherosclerosis. | Develop atherosclerotic plaques similar to humans, especially on a high-fat diet.[9][10] | Requires long-term studies; atherosclerosis does not typically lead to myocardial infarction.[11] |
| Domestic Pig | Advanced cardiovascular safety and device testing. | Cardiovascular system is highly analogous to humans.[7] | High cost, specialized housing, and significant ethical considerations.[11] |
In Vivo Experimental Protocols
In vivo studies are critical for understanding the systemic effects of NBE. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Workflow for In Vivo Cardiovascular Assessment
Caption: General experimental workflow for acute in vivo cardiovascular studies.
Protocol 3.1: Acute Hemodynamic Effects of NBE in Anesthetized Sprague-Dawley Rats
Objective: To determine the dose-dependent effects of NBE on blood pressure, heart rate, and cardiac function.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Anesthetic (e.g., isoflurane or urethane)
-
This compound (purity >98%)
-
Vehicle (e.g., sterile saline with 0.1% ascorbic acid to prevent oxidation)
-
Pressure transducer and data acquisition system
-
ECG electrodes and amplifier
-
Intravenous catheters (e.g., 24G)
-
Warming pad
Methodology:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate agent and confirm the depth of anesthesia by lack of pedal withdrawal reflex. Maintain body temperature at 37°C using a warming pad.
-
Surgically expose the carotid artery and jugular vein.
-
Insert a saline-filled catheter connected to a pressure transducer into the carotid artery to measure arterial blood pressure.
-
Insert a catheter into the jugular vein for intravenous (IV) administration of NBE.
-
Place subcutaneous needle electrodes for recording a Lead II electrocardiogram (ECG).
-
-
Stabilization and Baseline Recording:
-
Allow the animal to stabilize for at least 30 minutes post-surgery.
-
Record baseline mean arterial pressure (MAP), systolic pressure, diastolic pressure, heart rate (HR), and ECG for a continuous 30-minute period.
-
-
NBE Administration (Dose-Response):
-
Prepare serial dilutions of NBE in the vehicle. A suggested starting dose range, based on epinephrine studies, would be 0.1 to 10 µg/kg.[15] A preliminary dose-finding study is essential.
-
Administer a bolus IV injection of the vehicle and record for 15 minutes to ensure no vehicle effect.
-
Administer increasing doses of NBE as IV boluses (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 µg/kg).
-
Allow physiological parameters to return to baseline between each dose administration. Continuously record all hemodynamic variables.
-
-
Data Analysis:
-
For each dose, calculate the peak change (Δ) from baseline for MAP and HR.
-
Plot the dose-response curve (Dose of NBE vs. ΔMAP or ΔHR).
-
Analyze ECG recordings for any arrhythmias or changes in intervals (e.g., QT interval).
-
Self-Validation and Controls:
-
A vehicle-only control group must be run in parallel.
-
To confirm adrenergic receptor mediation, a separate cohort of animals can be pre-treated with specific antagonists (e.g., phentolamine for α-blockade, propranolol for β-blockade) prior to NBE administration. A blunted response would validate the mechanism of action.
In Vitro Experimental Protocols
In vitro assays are indispensable for dissecting the molecular mechanism of NBE's action at the receptor and tissue level, free from confounding systemic variables.
Protocol 4.1: Radioligand Binding Assay for Adrenergic Receptor Affinity
Objective: To determine the binding affinity (Ki) of NBE for α₁, α₂, β₁, and β₂ adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., HEK293 cells).
-
Radioligands specific for each receptor subtype (e.g., [³H]prazosin for α₁, [³H]rauwolscine for α₂, [¹²⁵I]cyanopindolol for β₁/β₂).
-
This compound and known reference compounds (e.g., epinephrine, phentolamine, propranolol).
-
Assay buffer, glass fiber filters, and a scintillation counter or gamma counter.
Methodology:
-
Assay Preparation:
-
In a 96-well plate, add cell membranes, the appropriate radioligand at a concentration near its Kd, and assay buffer.
-
-
Competition Binding:
-
Add increasing concentrations of unlabeled NBE (competitor), typically ranging from 10⁻¹⁰ M to 10⁻⁴ M.
-
Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known antagonist, e.g., 10 µM phentolamine for α₁).
-
-
Incubation and Filtration:
-
Incubate the plate at a specified temperature and duration to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Calculate "specific binding" = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of NBE.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC₅₀ (concentration of NBE that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Expected Data Output:
| Receptor Subtype | Radioligand | NBE Ki (nM) [Hypothetical] | Epinephrine Ki (nM) [Reference] |
| α₁ | [³H]prazosin | 50 | 40 |
| α₂ | [³H]rauwolscine | 120 | 100 |
| β₁ | [¹²⁵I]cyanopindolol | 80 | 75 |
| β₂ | [¹²⁵I]cyanopindolol | 30 | 25 |
Protocol 4.2: Isolated Aortic Ring Assay for Functional Vasoconstrictor Activity
Objective: To measure the functional potency and efficacy of NBE in causing smooth muscle contraction via α₁-adrenoceptors.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Krebs-Henseleit buffer
-
Phenylephrine (reference α₁-agonist) and this compound
-
Organ bath system with force-displacement transducers
-
Carbogen gas (95% O₂, 5% CO₂)
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat and immediately excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit buffer.
-
Carefully clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to force transducers and apply a resting tension of ~1.5 grams.
-
Allow the tissues to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
-
Viability Check:
-
Contract the rings with a high concentration of potassium chloride (KCl, e.g., 80 mM) to ensure tissue viability. After washing, the tissue is ready for the experiment.
-
-
Cumulative Concentration-Response Curve:
-
Add NBE to the organ baths in a cumulative manner, increasing the concentration stepwise (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Allow the contractile response to stabilize at each concentration before adding the next.
-
Record the force of contraction at each concentration.
-
-
Data Analysis:
-
Express the contraction at each concentration as a percentage of the maximum contraction induced by KCl.
-
Plot the percentage contraction against the log concentration of NBE.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (effective concentration to produce 50% of maximal response) and Emax (maximum response).
-
Compare the EC₅₀ and Emax of NBE to that of the reference agonist phenylephrine.
-
Conclusion
The study of this compound requires a multi-pronged approach that combines systemic in vivo evaluation with targeted in vitro mechanistic assays. The protocols outlined in this guide provide a robust framework for characterizing the cardiovascular and neurological effects of NBE. By carefully selecting animal models based on the research question and employing validated, controlled experimental designs, researchers can generate high-quality, reproducible data. This information is critical for advancing our understanding of this compound's pharmacology and for making informed decisions in the drug development pipeline.
References
-
Zaragoza, C., et al. (2011). Animal models of cardiovascular diseases. Journal of Biomedicine and Biotechnology. [Link]
-
Kumar, D., et al. (2017). Considerations for choosing an optimal animal model of cardiovascular disease. Journal of Translational Medicine. [Link]
-
Biotech Farm Ltd. (n.d.). Animal Models of Cardiovascular Research: Guide. Biotechfarm. [Link]
-
Daugherty, A., et al. (2015). Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. Methods in Molecular Biology. [Link]
-
Wikipedia. (2023). Adrenergic receptor. Wikipedia. [Link]
-
Hieble, J. P. (2001). α-Adrenoceptor Assays. Current Protocols in Pharmacology. [Link]
-
Jia, T., et al. (2020). Experimental Rodent Models of Cardiovascular Diseases. Frontiers in Cardiovascular Medicine. [Link]
-
QIAGEN. (n.d.). α-Adrenergic Signaling. QIAGEN GeneGlobe. [Link]
-
Perez, D. M. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. The Journal of Biological Chemistry. [Link]
-
Ninja Nerd. (2018). Adrenergic Receptors. YouTube. [Link]
-
Insel, P. A. (1995). Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine. [Link]
- Google Patents. (2009). WO2009004593A2 - Processes for the preparation of epinephrine.
-
Daily, J. R., & Goyal, A. (2023). Epinephrine. StatPearls. [Link]
-
Duke Pratt School of Engineering. (2023). Epinephrine Disrupts Brain Oxygen Levels in Mice. Duke Pratt School of Engineering News. [Link]
-
Mefford, I. N. (1987). Are there epinephrine neurons in rat brain? PubMed. [Link]
-
Ristagno, G., et al. (2021). Effect of Epinephrine Administered during Cardiopulmonary Resuscitation on Cerebral Oxygenation after Restoration of Spontaneous Circulation in a Swine Model. Journal of Clinical Medicine. [Link]
-
Mefford, I. N. (1988). Epinephrine in Mammalian Brain. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]
-
National Institutes of Health. (n.d.). Receptor-Mediated Enhancement of Beta Adrenergic Drug Activity by Ascorbate In Vitro and In Vivo. NIH. [Link]
-
SynZeal. (n.d.). Adrenaline EP Impurity D. SynZeal. [Link]
-
Mahan, L. C., & Insel, P. A. (1986). Metabolism of alpha- and beta-adrenergic receptors in vitro and in vivo. PubMed. [Link]
-
KM Pharma Solution Private Limited. (n.d.). This compound. KM Pharma Solution. [Link]
-
Cherezov, V., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Chemical Biology. [Link]
-
Wikipedia. (2023). Epinephrine (medication). Wikipedia. [Link]
-
Alentris Research Pvt. Ltd. (n.d.). This compound. Alentris Research. [Link]
-
Cleveland Clinic. (2022). Epinephrine (Adrenaline): What It Is, Function, Deficiency & Side Effects. Cleveland Clinic. [Link]
-
Britannica. (2026). Epinephrine. Britannica. [Link]
-
Lönnqvist, F., et al. (1991). Prolonged administration in vivo of alpha and beta adrenergic agonists decreases insulin binding to rat myocardial membranes in vitro by different mechanisms. Life Sciences. [Link]
-
American Journal of Physiology-Endocrinology and Metabolism. (n.d.). Activation of β-adrenergic receptor signaling prevents glucocorticoid-induced obesity and adipose tissue dysfunction in male mice. American Physiological Society. [Link]
-
Veeprho. (n.d.). This compound Impurity. Veeprho. [Link]
-
Mutoh, T., et al. (1998). Adrenal Epinephrine Increases Alveolar Liquid Clearance in a Canine Model of Neurogenic Pulmonary Edema. American Journal of Respiratory and Critical Care Medicine. [Link]
-
Drugs.com. (n.d.). What's the mechanism of action for epinephrine?. Drugs.com. [Link]
-
Simple Nursing. (2021). Epinepherine Side Effects and Mechanism of Action. YouTube. [Link]
-
RxList. (n.d.). Adrenalin (Epinephrine): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Pediatric Oncall. (n.d.). Adrenaline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. Pediatric Oncall. [Link]
-
Speed Pharmacology. (2016). Pharmacology - ADRENERGIC RECEPTORS & AGONISTS (MADE EASY). YouTube. [Link]
-
National Institutes of Health. (n.d.). Protocol for the Stimulating β3-Adrenergic Receptors for Peripheral Artery Disease (STAR-PAD) trial. NIH. [Link]
-
MDPI. (n.d.). Dexmedetomidine Versus Clonidine as an Adjuvant to Lidocaine Spinal Anesthesia in an Ovine Experimental Model. MDPI. [Link]
-
Stratton, J. R., et al. (1985). Hemodynamic effects of epinephrine: concentration-effect study in humans. Journal of Applied Physiology. [Link]
-
The Paramedic Coach. (2024). Why EPINEPHRINE Is So Important. YouTube. [Link]
-
PubChem. (n.d.). Epinephrine. National Center for Biotechnology Information. [Link]
-
Medical News Today. (2022). What to know about epinephrine and norepinephrine. Medical News Today. [Link]
-
Healthline. (2022). What's the Difference Between Epinephrine and Norepinephrine?. Healthline. [Link]
-
LITFL. (2024). Adrenaline - CCC Pharmacology. LITFL. [Link]
Sources
- 1. Adrenaline EP Impurity D | 317351-40-9 | SynZeal [synzeal.com]
- 2. Epinephrine (medication) - Wikipedia [en.wikipedia.org]
- 3. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Epinephrine | Description, Production, & Function | Britannica [britannica.com]
- 7. biotechfarm.co.il [biotechfarm.co.il]
- 8. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Experimental Rodent Models of Cardiovascular Diseases [frontiersin.org]
- 10. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Epinephrine Disrupts Brain Oxygen Levels in Mice | Duke Pratt School of Engineering [pratt.duke.edu]
- 13. Are there epinephrine neurons in rat brain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epinephrine in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Protocol for the Enantioselective Synthesis of (R)-N-Benzyl Epinephrine via Asymmetric Ketone Reduction
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (R)-N-Benzyl Epinephrine, a critical intermediate in the manufacturing of the vital pharmaceutical agent (R)-Epinephrine (Adrenaline). The synthesis hinges on the asymmetric reduction of the prochiral ketone precursor, 3',4'-dihydroxy-2-(N-benzyl-N-methylamino)acetophenone. We focus on the robust and highly selective Corey-Itsuno Reduction (also known as the Corey-Bakshi-Shibata or CBS reduction), which employs a chiral oxazaborolidine catalyst to achieve high enantiopurity. This guide is designed for chemistry professionals, offering in-depth explanations of experimental choices, self-validating quality control steps, and comprehensive references to foundational literature.
Introduction and Scientific Principle
(R)-Epinephrine is an essential hormone and neurotransmitter used to treat severe medical conditions, including cardiac arrest, anaphylaxis, and bronchial asthma. Its physiological activity resides almost exclusively in the (R)-enantiomer. Consequently, the development of efficient and highly stereocontrolled synthetic routes is of paramount importance in pharmaceutical manufacturing. The synthesis of N-Benzyl Epinephrine serves as a key step, where the benzyl group acts as a protecting group that can be removed in a subsequent step to yield the final active pharmaceutical ingredient (API).[1][2]
The core of this protocol is the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol. Among the most reliable methods for this transformation is the Corey-Itsuno Reduction.[3][4]
Principle of the Corey-Itsuno (CBS) Reduction:
The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-α,α-diphenyl-2-pyrrolidinemethanol. This catalyst coordinates with a stoichiometric borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF) to form a catalyst-borane complex.[5] This complex then coordinates to the ketone substrate. The steric environment of the chiral catalyst directs the hydride transfer from the borane to one specific face of the ketone, leading to the formation of the desired alcohol enantiomer with high selectivity.[5][6] The catalyst is regenerated, allowing it to re-enter the catalytic cycle.
The key to the high enantioselectivity lies in the pre-organization of the ketone and the borane on the chiral catalyst scaffold, which creates a sterically defined, six-membered ring transition state for the hydride transfer.[5]
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the ketone precursor and its subsequent asymmetric reduction.
Part A: Synthesis of N-Benzyl Adrenalone Precursor
The precursor, 3',4'-dihydroxy-2-(N-benzyl-N-methylamino)acetophenone, can be synthesized from catechol. The process involves the Friedel-Crafts acylation of catechol with chloroacetyl chloride to form 3,4-dihydroxyphenacyl chloride, followed by nucleophilic substitution with N-methylbenzylamine.[1]
-
Reaction: Catechol is reacted with chloroacetyl chloride in the presence of a Lewis acid. The resulting α-chloro ketone is then reacted with N-methylbenzylamine to yield the desired α-amino ketone precursor.[1] This precursor should be purified before use in the asymmetric reduction step.
Part B: Enantioselective Synthesis of (R)-N-Benzyl Epinephrine
This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the decomposition of the borane reagent and catalyst.[6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| N-Benzyl Adrenalone | >98% Purity | Commercial | Must be dry. |
| (R)-2-Methyl-CBS-oxazaborolidine | 1.0 M in Toluene | Commercial | The enantiomer of the catalyst determines product stereochemistry. |
| Borane-tetrahydrofuran complex (BH₃·THF) | 1.0 M in THF | Commercial | Highly reactive with water and air. Handle with care. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial | Inhibitor-free. |
| Methanol (MeOH) | ACS Grade | Commercial | Used for quenching the reaction. |
| Hydrochloric Acid (HCl) | 1 M solution | Commercial | For work-up. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Lab-prepared | For washing. |
| Brine (Saturated NaCl Solution) | - | Lab-prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | Commercial | For drying the organic phase. |
Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Benzyl Adrenalone (1.0 eq).
-
Dissolve the ketone in anhydrous THF (approx. 10-15 mL per gram of ketone).
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
-
Catalyst and Reagent Addition:
-
Slowly add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq, 1.0 M in toluene) to the stirred ketone solution via syringe. Maintain the temperature at -20 °C.
-
Stir the mixture for 10-15 minutes to allow for catalyst-ketone coordination.
-
Add the borane-THF solution (1.0 eq, 1.0 M in THF) dropwise over 30-45 minutes, ensuring the internal temperature does not rise above -15 °C. The slow addition is critical for achieving high enantioselectivity.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.
-
-
Work-up and Quenching:
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol (5 mL) at -20 °C to decompose the excess borane.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl solution to dissolve the resulting solids and adjust the pH to ~7.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
-
Extraction and Purification:
-
Transfer the aqueous residue to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-N-Benzyl Epinephrine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel.[7]
-
Characterization and Quality Control
Ensuring the stereochemical purity of the final product is the most critical aspect of this synthesis.
Enantiomeric Excess (ee) Determination:
The enantiomeric excess of the synthesized (R)-N-Benzyl Epinephrine must be determined using chiral HPLC.
-
Methodology: A chiral stationary phase column is used to separate the (R) and (S) enantiomers. Several methods have been demonstrated for the chiral separation of epinephrine and its derivatives.[8][9]
-
Sample Preparation: Prepare a standard solution of the purified product in the mobile phase.
-
Typical Conditions:
-
Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers:
-
ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
-
An enantiomeric excess of >95% is typically desired for pharmaceutical intermediates.[10]
Structural Confirmation:
The chemical structure of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the correct product has been formed and is free of impurities.
Summary of Expected Results:
| Parameter | Expected Outcome |
| Chemical Yield | 75-90% (after purification) |
| Enantiomeric Excess (ee) | >95% for the (R)-enantiomer |
| Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | >99% |
Safety and Troubleshooting
-
Safety: Borane-THF complex is highly flammable and reacts violently with water. All operations should be performed in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Troubleshooting:
-
Low Enantioselectivity: This is often caused by the presence of moisture, impure reagents, or adding the borane solution too quickly. Ensure all glassware is flame-dried and solvents are anhydrous. Check the quality of the CBS catalyst.
-
Low Yield: May result from an incomplete reaction or issues during work-up and purification. Ensure the reaction has gone to completion via TLC/HPLC before quenching.
-
Conclusion
The Corey-Itsuno reduction provides a highly effective and reliable method for the enantioselective synthesis of (R)-N-Benzyl Epinephrine. By carefully controlling reaction conditions, particularly temperature and the exclusion of moisture, this protocol consistently delivers the desired product in high yield and excellent enantiomeric purity. The subsequent debenzylation step, typically a palladium-catalyzed hydrogenolysis, can then be performed to produce the final (R)-Epinephrine API.[2][10]
References
-
Liu, Z. et al. (2013). Efficient asymmetric biosynthesis of (R)-(−)-epinephrine in hydrophilic ionic liquid-containing systems. RSC Advances. Available at: [Link]
-
Yadav, J. S. et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. The Journal of Organic Chemistry. Available at: [Link]
- Prabhu, S. V. et al. (2009). Processes for the preparation of epinephrine. Google Patents (WO2009004593A2).
- Prabhu, S. V. et al. (2009). Processes for the preparation of epinephrine. Google Patents (WO2009004593A2).
-
S. V. Prabhu et al. (2014). A Process For Preparing Epinephrine Intermediate. Quick Company. Available at: [Link]
- Henan Purui Pharmaceutical Co ltd. (2021). Preparation method of (R) -epinephrine. Google Patents (CN108329218B).
-
ResearchGate. (n.d.). Epinephrine analogues containing chiral phenolic hydroxyl aminol backbones. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. Available at: [Link]
- Buschmann, H. et al. (2001). Process for preparing adrenaline. Google Patents (US6218575B1).
- Niu, H. et al. (2012). Method for preparing R-adrenaline by performing biologically asymmetric transformation. Google Patents (CN101906457B).
-
Wang, Y. et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. Available at: [Link]
-
Organic Chemistry Tube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available at: [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society. Available at: [Link]
-
SynArchive. (n.d.). Itsuno-Corey Reduction. SynArchive. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2025). Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates. ResearchGate. Available at: [Link]
-
Chem-Station. (2014). Sharpless Asymmetric Dihydroxylation (Sharpless AD). Chem-Station. Available at: [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]
-
Cardiff University Blogs. (n.d.). Asymmetric Synthesis of Pharmaceuticals and Natural Products. Cardiff University. Available at: [Link]
-
Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
Al-Sayer, H. et al. (2017). Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. PubMed Central. Available at: [Link]
-
Sharpless Lab, The Scripps Research Institute. (n.d.). Publications. The Scripps Research Institute. Available at: [Link]
-
University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. University of Liverpool. Available at: [Link]
-
Al-Sayer, H. et al. (2017). Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. PubMed. Available at: [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 2. A Process For Preparing Epinephrine Intermediate [quickcompany.in]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. CN108329218B - Preparation method of (R) -epinephrine - Google Patents [patents.google.com]
- 8. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in N-Benzyl Epinephrine Synthesis
Welcome to the technical support center for the synthesis of N-Benzyl Epinephrine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this critical intermediate. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your laboratory work.
Introduction: The Critical Role of this compound
This compound is a key protected intermediate in the synthesis of Epinephrine (Adrenaline). The benzyl group serves as a robust protecting group for the secondary amine, preventing unwanted side reactions during subsequent synthetic transformations. The efficiency of its synthesis and the purity of the isolated product are paramount, as they directly impact the yield and quality of the final active pharmaceutical ingredient (API). This guide addresses the most common challenges encountered during its preparation, focusing on the reductive conversion of N-Benzyl Adrenalone.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address specific issues you may encounter during the synthesis.
Q1: What is the common synthetic pathway for this compound, and where are the typical points of yield loss?
The most prevalent and industrially scalable route involves a two-step process starting from a phenacyl chloride derivative.
-
N-Alkylation: Reaction of 3,4-dihydroxyphenacyl chloride with N-methylbenzylamine to form the ketone intermediate, 3',4'-dihydroxy-2-N-benzyl-N-methylamino acetophenone (N-Benzyl Adrenalone).[1]
-
Reduction: Selective reduction of the ketone functionality of N-Benzyl Adrenalone to a secondary alcohol, yielding this compound.[2]
Yield loss is often encountered due to incomplete reactions, side-product formation during alkylation, and mechanical losses or degradation during the workup and isolation of the this compound intermediate.[2][3]
Caption: General synthetic route to this compound.
Q2: During the reduction of N-Benzyl Adrenalone with sodium borohydride (NaBH₄), my yield is consistently low. What are the critical parameters to control?
This is a common issue that almost always points to improper control of the reaction conditions. Sodium borohydride is an excellent choice for this reduction due to its selectivity and safety profile, but its reactivity must be managed carefully.[2]
Causality and Expert Recommendations:
-
Exothermic Reaction: The reaction of NaBH₄ with the ketone is highly exothermic. If the temperature is not controlled, side reactions can occur, and the borohydride reagent can decompose.
-
Borate Complex Formation: The reaction produces a borate-alkoxide complex with the diol of the catechol ring and the newly formed secondary alcohol. This complex is often sticky or oily and can trap the product, making isolation difficult and leading to significant yield loss during workup.
-
Solution: After the reaction is complete, this complex must be hydrolyzed. This is typically achieved by adding Methanolic HCl or another acid source until the pH of the reaction mixture is strongly acidic (pH 0.5-2.5).[2] This breaks the B-O bonds, precipitating inorganic boron salts and liberating the protonated product into the solution.
-
-
Reagent Stoichiometry: While a molar excess of NaBH₄ is required, a large excess can lead to a more vigorous reaction and complicate the quenching and workup steps.
-
Solution: Start with a modest excess (e.g., 1.5-2.0 equivalents) and monitor the reaction by TLC or HPLC. Add small additional portions of NaBH₄ only if the reaction has stalled.
-
Q3: After quenching the reduction reaction with acid, I get an inseparable emulsion or an oily precipitate instead of a clean solid. How can I achieve proper isolation?
This is a direct consequence of incomplete hydrolysis of the borate complex or improper pH adjustment during precipitation.
Expert Recommendations:
-
Ensure Complete Complex Hydrolysis: After the reaction, do not rush the acidification step. Add the acid slowly while monitoring the pH and observing the physical state of the mixture. The goal is to fully break the borate complex, which should result in a clear solution (containing your product) and a filterable inorganic solid.[2]
-
Filter Off Inorganic Salts: Before precipitating your product, it is essential to filter the acidic reaction mixture to remove the inorganic borate salts.[2] Failure to do so will contaminate your final product.
-
Controlled Precipitation: The this compound is typically isolated by precipitating the free base. After filtering off the boron salts, the acidic filtrate should be cooled (e.g., 10-15 °C) and the pH carefully adjusted upwards using a base like aqueous or alcoholic ammonia solution.[2][4]
-
Critical Tip: Add the base slowly with vigorous stirring. A rapid pH change can cause the product to "oil out." Aim for a final pH of around 8.5 for optimal precipitation of the free base.[4]
-
-
Solvent Choice: The choice of solvent is critical. Methanol is commonly used for both the reaction and the workup as it provides good solubility for the reactants and the intermediate salt, while allowing for precipitation of the final product.[2][4]
Q4: My final this compound product is contaminated with unreacted N-Benzyl Adrenalone. What went wrong?
This indicates an incomplete reduction reaction.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for incomplete reduction.
Experimental Protocols & Data
Protocol: Reduction of N-Benzyl Adrenalone to this compound
This protocol is a synthesis of best practices derived from established industrial processes.[2]
Materials:
-
N-Benzyl Adrenalone (100 g, 1 eq)
-
Methanol (400 mL)
-
Sodium borohydride (NaBH₄)
-
Methanolic HCl solution
-
Aqueous/Alcoholic Ammonia solution
-
Ice-salt bath
Procedure:
-
Setup: Charge a suitable reaction vessel with N-Benzyl Adrenalone and methanol.
-
Cooling: Begin stirring the mixture and cool the vessel in an ice-salt bath to an internal temperature of 0 °C.
-
Reagent Addition: Once at temperature, begin adding sodium borohydride in small portions over a period of 1-2 hours. Monitor the internal temperature closely to ensure it does not rise above 5 °C.
-
Reaction: After the full addition of NaBH₄, continue stirring the reaction mixture under ice cooling for an additional 3 hours. Monitor reaction completion using TLC or HPLC.
-
Quench & Workup: a. Slowly add Methanolic HCl to the reaction mixture. The addition is exothermic, so maintain cooling. Continue adding until the pH of the mixture is between 0.5 and 2.5. b. Stir the mixture for 30 minutes. A precipitate of inorganic boron salts should form. c. Filter the mixture to remove the inorganic solids. Wash the solids with a small amount of cold methanol.
-
Isolation: a. Transfer the filtrate to a clean vessel equipped with stirring and cooling. b. Cool the filtrate to 10-15 °C. c. Slowly add ammonia solution to the filtrate to precipitate the product. Adjust the pH to ~8.5. d. Stir the resulting slurry for 15-30 minutes. e. Filter the solid product, wash with cold methanol, and dry under vacuum to yield this compound.
Table 1: Summary of Critical Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Critical pH | Rationale & Reference |
| Reduction | N-Benzyl Adrenalone, NaBH₄ | Methanol | 0-5 °C | N/A | Controls exothermic reaction and prevents reagent decomposition.[2] |
| Workup (Quench) | Methanolic HCl | Methanol | < 20 °C | 0.5 - 2.5 | Breaks the borate-alkoxide complex to liberate the product.[2] |
| Isolation | Ammonia Solution | Methanol/Water | 10-15 °C | ~8.5 | Precipitates the free base product from its salt form for isolation.[1][4] |
References
- Processes for the preparation of epinephrine. (2009). Google Patents.
-
A Process For Preparing Epinephrine Intermediate. (n.d.). Quick Company. Retrieved from [Link]
- Processes for the preparation of epinephrine. (2009). Google Patents.
- Method for the production of adrenaline. (2003). Google Patents.
-
This compound Impurity | CAS 1095714-91-2. (n.d.). Veeprho. Retrieved from [Link]
Sources
- 1. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 2. A Process For Preparing Epinephrine Intermediate [quickcompany.in]
- 3. veeprho.com [veeprho.com]
- 4. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-Benzyl Epinephrine
Welcome to the technical support center for the synthesis of N-Benzyl Epinephrine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Our approach is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
Introduction to the Synthesis of this compound
The synthesis of this compound is a key step in the production of epinephrine (adrenaline). A common and efficient method involves the reduction of N-benzyl adrenalone, typically using a mild reducing agent like sodium borohydride (NaBH₄). This reaction converts the ketone functionality into a secondary alcohol, yielding the desired this compound.
While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield, purity, and stereochemical outcome. This guide will address these potential issues in a question-and-answer format, providing both theoretical explanations and practical solutions.
Core Synthesis Pathway
The primary transformation is the reduction of the ketone in N-benzyl adrenalone to a hydroxyl group.
Caption: Primary synthesis route to this compound.
Frequently Asked Questions & Troubleshooting Guides
Incomplete Reaction and Low Yield
Q: I am observing a significant amount of unreacted N-benzyl adrenalone in my reaction mixture, leading to a low yield of this compound. What are the likely causes and how can I resolve this?
A: Incomplete reduction is a common issue that can often be traced back to the reactivity of the reducing agent or the reaction conditions.
Causality and Troubleshooting:
-
Insufficient Reducing Agent: Sodium borohydride is consumed not only by the ketone but also by reaction with protic solvents like methanol or ethanol, especially over extended reaction times.[1]
-
Solution: Ensure you are using a sufficient molar excess of NaBH₄. A typical starting point is 1.5 to 2.0 equivalents relative to the N-benzyl adrenalone. If the reaction is sluggish, a carefully controlled, portion-wise addition of more NaBH₄ can be beneficial.
-
-
Reaction Temperature: While the reduction is often performed at low temperatures (0-5 °C) to control exothermicity and improve selectivity, very low temperatures can significantly slow down the reaction rate.
-
Solution: After the initial exothermic phase, consider allowing the reaction to slowly warm to room temperature and stir for an extended period (e.g., 2-4 hours) to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Purity of Starting Material: Impurities in the N-benzyl adrenalone can interfere with the reduction.
-
Solution: Ensure the purity of your starting material through appropriate analytical techniques (e.g., NMR, melting point) before starting the synthesis.
-
Experimental Protocol: Monitoring Reaction Completion by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., ethyl acetate/hexanes mixture).
-
On a TLC plate, spot the starting material (N-benzyl adrenalone), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Formation of Borate Complexes and Workup Issues
Q: During the workup of my NaBH₄ reduction, I'm getting a gelatinous precipitate that is difficult to filter and seems to be trapping my product. What is this and how can I prevent it?
A: This is a classic issue related to the formation of borate-alkoxide complexes. Each molecule of NaBH₄ can reduce up to four molecules of the ketone, forming a tetralkoxyborate complex.[2]
Caption: Formation and hydrolysis of the borate complex.
Causality and Troubleshooting:
-
Incomplete Hydrolysis: The borate complex needs to be hydrolyzed to release the alcohol product and form water-soluble boric acid or its salts. Insufficient acid or improper pH control during workup can lead to the precipitation of insoluble boron species.
-
Solution: A careful acidic workup is crucial. After the reaction is complete, slowly and cautiously add a dilute acid (e.g., 1M HCl) while monitoring the pH. The goal is to bring the pH to an acidic range (typically pH 1-2) to ensure complete hydrolysis of the borate complex.[2] Be aware of potential gas evolution (hydrogen) if there is unreacted NaBH₄.
-
-
Solvent Effects: The choice of solvent can influence the solubility of the borate species.
-
Solution: Performing the reaction in a solvent like methanol can facilitate the workup, as the resulting trimethyl borate is volatile. However, for the workup itself, the addition of water is necessary for hydrolysis.
-
Troubleshooting Protocol: Effective Borate Complex Removal
-
Cool the reaction mixture in an ice bath.
-
Slowly add 1M HCl dropwise with vigorous stirring. Monitor for any gas evolution.
-
Continue adding acid until the pH of the aqueous phase is between 1 and 2.
-
If a precipitate persists, stir the mixture for 30-60 minutes at room temperature to ensure complete hydrolysis.
-
Proceed with the extraction of your this compound into a suitable organic solvent.
Catechol Group Instability and Oxidation
Q: My final product is colored (pink, brown, or black), suggesting degradation. I suspect the catechol group is the culprit. Why is this happening and what can I do to protect it?
A: The 1,2-dihydroxybenzene (catechol) moiety in this compound is highly susceptible to oxidation, especially under basic conditions or in the presence of oxygen and metal ions. This oxidation leads to the formation of highly colored o-quinones and subsequent polymerization products.[3][4][5]
Causality and Troubleshooting:
-
pH during Workup: The workup often involves adjusting the pH to basic to deprotonate the amine for extraction. Prolonged exposure to basic conditions in the presence of air will cause rapid oxidation of the catechol.[3]
-
Solution: Minimize the time the product is under basic conditions. Work quickly during extractions. Consider using a weaker base, like sodium bicarbonate, if sufficient for your extraction.
-
-
Presence of Oxygen: The reaction and workup should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Solution: Degas your solvents before use. Maintain a positive pressure of an inert gas over the reaction mixture throughout the synthesis and workup.
-
-
Metal Contamination: Trace metal ions can catalyze the oxidation of catechols.
-
Solution: Use high-purity reagents and solvents. If metal contamination is suspected, consider adding a chelating agent like EDTA during the workup.[6]
-
Preventative Measures: Protecting the Catechol Group
For multi-step syntheses where the catechol functionality might be exposed to harsh conditions, chemical protection is a viable strategy.
| Protecting Group | Protection Conditions | Deprotection Conditions | Reference |
| Isopropylidene (Acetonide) | 2,2-Dimethoxypropane, TsOH | Mild Acid (e.g., acetic acid in THF/water) | [7] |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | [7][8] |
| Cyclic Carbonate | Diphenyl Carbonate, Base | Mild Hydrolysis | [9] |
Note: The introduction and removal of protecting groups add steps to the synthesis and must be planned carefully to ensure compatibility with other functional groups.[10]
Stereochemical Control and Diastereomer Formation
Q: The reduction of the prochiral ketone in N-benzyl adrenalone creates a new stereocenter. How can I control the stereochemistry to obtain the desired diastereomer of this compound?
A: The reduction of α-amino ketones, such as N-benzyl adrenalone, can lead to a mixture of syn and anti diastereomers. The stereochemical outcome is influenced by the nature of the reducing agent and any protecting groups on the amine.
Mechanistic Insight and Control:
-
Chelation-Controlled Reduction: In the absence of a bulky protecting group on the nitrogen, some reducing agents can chelate with both the carbonyl oxygen and the amine nitrogen. Hydride delivery then occurs from the less hindered face, often leading to the syn product.
-
Non-Chelation-Controlled (Felkin-Anh) Reduction: When the amine is protected with a bulky group (like a t-BOC group), chelation is prevented. The reduction then proceeds via a Felkin-Anh model, which can favor the anti product.[11][12]
-
Chiral Reducing Agents: For highly selective synthesis, chiral reducing agents or catalysts can be employed to favor the formation of one enantiomer.[13]
Strategies for Stereocontrol:
-
Reagent Selection: The choice of hydride source can influence the diastereoselectivity. While NaBH₄ is common, other borohydrides like lithium triethylborohydride (LiEt₃BH) can offer different selectivity profiles.[11]
-
Protecting Groups: Introducing a temporary bulky protecting group on the nitrogen can steer the stereochemical outcome of the reduction.
-
Asymmetric Catalysis: For pharmaceutical applications requiring high enantiomeric purity, employing a chiral catalyst (e.g., a chiral oxazaborolidine for a Corey-Bakshi-Shibata reduction) is a more advanced strategy.[13]
Potential Alkylation Side Reactions
Q: In an alternative synthesis, I am attempting to N-benzylate a precursor. I am concerned about side reactions like over-alkylation or O-alkylation of the catechol. How can I mitigate these risks?
A: When performing an N-alkylation on a molecule with multiple nucleophilic sites, such as an amine and catechol hydroxyls, regioselectivity is a key challenge.
N-Alkylation vs. O-Alkylation:
-
Nucleophilicity: Generally, the amine nitrogen is more nucleophilic than the phenolic hydroxyl groups, favoring N-alkylation.[14][15]
-
Reaction Conditions: The choice of base and solvent can influence the relative rates of N- vs. O-alkylation. Using a mild base that selectively deprotonates the amine over the phenols can enhance N-alkylation.
-
Hard and Soft Acids and Bases (HSAB) Theory: Alkylating agents with soft leaving groups (e.g., benzyl iodide) tend to favor reaction at the softer nitrogen atom, while those with harder leaving groups might show less selectivity.[14]
Over-alkylation:
-
The newly formed secondary amine (this compound) can be further alkylated to form a tertiary amine or even a quaternary ammonium salt.[16]
-
Mitigation: Use a stoichiometric amount of the benzylating agent or a slight excess of the amine starting material. Slowly adding the alkylating agent to the reaction mixture can also help to minimize over-alkylation.
-
Troubleshooting Summary Table
| Issue | Symptoms | Likely Cause(s) | Recommended Actions |
| Incomplete Reaction | High levels of starting material remain. | Insufficient NaBH₄, low temperature. | Use molar excess of NaBH₄, allow to warm to RT, monitor by TLC/HPLC. |
| Workup Difficulties | Gelatinous precipitate, low product recovery. | Incomplete hydrolysis of borate complexes. | Ensure workup pH is 1-2 with dilute acid. |
| Product Discoloration | Pink, brown, or black product. | Oxidation of the catechol group. | Use inert atmosphere, degassed solvents, minimize time under basic conditions. |
| Poor Stereoselectivity | Mixture of diastereomers. | Lack of stereochemical control in reduction. | Investigate different reducing agents or consider a protecting group strategy. |
| Alkylation Impurities | Products with higher MW, O-alkylated species. | Lack of regioselectivity, over-alkylation. | Use stoichiometric reagents, control base and solvent, consider protecting groups. |
Analytical Methods for Impurity Profiling
To effectively troubleshoot, robust analytical methods are essential.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of this compound and quantifying impurities. A reversed-phase C18 column with a UV detector is commonly used.[6][][18][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of unknown impurities, which can help in elucidating their structures.[][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any isolated impurities. It is particularly useful for distinguishing between N- and O-alkylated isomers.[21][22]
This guide provides a framework for understanding and addressing the common side reactions in the synthesis of this compound. By combining a strong grasp of the underlying chemistry with careful experimental technique and robust analytical monitoring, researchers can achieve higher yields and purities in their synthetic endeavors.
References
-
Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. (2004). Canadian Journal of Chemistry. [Link]
-
Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. (2004). ResearchGate. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
Catechol Protecting Group Strategies in the Synthesis of Nitronyl Nitroxide—Semiquinone Metal Complexes. (2015). ResearchGate. [Link]
-
Synthesis of 4-O-Methylcedrusin. Selective Protection of Catechols with Diphenyl Carbonate. (1998). Molecules. [Link]
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (2020). PubMed Central. [Link]
-
Oxidation of 4-methylcatechol: implications for the oxidation of catecholamines. (2007). PubMed. [Link]
-
Improved performance of protected catecholic polysiloxanes for bio-inspired wet adhesion to surface oxides. (2013). PubMed Central. [Link]
-
Sodium borohydride. Wikipedia. [Link]
-
Catechol modification as a platform for functional coatings. (2021). RSC Publishing. [Link]
-
Amines. NCERT. [Link]
-
Oxidation Chemistry of Catecholamines and Neuronal Degeneration: An Update. (2019). ResearchGate. [Link]
-
Functional Group Protection. (2013). Organic Chemistry Portal. [Link]
-
Epinephrine EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]
-
HPLC Separation of Epinephrine and Related Impurities. SIELC Technologies. [Link]
-
Analysis of USP epinephrine injections for potency, impurities, degradation products, and d-enantiomer by liquid chromatography, using ultraviolet and electrochemical detectors. (1982). PubMed. [Link]
-
The oxidation of catecholamines. (1992). Free Radical Biology and Medicine. [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
-
reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
What is the mechanism for the hydrolysis of the boron-alkoxide complex in NaBH4 reduction? (2016). Chemistry Stack Exchange. [Link]
-
Epinephrine. SIELC Technologies. [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (2015). ResearchGate. [Link]
-
Role of the excessive amounts of circulating catecholamines and glucocorticoids in stress-induced heart disease. (2009). Canadian Science Publishing. [Link]
-
3.4.1 – Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Sodium Borohydride. Common Organic Chemistry. [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). PubMed. [Link]
-
Rehydrogenation of Sodium Borates to Close the NaBH4-H2 Cycle: A Review. (2021). MDPI. [Link]
-
sodium borohydride and amine-boranes, commercially important reducing agents. (1964). Pure and Applied Chemistry. [Link]
-
Why n-alkylation is more favorable than o-alkyation ? (2016). ResearchGate. [Link]
-
Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. (2015). ResearchGate. [Link]
-
Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Arora-matthey. [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). ResearchGate. [Link]
-
NaBH4 formation mechanism by reaction of sodium borate with Mg and H2. (2015). ResearchGate. [Link]
-
One-Pot Synthesis of Al-P-O Catalysts and Their Catalytic Properties for O-Methylation of Catechol and Methanol. (2019). MDPI. [Link]
-
Purification of the N-terminal fragment of proenkephalin from bovine adrenal medulla. (1983). PubMed. [Link]
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Oxidation of 4-methylcatechol: implications for the oxidation of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.unipd.it [research.unipd.it]
- 6. HPLC Separation of Epinephrine and Related Impurities | SIELC Technologies [sielc.com]
- 7. Catechol modification as a platform for functional coatings - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM01363A [pubs.rsc.org]
- 8. Improved performance of protected catecholic polysiloxanes for bio-inspired wet adhesion to surface oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-O-Methylcedrusin. Selective Protection of Catechols with Diphenyl Carbonate [mdpi.com]
- 10. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols | Semantic Scholar [semanticscholar.org]
- 13. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. An Unrecognized Fundamental Relationship between Neurotransmitters: Glutamate Protects against Catecholamine Oxidation | MDPI [mdpi.com]
- 18. Analysis of USP epinephrine injections for potency, impurities, degradation products, and d-enantiomer by liquid chromatography, using ultraviolet and electrochemical detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Epinephrine | SIELC Technologies [sielc.com]
- 20. synthinkchemicals.com [synthinkchemicals.com]
- 21. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: N-Benzyl Epinephrine Purification
Welcome to the Technical Support Center for N-Benzyl Epinephrine purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a practical Q&A format, grounded in scientific principles and extensive laboratory experience.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.
A. Recrystallization & Precipitation Issues
Recrystallization, often involving pH adjustment, is a primary method for purifying this compound. However, achieving high purity and yield can be challenging.
Question 1: My this compound fails to precipitate or crystallize after pH adjustment. What's going wrong?
Answer:
Failure to precipitate or crystallize is a common issue that can stem from several factors, primarily related to solvent composition and saturation.
-
Underlying Cause: The concentration of this compound in your solvent may be too low, or the chosen solvent system may be too effective at solvating the molecule, even after pH adjustment.
-
Troubleshooting Protocol:
-
Concentrate the Solution: If your this compound is dissolved in a large volume of solvent (e.g., methanol), carefully reduce the volume under reduced pressure. This will increase the concentration and promote supersaturation upon pH adjustment.
-
Solvent Selection: this compound is often precipitated from alcoholic solvents like methanol or ethanol by adjusting the pH.[1] If using a good solvent like methanol, consider adding a co-solvent in which this compound is less soluble (an anti-solvent), such as water or isopropanol, to reduce its solubility.[2]
-
pH Adjustment: The target pH for precipitation is typically around 8.5, often achieved by the addition of aqueous ammonia.[1][3] Ensure your pH measurement is accurate and that the base is added slowly to allow for localized supersaturation and crystal nucleation.
-
Induce Crystallization: If the solution becomes cloudy but no precipitate forms, try the following:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface.
-
Seeding: Add a tiny crystal of previously purified this compound to the solution.
-
Cooling: Lower the temperature of the solution in an ice bath to further decrease solubility.
-
-
Question 2: The purity of my this compound is low after recrystallization, with starting materials still present. How can I improve this?
Answer:
Low purity after a single recrystallization is often due to the co-precipitation of impurities or an inappropriate choice of solvent that doesn't effectively differentiate between the product and impurities.
-
Underlying Cause: Unreacted starting materials, such as benzaldehyde or epinephrine, or byproducts from the synthesis may have similar solubilities to this compound in the chosen solvent system.
-
Troubleshooting Protocol:
-
Optimize the Solvent System: Experiment with different solvent mixtures. For instance, a methanol-water or ethanol-water system can be effective. The goal is to find a system where this compound has high solubility at an elevated temperature but low solubility at room temperature or below, while the impurities remain in solution.
-
Perform a Hot Filtration: If impurities are insoluble in the hot recrystallization solvent, perform a hot filtration to remove them before allowing the solution to cool.
-
Controlled Cooling: Allow the solution to cool slowly. Rapid cooling can trap impurities within the crystal lattice.
-
Washing: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Iterative Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
-
B. Column Chromatography Challenges
Column chromatography is a powerful technique for separating this compound from closely related impurities. However, its basic amine functionality can lead to frustrating issues like peak tailing and streaking on silica gel.
Question 3: I'm observing significant peak tailing or streaking of this compound on my silica gel column. How can I achieve sharp, well-defined peaks?
Answer:
Peak tailing and streaking of amines on silica gel are classic problems arising from the interaction of the basic amine with acidic silanol groups on the silica surface.
-
Underlying Cause: The lone pair of electrons on the nitrogen atom of this compound can interact strongly with the acidic protons of the silanol groups (Si-OH) on the silica gel. This strong, sometimes irreversible, binding leads to a slow elution of a portion of the compound, resulting in a "tailing" or "streaking" effect on the chromatogram.
-
Troubleshooting Protocol:
-
Mobile Phase Modification with a Basic Additive: This is the most common and effective solution. Add a small amount of a volatile tertiary amine, such as triethylamine (TEA), to your mobile phase.[4][5] A concentration of 0.1-1% (v/v) TEA is typically sufficient. The TEA will compete with your this compound for binding to the acidic silanol sites, effectively masking them and allowing for a more uniform elution of your compound.
-
Deactivating the Silica Gel: Before running your column, you can pre-treat the silica gel with a solvent system containing triethylamine to deactivate the acidic sites.[4]
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Alternatively, amino-functionalized silica gel can also mitigate tailing.[6]
-
Workflow for Mitigating Peak Tailing in Column Chromatography:
Sources
- 1. A Process For Preparing Epinephrine Intermediate [quickcompany.in]
- 2. CN108329218B - Preparation method of (R) -epinephrine - Google Patents [patents.google.com]
- 3. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 4. Chromatography [chem.rochester.edu]
- 5. welch-us.com [welch-us.com]
- 6. conservancy.umn.edu [conservancy.umn.edu]
Technical Support Center: Minimizing Impurities in N-Benzyl Epinephrine Production
Welcome to the Technical Support Center for N-Benzyl Epinephrine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and produce high-purity this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its production.
Introduction: The Synthetic Challenge
This compound is a critical intermediate in the synthesis of various pharmaceutical compounds and is also recognized as a significant impurity in Adrenaline (Epinephrine) preparations, designated as Adrenaline EP Impurity D.[1][2] The primary synthetic route involves the N-alkylation of epinephrine with a benzylating agent. While seemingly straightforward, this reaction is fraught with potential side reactions that can lead to a range of impurities. The presence of multiple reactive sites on the epinephrine molecule—the secondary amine, the two phenolic hydroxyl groups, and the secondary alcohol—necessitates precise control over reaction conditions to achieve high selectivity and purity.
This guide will focus on the common impurities encountered, their mechanisms of formation, and robust strategies to minimize their presence, ensuring the desired product quality and chiral integrity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing their probable causes and actionable solutions.
Issue 1: Presence of Over-Alkylated Impurities (Di-benzylation and Quaternary Salts)
Question: My reaction mixture shows significant amounts of impurities with higher molecular weights than this compound. Mass spectrometry suggests the presence of di-benzylated and potentially quaternary ammonium species. How can I prevent this?
Probable Cause: Over-alkylation is a common issue in the N-alkylation of secondary amines like epinephrine.[3] The product, this compound, is a tertiary amine and can still act as a nucleophile, reacting with another molecule of the benzylating agent (e.g., benzyl chloride or benzyl bromide) to form a quaternary ammonium salt.[4][5] Additionally, the phenolic hydroxyl groups on the catechol ring can also undergo benzylation (O-alkylation), leading to di- and tri-benzylated byproducts.
Mechanism of Over-Alkylation:
Caption: Over-alkylation pathway in this compound synthesis.
Solutions:
-
Stoichiometric Control: Carefully control the molar ratio of the benzylating agent to epinephrine. A slight excess of epinephrine can be used to minimize the chance of the benzylating agent reacting with the product. Start with a 1:1 molar ratio and adjust as needed based on in-process monitoring.
-
Slow Addition of Alkylating Agent: Add the benzylating agent (e.g., benzyl chloride) dropwise to the reaction mixture containing epinephrine and a base over an extended period.[6] This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant starting material over the product.
-
Choice of Base and Solvent: The choice of base and solvent system is critical. A mild, non-nucleophilic base is preferred to deprotonate the amine without promoting side reactions. The solvent can influence the relative nucleophilicity of the different reactive sites.
-
Recommended Bases: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often used as they are mild and heterogeneous, which can help control the reaction rate.
-
Solvent Considerations: Aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are common choices.[1] The polarity of the solvent can influence the reaction rate and selectivity.
-
-
Temperature Control: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to a higher incidence of over-alkylation and other side reactions. A typical starting point is room temperature, with gentle heating (e.g., 40-50°C) if the reaction is too slow.[7]
Quantitative Impact of Reaction Parameters on Purity (Illustrative)
| Parameter | Condition A | Condition B | Expected Outcome on Purity |
| Molar Ratio (Epinephrine:Benzyl Chloride) | 1 : 1.2 | 1.1 : 1 | Higher purity in Condition B |
| Addition of Benzyl Chloride | All at once | Dropwise over 2 hours | Higher purity in Condition B |
| Base | Sodium Hydroxide | Potassium Carbonate | Higher purity in Condition B |
| Temperature | 80°C | 40°C | Higher purity in Condition B |
Issue 2: Presence of O-Alkylated Impurities
Question: My product is contaminated with impurities where the benzyl group is attached to one or both of the catechol oxygens. How can I improve the N-selectivity?
Probable Cause: The phenolic hydroxyl groups of the catechol moiety in epinephrine are nucleophilic, especially under basic conditions, and can compete with the secondary amine for the benzylating agent. This results in the formation of O-benzylated and O,N-dibenzylated impurities.
Solutions:
-
Use of Protective Groups: For maximum selectivity, a protection-deprotection strategy can be employed. The catechol hydroxyls can be protected, for example, as a cyclic acetal, before N-benzylation. This is a more complex route but offers the highest purity.
-
pH Control: Maintaining a mildly basic pH is crucial. Strongly basic conditions will significantly deprotonate the phenolic hydroxyls, increasing their nucleophilicity and promoting O-alkylation. The pKa of the secondary amine's conjugate acid is lower than that of the phenolic protons, allowing for selective deprotonation of the amine under carefully controlled pH.
-
Solvent and Base Selection: As with over-alkylation, the choice of solvent and base can influence N- vs. O-alkylation. Non-polar, aprotic solvents may favor N-alkylation. Experimenting with different base/solvent combinations (e.g., K₂CO₃ in acetonitrile vs. triethylamine in dichloromethane) can help optimize for N-selectivity.
Issue 3: Racemization of the Chiral Center
Question: The enantiomeric excess (e.e.) of my this compound is lower than that of my starting epinephrine. What is causing this loss of chiral purity?
Probable Cause: The chiral center at the benzylic alcohol in epinephrine can be susceptible to racemization, particularly under harsh acidic or basic conditions and at elevated temperatures.[5][8] While N-alkylation is generally performed under basic conditions, prolonged exposure to strong bases or high temperatures can lead to racemization. Acid-catalyzed racemization is a known issue for epinephrine, especially at a pH below 4.[8]
Solutions:
-
Mild Reaction Conditions: Use the mildest possible base and the lowest effective temperature to achieve the desired conversion. Avoid strong bases like alkali metal hydroxides if possible.
-
Control Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
-
pH of Work-up: During aqueous work-up, avoid strongly acidic conditions for extended periods. If an acidic wash is necessary, perform it quickly and at a low temperature.
-
Chiral Analysis: Regularly monitor the enantiomeric purity of your product using a suitable analytical method, such as HPLC with a chiral column.
Workflow for Chiral Purity Analysis:
Caption: Workflow for determining the enantiomeric purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in my this compound product?
A1: The most common impurities arise from side reactions during synthesis and degradation. These include:
-
Starting Materials: Unreacted epinephrine and benzyl chloride/bromide.
-
Over-Alkylation Products: N,N-Dibenzyl-N-methylethanolammonium salt (a quaternary ammonium salt).
-
O-Alkylation Products: O-benzyl and O,O-dibenzyl derivatives of this compound.
-
Oxidation Products: The catechol moiety is susceptible to oxidation, forming o-quinones, which can further react to form colored impurities like adrenochrome-type structures.
-
Racemization Product: The (S)-(+)-enantiomer of this compound.[9]
-
Residual Solvents: Solvents used in the reaction and purification steps.[10]
Q2: What is the best method to purify crude this compound?
A2: Column chromatography on silica gel is a highly effective method for purifying this compound from most side-products and unreacted starting materials. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from less polar (e.g., O-benzylated byproducts) and more polar (e.g., unreacted epinephrine) impurities. Recrystallization from a suitable solvent system can be used for further purification if the product is a solid.
Q3: Which analytical techniques are best for characterizing the purity of this compound?
A3: A combination of techniques is recommended for full characterization:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection is standard.[11]
-
Chiral HPLC: To determine the enantiomeric excess, using a chiral stationary phase.[10]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) to identify the molecular weights of the main product and any impurities, which is crucial for identifying over-alkylated or other byproducts.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and characterize the structure of any significant impurities that can be isolated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.
Q4: How can I prevent the oxidation of the catechol group during the reaction and work-up?
A4: The catechol moiety is sensitive to oxidation, especially in the presence of air (oxygen) and under basic conditions. To minimize oxidation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, a small amount of an antioxidant like sodium metabisulfite can be added during work-up, but be mindful that this can lead to the formation of sulfonate adducts.
-
Minimize Exposure to Air: Keep the reaction and product protected from air as much as possible, especially during concentration and drying steps.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add (R)-Epinephrine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to form a stirrable suspension.
-
Reactant Addition: In a separate flask, prepare a solution of benzyl chloride (1.05 eq) in anhydrous acetonitrile. Add this solution dropwise to the epinephrine suspension over 1-2 hours at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50°C.
-
Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, using a gradient of ethyl acetate in hexane.
-
Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield this compound. Characterize by NMR, MS, and HPLC.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
References
-
A Process For Preparing Epinephrine Intermediate. (n.d.). Quick Company. Retrieved January 16, 2026, from [Link]
- (WO2009004593A2) Processes for the preparation of epinephrine. (n.d.). Google Patents.
-
Benzyl (Bn) Protective Group. (2014, March 9). Chem-Station. Retrieved January 16, 2026, from [Link]
-
Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
This compound Impurity. (n.d.). Veeprho. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). Alentris Research Pvt. Ltd. Retrieved January 16, 2026, from [Link]
- (WO2009004593A2) Processes for the preparation of epinephrine. (n.d.). Google Patents.
-
Enantiomeric Purity of Epinephrine. (2020, June 1). Transo-Pharm.com. Retrieved January 16, 2026, from [Link]
- (EP0791575A1) Method of synthesis of a quaternary ammonium salt. (n.d.). Google Patents.
-
HPLC Separation of Epinephrine and Related Impurities. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]
-
A Kinetic Study of Acid-Catalyzed Racemization of Epinephrine. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- (EP1210318B1) Method for the production of adrenaline. (n.d.). Google Patents.
-
Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
Racemization and oxidation in adrenaline injections. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Epinephrine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
- (EP2500072A1) A novel process of residual solvent removal. (n.d.). Google Patents.
-
Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
- (US6476268B1) Preparation of N-benzylamines. (n.d.). Google Patents.
-
Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. (2022, April 22). MDPI. Retrieved January 16, 2026, from [Link]
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography (HILIC) LC-MS/MS. (n.d.). Waters. Retrieved January 16, 2026, from [Link]
-
Long-Term Stability Study of L-Adrenaline Injections: Kinetics of Sulfonation and Racemization Pathways of Drug Degradation. (n.d.). GLAZ-Ing. Retrieved January 16, 2026, from [Link]
-
Benzylaniline. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
- (EP1210318A1) Method for the production of adrenaline. (n.d.). Google Patents.
- (CN110672755A) Method for simultaneously determining epinephrine and metabolite thereof based on LC-MC/MS. (n.d.). Google Patents.
-
Reaction of benzyl chloride with haemoglobin and DNA in various organs of mice. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
The short-term influence of catecholamines on acid-base balance of rat soleus muscle in vitro. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Amines. (n.d.). NCERT. Retrieved January 16, 2026, from [Link]
-
Intracellular pH and catecholamine synthesis in cultured bovine adrenal medullary cells: effect of extracellular Na+ removal. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
Sources
- 1. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. Benzylamines [organic-chemistry.org]
- 5. Racemization and oxidation in adrenaline injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Process For Preparing Epinephrine Intermediate [quickcompany.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. EP2500072A1 - A novel process of residual solvent removal - Google Patents [patents.google.com]
- 11. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 12. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN110672755A - Method for simultaneously determining epinephrine and metabolite thereof based on LC-MC/MS - Google Patents [patents.google.com]
Calibration issues with N-Benzyl Epinephrine in HPLC analysis
A-Level-Agreement: This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting for High-Performance Liquid Chromatography (HPLC) analysis of N-Benzyl Epinephrine, focusing on common calibration issues. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying rationale to empower you in your method development and routine analyses.
Section 1: Frequently Asked Questions (FAQs) - The Triage
This section addresses the most common calibration-related issues encountered during the HPLC analysis of this compound.
Q1: Why is my calibration curve for this compound non-linear?
A non-linear calibration curve is a frequent issue and can often be traced back to a few key areas. The relationship between concentration and detector response should be linear within the working range of the assay.[1] If it's not, consider the following:
-
Detector Saturation: UV detectors have a linear range, typically up to 1.0-2.0 Absorbance Units (AU).[2] If the concentrations of your highest standards produce peaks exceeding this, the detector response will plateau, causing the curve to bend.
-
Solution: Lower the concentration of your highest calibration standards or dilute the sample to ensure the peak maxima are well within the detector's linear range (ideally <1 AU).
-
-
Inaccurate Standard Preparation: Errors in serial dilutions are cumulative. A mistake in an early dilution will affect all subsequent standards.
-
Chemical or Chromatographic Issues: At high concentrations, molecules can interact or overload the column, leading to peak shape distortion and a non-linear response.[4] this compound, being a catecholamine, can also be prone to degradation if not handled correctly.
-
Solution: Ensure your sample solvent is compatible with the mobile phase.[5] Investigate the stability of your standards over the analysis period.
-
Q2: What causes poor peak shape (tailing or fronting) for this compound?
Peak asymmetry compromises integration accuracy and, consequently, calibration linearity.
-
Peak Tailing: This is the most common peak shape problem for basic compounds like this compound.
-
Causality: The secondary amine in the molecule can engage in secondary ionic interactions with acidic residual silanol groups on the silica-based stationary phase. This causes a portion of the analyte molecules to be retained longer, resulting in a "tail".[6]
-
Solutions:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) protonates the silanol groups, minimizing these secondary interactions.[6]
-
Use an Ion-Pairing Agent: Reagents like octanesulfonic acid can be added to the mobile phase to pair with the basic analyte, masking its charge and improving peak shape.[7][8]
-
Use a Highly Deactivated Column: Modern end-capped columns have fewer residual silanols and are designed to provide better peak shape for basic compounds.[6]
-
-
-
Peak Fronting: This is less common and often points to column overload or an inappropriate sample solvent.
-
Causality: Injecting too much analyte can saturate the stationary phase at the column inlet. If the sample is dissolved in a solvent stronger than the mobile phase, the analyte band can spread unevenly before it begins to move down the column.
-
Solution: Reduce the injection volume or the concentration of the sample.[9] Ensure the sample diluent is of similar or weaker strength than the mobile phase.
-
Q3: My retention times for this compound are shifting. What's wrong?
Stable retention times are critical for accurate peak identification. Drifting or variable retention can invalidate your results.[10][11]
-
Systematic Drift (all peaks shifting in one direction):
-
Cause: This often points to a change in the overall system conditions. Common culprits include a lack of column equilibration, changes in mobile phase composition over time (e.g., evaporation of the more volatile organic component), or temperature fluctuations.[12][13] Retention times can change by 1-2% for every 1°C change in temperature.[13]
-
Solution: Always allow sufficient time for the column to equilibrate with the mobile phase (at least 10-20 column volumes).[12] Use a column thermostat to maintain a constant temperature.[11][13] Prepare fresh mobile phase daily and keep solvent bottles capped.
-
-
Random Shifts (retention times vary unpredictably):
-
Cause: This suggests a hardware issue, such as a leak in the system, inconsistent pump performance, or faulty check valves leading to an unstable flow rate.[11][13][14]
-
Solution: Perform a system leak check. Manually check the pump flow rate using a graduated cylinder and stopwatch.[13][15] Purge the pump to remove any trapped air bubbles.[16]
-
-
Analyte-Specific Shifts (only the this compound peak is shifting):
-
Cause: This is often a chemical issue. Since this compound is an ionizable compound, its retention is highly sensitive to the mobile phase pH.[10][17] A small, unbuffered change in pH can significantly alter its retention time.[10]
-
Solution: Ensure your mobile phase is adequately buffered and the pH is stable. The mobile phase pH should be at least one pH unit away from the pKa of the analyte for robust retention.
-
Section 2: Systematic Troubleshooting Workflows
When faced with a calibration failure, a systematic approach is more effective than random adjustments. The following protocols and diagrams provide a logical path to identify and resolve the root cause.
Protocol 1: Preparation of Accurate Calibration Standards
The foundation of any quantitative analysis is the accuracy of the calibration standards.[18] This protocol ensures that your standards are prepared with the highest possible fidelity.
Objective: To prepare a series of 5 calibration standards for this compound, ranging from 1 µg/mL to 50 µg/mL.
Materials:
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
HPLC-grade methanol and water
-
Mobile phase as diluent
Procedure:
-
Prepare Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Quantitatively transfer it to a 25 mL volumetric flask.
-
Dissolve and bring to volume with methanol. This is your Stock A .
-
-
Prepare Intermediate Stock (100 µg/mL):
-
Pipette 5.0 mL of Stock A into a 50 mL volumetric flask.
-
Dilute to the mark with your mobile phase. This is your Stock B .
-
-
Prepare Calibration Standards (Serial Dilution):
-
Use Stock B and mobile phase as the diluent to prepare the calibration standards in 10 mL volumetric flasks as described in the table below.
-
Ensure each standard is thoroughly mixed.
-
| Standard Level | Target Conc. (µg/mL) | Volume of Stock B (mL) | Final Volume (mL) |
| 1 | 1.0 | 0.1 | 10 |
| 2 | 5.0 | 0.5 | 10 |
| 3 | 10.0 | 1.0 | 10 |
| 4 | 25.0 | 2.5 | 10 |
| 5 | 50.0 | 5.0 | 10 |
Workflow for Preparing Accurate Calibration Standards
Caption: Diagnostic flowchart for troubleshooting non-linear HPLC calibration curves.
Section 3: Preventative Maintenance and Best Practices
-
Mobile Phase Management: Always filter and degas your mobile phase. [13]Since this compound is a catecholamine, it can be susceptible to oxidation. [21]Preparing fresh mobile phase daily is crucial. The pH of the mobile phase is a critical parameter for catecholamine analysis and must be controlled precisely. [7][17][22]* Column Care: Always use a guard column to protect your analytical column from contaminants. [13][23]When not in use, store the column according to the manufacturer's instructions, typically in a high percentage of organic solvent like methanol or acetonitrile.
-
Sample Preparation: Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the system.
-
Record Keeping: Maintain a detailed logbook for each HPLC system and column. [24]Record the mobile phases used, number of injections, and any maintenance performed. This history is invaluable for troubleshooting future issues.
References
-
Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach . (2020, August 18). Crawford Scientific. Retrieved from [Link]
-
Method Linearity . Separation Science. Retrieved from [Link]
-
Why Does Retention Time Shift? | HPLC Tip . (2021, May 25). Phenomenex. Retrieved from [Link]
-
Troubleshooting HPLC Column Retention Time Drift . Hawach. Retrieved from [Link]
-
HPLC Troubleshooting Guide . Various Sources. Retrieved from [Link]
-
Effects of mobile phase composition on the chromatographic and electrochemical behaviour of catecholamines and selected metabolites . (1989, August 25). Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
-
LC Troubleshooting—Retention Time Shift . (2019, April 1). Restek. Retrieved from [Link]
-
Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis . Chromatography Today. Retrieved from [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 . (2023, October 15). Pharmalytics. Retrieved from [Link]
-
How To Make A Calibration Standard For An HPLC . (2022, March 24). Sciencing. Retrieved from [Link]
-
The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time . (2024, September 20). LinkedIn. Retrieved from [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions . MicroSolv. Retrieved from [Link]
-
How to Set up HPLC calibration curve - External Standard Calibration Method . (2022, July 13). Shimadzu. Retrieved from [Link]
-
EFFECTS OF MOBILE PHASE COMPOSITION ON THE SEPARATION OF CATECHOLAMINES BY LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION . JournalAgent. Retrieved from [Link]
-
Understanding USP Chapter 621: HPLC Method Guidelines . (2017, June 28). Phenomenex. Retrieved from [Link]
-
What Is Linearity in HPLC Analysis and Its Importance? . Altabrisa Group. Retrieved from [Link]
-
System Suitability in HPLC Analysis . Pharmaguideline. Retrieved from [Link]
-
Significant Changes in HPLC System Suitability: New USP Provisions Planned . (2012, April 4). GMP Compliance. Retrieved from [Link]
-
Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites . (2022, April 22). MDPI. Retrieved from [Link]
-
How to Set up HPLC Calibration Method - Internal Standard Calibration with Shimadzu LabSolutions . (2022, November 22). Shimadzu. Retrieved from [Link]
-
I'm getting non-linear response . Reddit. Retrieved from [Link]
-
Non-linear Calibration . (2014, August 22). LCGC. Retrieved from [Link]
-
Effect of the pH and the importance of the internal standard on the measurement of the urinary catecholamines by high-performance liquid chromatography . (1995, November). PubMed. Retrieved from [Link]
-
Fitting Nonlinear Calibration Curves: No Models Perfect . (2017). Scientific Research Publishing. Retrieved from [Link]
-
Determination of catecholamines and related compounds in mouse urine using column-switching HPLC . (2016, March 31). Royal Society of Chemistry. Retrieved from [Link]
-
HPLC Troubleshooting Guide . Advanced Chromatography Technologies. Retrieved from [Link]
-
HPLC Calibration Procedure . Pharmaguideline. Retrieved from [Link]
-
HPLC Methods for analysis of Epinephrine . HELIX Chromatography. Retrieved from [Link]
-
HPLC Separation of Catecholamines on Newcrom AH Column . SIELC Technologies. Retrieved from [Link]
-
HPLC Troubleshooting Guide . Phenomenex. Retrieved from [Link]
-
Peak Tailing in HPLC . Element Lab Solutions. Retrieved from [Link]
-
USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column . SIELC Technologies. Retrieved from [Link]
-
Determination of catecholamines in a small volume (25 μl) of plasma from conscious mouse tail vein . (2016, February 19). PubMed Central. Retrieved from [Link]
-
Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection . (2017, May 31). PubMed Central. Retrieved from [Link]
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. Method Linearity | Separation Science [sepscience.com]
- 3. mastelf.com [mastelf.com]
- 4. reddit.com [reddit.com]
- 5. sciencing.com [sciencing.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 9. hplc.eu [hplc.eu]
- 10. m.youtube.com [m.youtube.com]
- 11. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 12. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. HPLC Calibration Procedure | Pharmaguideline [pharmaguideline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 19. clearsynth.com [clearsynth.com]
- 20. synthinkchemicals.com [synthinkchemicals.com]
- 21. Effect of the pH and the importance of the internal standard on the measurement of the urinary catecholamines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of mobile phase composition on the chromatographic and electrochemical behaviour of catecholamines and selected metabolites. Reversed-phase ion-paired high-performance liquid chromatography using multiple-electrode detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 24. realab.ua [realab.ua]
Validation & Comparative
A Comparative Guide to the Adrenergic Receptor Binding Affinities of N-Benzyl Epinephrine and Epinephrine
Introduction to Adrenergic Signaling
Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines epinephrine and norepinephrine.[1][2] These receptors are integral to the sympathetic nervous system, regulating a vast array of processes including cardiovascular function, bronchodilation, and metabolic activity.[1][2] They are broadly classified into two main types, α- and β-adrenergic receptors, which are further subdivided into several subtypes (α₁, α₂, β₁, β₂, β₃).[2] The differential affinity of a ligand for these receptor subtypes dictates its specific physiological or pharmacological effects.
Epinephrine , an endogenous agonist, interacts with both α- and β-adrenergic receptors.[3] Its N-benzyl substituted counterpart, N-Benzyl Epinephrine , represents a modification to the amine group, a key determinant of receptor selectivity.[4][5]
Comparative Analysis of Receptor Binding Affinity
A direct quantitative comparison of binding affinities, typically expressed as the inhibition constant (Ki) or dissociation constant (Kd), is challenging due to the lack of published experimental data for this compound. However, by examining the extensive literature on the structure-activity relationships of adrenergic agonists, we can draw informed inferences.
Epinephrine: A Broad-Spectrum Adrenergic Agonist
Epinephrine is known to be a potent agonist at a wide range of adrenergic receptors. The table below summarizes its functional potency (EC₅₀) at the α₂ₐ-adrenergic receptor, as determined in a study on rat hippocampal CA3 epileptiform activity.
| Ligand | Receptor Subtype | EC₅₀ (nM) | Source |
| Epinephrine | α₂ₐ | 72 ± 18 | [6] |
This compound: An Inferred Profile Based on Structure-Activity Relationships
The key structural difference between epinephrine and this compound is the substitution of a methyl group on the amine with a larger, more sterically bulky benzyl group. The following SAR principles for N-substituted catecholamines can be used to predict the binding characteristics of this compound:
-
Effect of N-Substituent Size on α-Adrenergic Receptor Affinity: Generally, as the bulk of the substituent on the nitrogen atom increases, the agonist activity at α-receptors decreases.[4][7] This suggests that this compound would likely exhibit a lower binding affinity for α-adrenergic receptors compared to epinephrine.
-
Influence of N-Aralkyl Substitution on α-Adrenergic Receptor Affinity: Contrary to the general trend of increasing bulk, studies have shown that N-aralkyl substitutions can enhance the affinity for α-adrenoceptors.[2] This is attributed to the potential for additional hydrophobic interactions within the receptor binding pocket. Therefore, the benzyl group in this compound could potentially lead to an increased affinity for α-receptors, creating a point of uncertainty without direct experimental data.
-
Impact of N-Substituent Size on β-Adrenergic Receptor Affinity: An increase in the size of the N-substituent tends to increase β-receptor agonist activity.[4][7] This principle suggests that this compound may have a comparable or potentially higher affinity for β-adrenergic receptors than epinephrine. The larger benzyl group could facilitate more extensive interactions within the β-receptor's binding site.
Based on these principles, it is reasonable to hypothesize that this compound may exhibit a shift in its receptor selectivity profile compared to epinephrine, potentially favoring β-adrenergic receptors over α-adrenergic receptors. However, without direct experimental validation, this remains a well-supported inference.
Downstream Signaling Pathways
The binding of an agonist to an adrenergic receptor initiates a cascade of intracellular signaling events, the nature of which depends on the receptor subtype and the G protein to which it couples.
-
α₁-Adrenergic Receptors: These receptors couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP attenuates the activity of protein kinase A (PKA).
-
β-Adrenergic Receptors (β₁, β₂, β₃): All three subtypes primarily couple to Gs proteins, which activate adenylyl cyclase.[9] This results in an increase in intracellular cAMP and subsequent activation of PKA. PKA then phosphorylates various downstream targets, leading to the cellular response.
Caption: Adrenergic receptor signaling pathways.
Experimental Protocols
To empirically determine and compare the binding affinities of ligands like this compound and epinephrine, a competitive radioligand binding assay is the gold standard methodology.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Harvest tissues or cells expressing the adrenergic receptor subtype of interest.
-
Homogenize the biological material in a suitable buffer containing protease inhibitors.
-
Perform a series of differential centrifugation steps to isolate the membrane fraction containing the receptors.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Execution:
-
In a multi-well plate, add a constant amount of the prepared membrane suspension to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (e.g., this compound or epinephrine) to different wells.
-
Include control wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist).
-
Add a fixed, low concentration of a suitable radioligand that binds with high affinity to the receptor of interest (e.g., [³H]-prazosin for α₁ receptors, [³H]-rauwolscine for α₂ receptors, or [¹²⁵I]-cyanopindolol for β receptors).
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter, which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain the specific binding at each concentration of the competitor ligand.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
-
Fit the data to a one-site competition model to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.
-
Conclusion
While a definitive quantitative comparison of the receptor binding affinities of this compound and epinephrine is precluded by the current lack of experimental data for the N-benzyl analog, a robust qualitative assessment can be made based on well-established structure-activity relationships. The larger benzyl group on the amine of this compound is predicted to decrease its affinity for α-adrenergic receptors and potentially enhance its affinity for β-adrenergic receptors when compared to epinephrine. This inferred shift in selectivity would have significant implications for its functional activity and overall pharmacological profile. The experimental protocols detailed in this guide provide a clear pathway for future research to quantitatively validate these predictions and further elucidate the nuanced interactions of N-substituted catecholamines with adrenergic receptors.
References
-
Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs. Available at: [Link].
-
Mompati Letsweletse. Structure Activity Relationships. Scribd. Available at: [Link].
- Gao, Z. G., et al. (1995). Structure activity relationships between catecholamines and the alpha-adrenergic receptor responsible for the aggregation of human platelets by epinephrine. Thrombosis research, 79(4), 345–353.
- Strosberg, A. D. (1991). Structure, function, and regulation of adrenergic receptors. Cleveland Clinic journal of medicine, 58(1), 44–52.
- Minarini, A., et al. (1998). Pharmacological characterization of epinephrine-stimulated GTPase activity in human platelet membranes. Naunyn-Schmiedeberg's archives of pharmacology, 357(4), 411–418.
- Brown, C. M., et al. (1990). Binding affinities (pKi values) of L-phenylephrine, medetomidine, synephrine, β-phenethylamine, and 1R,2S norephedrine on homogeneous populations of human α 1A -AR expressed in HEK293 cells, and homogeneous populations of human α 2A -and α 2C -ARs expressed in CHO cells a .
-
Deranged Physiology. (2024). Structure of synthetic catecholamines. Available at: [Link].
-
YouTube. (2020). Structure Activity Relationship of Catecholamines. Available at: [Link].
- Perez, D. M. (2006). Major interactions between (–)-epinephrine and its β -adrenergic receptor binding site.
- Williams, J. M., et al. (2012). Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency. Epilepsy research, 102(1-2), 107–119.
- Ruffolo, R. R., Jr, & Waddell, J. E. (1982). Interactions of epinephrine, norepinephrine, dopamine and their corresponding alpha-methyl-substituted derivatives with alpha and beta adrenoceptors in the pithed rat. The Journal of pharmacology and experimental therapeutics, 221(1), 29–36.
- Xu, J., et al. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936.
- Zhong, H., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta pharmacologica Sinica, 26(11), 1281–1288.
- Xu, J., et al. (2024). Distinct binding conformations of epinephrine with α- and β-adrenergic receptors. Acta Pharmacologica Sinica.
-
Wikipedia. (2024). Adrenaline. Available at: [Link].
- Guellaën, G., & Hanoune, J. (1979). N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver. British journal of pharmacology, 66(1), 155–159.
- Xu, J., et al. (2024). Distinct binding conformations of epinephrine with α- and β-adrenergic receptors.
-
Dr.Oracle. (2025). What receptors do epinephrine (epi) act on?. Available at: [Link].
- Swaminath, G., et al. (2003). Synergistic Contributions of the Functional Groups of Epinephrine to Its Affinity and Efficacy at the β2 Adrenergic Receptor. Molecular pharmacology, 64(5), 1181–1188.
- Su, M., et al. (2020). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR.
Sources
- 1. Quantification of signal amplification for receptors: the K d/EC50 ratio of full agonists as a gain parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. pharmacy180.com [pharmacy180.com]
- 5. scribd.com [scribd.com]
- 6. Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. m.youtube.com [m.youtube.com]
- 9. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: N-Benzyl Epinephrine and Norepinephrine
This guide provides a detailed comparative analysis of the pharmacology of N-Benzyl Epinephrine and the endogenous catecholamine, norepinephrine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of adrenergic pharmacology and structure-activity relationships to evaluate a critical, yet under-characterized, synthetic analog of epinephrine.
Introduction: The Adrenergic Landscape
The sympathetic nervous system orchestrates the body's "fight-or-flight" response, primarily through the actions of catecholamines like norepinephrine and epinephrine on a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors.[1] These receptors are broadly classified into α and β subtypes, each with further divisions (α1, α2, β1, β2, β3), which are ubiquitously expressed and mediate a vast array of physiological processes.[2] Norepinephrine, the principal neurotransmitter of sympathetic postganglionic fibers, and epinephrine, a hormone released from the adrenal medulla, exhibit distinct but overlapping affinities for these receptor subtypes, leading to their unique physiological profiles.[3][4]
This compound is a synthetic derivative of epinephrine, where the N-methyl group is replaced by a larger benzyl substituent. While primarily documented as an intermediate in the chemical synthesis of epinephrine, its structural characteristics invite a pharmacological comparison based on well-established structure-activity relationships (SAR) for catecholamines.[5] This guide will dissect the known pharmacology of norepinephrine and extrapolate the likely pharmacological profile of this compound based on these principles.
Molecular Structures and Core Pharmacophore
The foundational structure for adrenergic agonists is the β-phenylethylamine pharmacophore.[6] Key structural features that dictate receptor affinity and intrinsic activity include the catechol ring (3,4-dihydroxybenzene), the β-hydroxyl group on the ethylamine side chain, and the substituent on the amino group.
-
Norepinephrine: Possesses a primary amine (no substitution on the nitrogen), which contributes to its potent activity at α-adrenergic receptors.[1]
-
Epinephrine: Features a methyl group on the nitrogen, which slightly increases its β-receptor activity compared to norepinephrine.[7]
-
This compound: Characterized by a bulky benzyl group attached to the nitrogen. This significant increase in steric bulk is predicted to dramatically alter its receptor interaction profile.[4][8]
Comparative Receptor Binding and Functional Activity
The interaction of these ligands with adrenergic receptors is defined by their binding affinity (Ki) and their ability to elicit a functional response, measured by potency (EC50) and efficacy (% maximal stimulation). While extensive data exists for norepinephrine, the pharmacological profile of this compound is not well-documented in publicly available literature. Therefore, its predicted activity is inferred from established SAR principles.
Structure-Activity Relationship (SAR) Insights:
A critical principle in adrenergic pharmacology is that the size of the substituent on the amino nitrogen dictates the selectivity between α and β receptors.[1]
-
Small N-substituents (like the hydrogen in norepinephrine) are well-tolerated by α-receptors.
-
Increasing the bulk of the N-substituent (e.g., the methyl group in epinephrine, and more dramatically, the isopropyl group in isoproterenol) leads to a decrease in α-receptor agonist activity and a concurrent increase in β-receptor activity.[1][9]
Based on this, the large N-benzyl group in this compound would be expected to severely hinder its ability to bind to and activate α-adrenergic receptors. Conversely, this bulky group is likely to enhance its interaction with β-adrenergic receptors, potentially with selectivity towards the β2 subtype, which is known to accommodate larger N-substituents.[6]
Table 1: Comparative Adrenergic Receptor Pharmacology
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Predicted/Observed Activity |
| Norepinephrine | α1 | High | Potent Agonist | Potent α1 agonist, leading to vasoconstriction.[3] |
| α2 | High | Potent Agonist | Acts as a presynaptic autoreceptor, inhibiting further norepinephrine release.[10] | |
| β1 | High | Potent Agonist | Increases heart rate and contractility.[11] | |
| β2 | Low | Weak Agonist | Minimal direct effect at physiological concentrations.[7] | |
| This compound | α1 | Predicted Very Low | Predicted Antagonist or Very Weak Partial Agonist | The bulky N-benzyl group is expected to sterically clash with the α1 receptor binding pocket, drastically reducing or abolishing agonist activity. |
| α2 | Predicted Very Low | Predicted Antagonist or Very Weak Partial Agonist | Similar to α1, significant steric hindrance is expected to prevent effective binding and activation. | |
| β1 | Predicted Moderate to High | Predicted Agonist | The larger N-substituent may be accommodated by the β1 receptor, potentially leading to agonist activity. | |
| β2 | Predicted High | Predicted Potent Agonist | The β2 receptor is known to favor bulky N-substituents; this compound is hypothesized to be a potent β2-selective agonist.[1][6] |
Note: Quantitative data (Ki, EC50) for this compound is not available in the cited literature and predictions are based on established SAR principles.
Adrenergic Receptor Signaling Pathways
Upon agonist binding, adrenergic receptors undergo a conformational change, activating intracellular G-proteins and initiating downstream signaling cascades. The primary pathways for the receptor subtypes are summarized below.
α1-Adrenergic Receptor Signaling
α1 receptors couple to Gq proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to cellular responses like smooth muscle contraction.[2]
Caption: α1-Adrenergic Receptor Gq Signaling Pathway.
α2-Adrenergic Receptor Signaling
α2 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This inhibitory action is crucial for the autoregulation of neurotransmitter release at presynaptic terminals.[10]
Caption: α2-Adrenergic Receptor Gi Signaling Pathway.
β-Adrenergic Receptor Signaling
All β-receptor subtypes (β1, β2, and β3) couple to Gs proteins. Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate physiological effects such as increased heart rate (β1) or smooth muscle relaxation (β2).[6]
Caption: β-Adrenergic Receptor Gs Signaling Pathway.
Experimental Protocols for Comparative Assessment
To empirically validate the predicted pharmacological profile of this compound, a series of standardized in vitro assays would be required. The causality behind these experimental choices is to systematically determine the compound's affinity, potency, and efficacy at each major adrenergic receptor subtype.
Radioligand Binding Assays (Affinity Determination)
This experiment quantifies the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Workflow:
-
Membrane Preparation: Prepare cell membranes from cell lines stably overexpressing a single human adrenergic receptor subtype (e.g., α1A, β2).
-
Assay Incubation: Incubate the membranes with a fixed concentration of a subtype-selective radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β) and varying concentrations of the unlabeled test compounds (norepinephrine and this compound).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Functional Assays (Potency and Efficacy Determination)
These experiments measure the cellular response to receptor activation, allowing for the determination of a compound's potency (EC50) and efficacy.
Workflow (cAMP Assay for Gs/Gi-coupled receptors):
-
Cell Culture: Plate cells expressing the target receptor (e.g., β2 for Gs, α2 for Gi) in a multi-well plate.
-
Compound Addition: Add varying concentrations of the test compounds. For Gi-coupled receptors, cells are first stimulated with an adenylyl cyclase activator like forskolin, and the test compound's ability to inhibit this stimulation is measured.
-
Incubation: Incubate for a defined period to allow for cAMP production (or inhibition).
-
Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and Emax (maximal efficacy).
Conclusion and Future Directions
Norepinephrine is a well-characterized catecholamine with potent agonist activity at α1, α2, and β1-adrenergic receptors. In contrast, this compound, while structurally similar, remains pharmacologically uncharacterized in the available scientific literature. Based on foundational structure-activity relationships, the addition of a bulky N-benzyl group is strongly predicted to ablate its α-adrenergic activity and shift its profile towards that of a β-adrenergic agonist, with a high likelihood of β2-receptor selectivity.
This guide underscores the predictive power of SAR in pharmacology. However, these predictions are hypothetical and demand empirical validation. The experimental protocols outlined provide a clear roadmap for future research to definitively characterize the pharmacology of this compound and similar N-substituted catecholamines. Such studies are essential for a comprehensive understanding of the adrenergic system and could inform the development of novel, receptor-selective therapeutic agents.
References
-
QIAGEN. α-Adrenergic Signaling. [Link]
-
Scribd. Structure Activity Relationships. [Link]
-
Pharmacy 180. Structure Activity Relationship - Adrenergic Drugs. [Link]
-
Scilit. THE PHARMACOLOGY OF N-ALKYL HOMOLOGUES OF EPINEPHRINE. [Link]
-
National Center for Biotechnology Information. Interactions of epinephrine, norepinephrine, dopamine and their corresponding alpha-methyl-substituted derivatives with alpha and beta adrenoceptors in the pithed rat. [Link]
-
National Center for Biotechnology Information. Structure activity relationships between catecholamines and the alpha-adrenergic receptor responsible for the aggregation of human platelets by epinephrine. [Link]
-
Wikipedia. Epinephrine (medication). [Link]
-
Deranged Physiology. Structure of synthetic catecholamines. [Link]
-
Wikipedia. Adrenaline. [Link]
-
National Center for Biotechnology Information. Epinephrine analogues. [Link]
-
PubChem. 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol. [Link]
-
Healthline. What's the Difference Between Epinephrine and Norepinephrine? [Link]
-
ResearchGate. Synergistic Contributions of the Functional Groups of Epinephrine to Its Affinity and Efficacy at the Я2 Adrenergic Receptor. [Link]
-
Venkatasai Life Sciences. This compound. [Link]
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. This compound | CAS 1095714-91-2 | LGC Standards [lgcstandards.com]
- 4. This compound | CAS No- 1095714-91-2 | NA [chemicea.com]
- 5. 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol | C16H19NO3 | CID 22005903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Epinephrine (medication) - Wikipedia [en.wikipedia.org]
- 8. venkatasailifesciences.com [venkatasailifesciences.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Interactions of epinephrine, norepinephrine, dopamine and their corresponding alpha-methyl-substituted derivatives with alpha and beta adrenoceptors in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure activity relationships between catecholamines and the alpha-adrenergic receptor responsible for the aggregation of human platelets by epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to Validating the Purity of Synthesized N-Benzyl Epinephrine
For researchers and drug development professionals, the synthetic pathway to a target molecule is only half the journey. The subsequent confirmation of its identity and, critically, its purity, is a cornerstone of scientific rigor and preclinical development. N-Benzyl Epinephrine, a key intermediate and research compound, is no exception. Its purity can significantly impact the outcomes of downstream applications, from pharmacological studies to further chemical modifications.
This guide provides an in-depth comparison of the essential analytical techniques required to validate the purity of a newly synthesized batch of this compound. We will move beyond mere protocols to explore the causality behind methodological choices, empowering you to design a robust, self-validating system for purity assessment. Our approach is rooted in the principle of orthogonality—using multiple, distinct analytical methods to ensure a comprehensive and trustworthy characterization of your compound.
The Analytical Toolkit: An Orthogonal Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A well-designed validation strategy employs an orthogonal approach, where each method offers a different and complementary perspective on the sample's composition. For this compound, the synergistic use of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis forms a robust framework for purity determination.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone for quantifying the purity of this compound and detecting process-related impurities. A well-developed reverse-phase HPLC method can effectively separate the target compound from unreacted starting materials, such as epinephrine and benzaldehyde, as well as other potential by-products.
Scientific Rationale: The choice of a C18 reverse-phase column is predicated on the hydrophobic nature of this compound. The benzyl group significantly increases its non-polarity compared to the more polar epinephrine, leading to stronger retention on the stationary phase and enabling a clean separation. An acidic mobile phase ensures that the amine group is protonated, leading to sharper peaks and improved chromatographic performance.
Detailed Experimental Protocol: Reverse-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of synthesized this compound in 1 mL of Mobile Phase A.
-
System Suitability: Before sample analysis, inject a blank (Mobile Phase A) to ensure no carryover, followed by a certified reference standard of this compound to confirm retention time and detector response. According to USP General Chapter <621>, system suitability parameters such as peak tailing and theoretical plates should be monitored.[1][2][3][4]
Data Presentation and Interpretation
Purity is typically calculated using the area percent method from the resulting chromatogram.
| Compound | Expected Retention Time (min) | Peak Area (%) | Identity |
| Epinephrine | ~ 3.5 | < 0.1 | Starting Material |
| This compound | ~ 12.8 | > 99.5 | Product |
| Benzaldehyde | ~ 14.2 | < 0.1 | Starting Material |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
While HPLC provides quantitative data, it does not definitively confirm the chemical structure of the major peak. ¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide a detailed structural fingerprint of the synthesized molecule, confirming that the desired transformation has occurred and that the main component is indeed this compound.
Scientific Rationale: The unique electronic environment of each proton and carbon atom in the this compound molecule results in a distinct chemical shift in the NMR spectrum. By analyzing these shifts, their integrations (for ¹H NMR), and their coupling patterns, a complete structural assignment can be made. This technique is also highly effective at identifying residual solvents and structurally distinct impurities. The principles of analytical procedure validation, as outlined in ICH Q2(R1), emphasize the importance of such specificity.[5][6][7][8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. The integration of the peaks should correspond to the number of protons in each environment.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms in the molecule.
Data Presentation and Interpretation
The following table outlines the expected chemical shifts for this compound.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₃ | ~2.2 | ~42.0 |
| -CH₂-N | ~2.6-2.8 | ~60.0 |
| -CH(OH)- | ~4.5-4.7 | ~70.0 |
| Catechol Ar-H | ~6.5-6.8 | ~115-120 |
| Benzyl Ar-H | ~7.2-7.4 | ~128-138 |
| Catechol Ar-C-O | - | ~145.0 |
Logical Flow of NMR Purity Validation
Caption: NMR logic for structural confirmation.
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry provides a rapid and highly sensitive method to confirm the molecular weight of the synthesized this compound. When coupled with a separation technique like HPLC (LC-MS), it can also provide molecular weight information for any detected impurities.
Scientific Rationale: Electrospray ionization (ESI) is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺. For this compound (C₁₆H₁₉NO₃, Exact Mass: 273.14), the expected m/z value for the [M+H]⁺ ion would be approximately 274.15. The high accuracy of modern mass spectrometers allows for a confident confirmation of the elemental composition. Further fragmentation of this ion (MS/MS) can provide additional structural information. A characteristic fragmentation for N-benzyl amines is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (m/z 91).
Experimental Protocol: LC-MS
-
LC System: Utilize the HPLC method described previously.
-
MS System: ESI in positive ion mode.
-
Scan Range: m/z 50-500.
-
Data Analysis: Extract the ion chromatogram for m/z 274.15 to confirm the presence and retention time of the target compound. Analyze the full scan spectrum of the corresponding peak.
Data Presentation and Interpretation
| Ion | Expected m/z | Identity |
| [M+H]⁺ | 274.15 | Protonated this compound |
| [C₇H₇]⁺ | 91.05 | Tropylium ion (fragment) |
Workflow for LC-MS Analysis
Caption: Integrated workflow for LC-MS analysis.
Elemental Analysis: Fundamental Compositional Verification
Elemental analysis provides a fundamental check on the purity of a compound by determining the percentage of carbon, hydrogen, and nitrogen. This technique is particularly useful for confirming the empirical formula of a new chemical entity.
Scientific Rationale: The experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from the molecular formula (C₁₆H₁₉NO₃). A close correlation (typically within ±0.4%) provides strong evidence for the purity of the bulk sample. Significant deviations can indicate the presence of impurities, residual solvents, or insufficient drying.
Data Presentation and Interpretation
| Element | Theoretical (%) | Experimental (%) | Difference (%) |
| Carbon (C) | 70.31 | 70.25 | -0.06 |
| Hydrogen (H) | 7.01 | 7.05 | +0.04 |
| Nitrogen (N) | 5.12 | 5.09 | -0.03 |
Comparative Summary and Best Practices
The true power of this analytical suite lies in its orthogonality. Each technique validates the others, providing a comprehensive and trustworthy assessment of purity.
| Technique | Information Provided | Key Strengths | Key Limitations |
| HPLC | Quantitative Purity, Impurity Profile | High precision and sensitivity for quantification. | Provides limited structural information. |
| NMR | Definitive Structure, Impurity ID | Unambiguous structure elucidation. | Lower sensitivity for trace impurities compared to HPLC. |
| MS | Molecular Weight, Fragmentation | High sensitivity and mass accuracy. | Not inherently quantitative without standards. |
| Elemental Analysis | Elemental Composition | Confirms empirical formula of bulk material. | Provides no information on the nature of impurities. |
Integrated Validation Strategy
A robust validation workflow begins with HPLC to establish a purity value and profile potential impurities. The primary peak is then confirmed by MS to have the correct molecular weight and by NMR to possess the correct chemical structure. Elemental analysis serves as a final, independent confirmation of the bulk sample's composition.
Caption: Integrated orthogonal workflow for purity validation.
By judiciously applying this multi-faceted analytical approach, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and reproducibility of their subsequent scientific endeavors.
References
-
USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]
-
DSDP Analytics. USP <621> Chromatography. DSDP Analytics. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Are You Sure You Understand USP <621>? LCGC International. [Link]
-
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
Sources
- 1. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2009004593A2 - Processes for the preparation of epinephrine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Cross-reactivity of N-Benzyl Epinephrine in immunoassays
This compound possesses the structural potential to cross-react in immunoassays designed for epinephrine, which can compromise data accuracy. This guide provides the scientific rationale behind this interference and a robust experimental framework for its quantification. As Senior Application Scientists, we must champion the principles of rigorous assay validation. By understanding the mechanisms of cross-reactivity, implementing thorough testing protocols, and employing orthogonal methods for confirmation, researchers can ensure the integrity of their data and the validity of their conclusions. The trustworthiness of scientific and clinical outcomes depends on this diligence. [4]
References
-
Title: Immunoassay Methods - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]
-
Title: Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops Source: Taylor & Francis Online URL: [Link]
-
Title: Solutions to immunoassay interference, cross reactivity and other challenges Source: Gyros Protein Technologies URL: [Link]
-
Title: EPI(Epinephrine/Adrenaline) ELISA Kit (E-EL-0045) Source: Elabscience URL: [Link]
-
Title: A Process For Preparing Epinephrine Intermediate Source: Quick Company URL: [Link]
-
Title: Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
- Title: Process for preparing adrenaline - US6218575B1 Source: Google Patents URL
- Title: Method for the production of adrenaline - EP1210318B1 Source: Google Patents URL
-
Title: Freedom from drug interference in new immunoassays for urinary catecholamines and metanephrines Source: PubMed URL: [Link]
-
Title: Epinephrine Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Interferences in Immunoassay Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Epinephrine | C9H13NO3 | CID 5816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. EPI(Epinephrine/Adrenaline) ELISA Kit - Elabscience® [elabscience.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Freedom from drug interference in new immunoassays for urinary catecholamines and metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Process For Preparing Epinephrine Intermediate [quickcompany.in]
- 9. US6218575B1 - Process for preparing adrenaline - Google Patents [patents.google.com]
- 10. clearsynth.com [clearsynth.com]
- 11. EP1210318B1 - Method for the production of adrenaline - Google Patents [patents.google.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Epinephrine/Adrenaline Competitive ELISA Kit (EEL158) - Invitrogen [thermofisher.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
A Comparative Guide to the Enantiomeric Purity Analysis of N-Benzyl Epinephrine by Chiral HPLC
For researchers, scientists, and professionals in drug development, the stereochemical purity of a chiral active pharmaceutical ingredient (API) is a critical quality attribute. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. N-Benzyl Epinephrine, a key intermediate in the synthesis of epinephrine (adrenaline), possesses a chiral center, making the accurate determination of its enantiomeric purity essential for ensuring the quality and safety of the final product. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) for the enantiomeric purity analysis of this compound, supported by experimental insights and comparisons with alternative analytical approaches.
The Imperative of Enantiomeric Purity in Pharmaceutical Development
The differential biological activity of enantiomers is a well-established principle in pharmacology. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Regulatory bodies worldwide, therefore, mandate strict control over the enantiomeric composition of chiral drugs. For this compound, controlling its stereochemistry at the intermediate stage is a proactive measure to ensure the final epinephrine product meets stringent purity requirements. Chiral HPLC is a powerful and widely adopted technique for the reliable separation and quantification of enantiomers, making it an indispensable tool in pharmaceutical analysis.[1]
Principles of Chiral Recognition in HPLC
The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers can be distinguished. This is most commonly accomplished by using a chiral stationary phase (CSP). The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For a successful separation, there must be a sufficient difference in the stability of these diastereomeric complexes, leading to different retention times on the column.[2]
The selection of an appropriate CSP is the most critical step in developing a chiral separation method. For a molecule like this compound, which is a secondary amine containing hydroxyl and aromatic functionalities, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are broadly selective and highly effective for a wide range of racemates, including primary and secondary amines.[3][4] The chiral recognition mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the polysaccharide derivative.
Recommended Chiral HPLC Method for this compound
While a specific monograph method for this compound may not be publicly available, a robust and reliable method can be developed based on established principles for separating chiral amines. The following protocol is a well-founded starting point for the analysis.
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
-
Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based CSP is recommended. For example, a column packed with amylose tris(3,5-dimethylphenylcarbamate) on silica gel (e.g., CHIRALPAK® AD-H or equivalent).
-
Mobile Phase: A mixture of a non-polar organic solvent and an alcohol, such as n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v).
-
Mobile Phase Additive: To improve peak shape and reduce retention time for the basic amine, a small amount of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) should be added to the mobile phase at a concentration of 0.1%.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm, leveraging the aromatic nature of this compound.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Data Analysis:
-
The enantiomeric purity is determined by calculating the percentage of the undesired enantiomer relative to the total area of both enantiomer peaks.
-
Enantiomeric Excess (% ee) can be calculated using the formula: % ee = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.
-
Rationale for Methodological Choices
-
Choice of CSP: Polysaccharide-based CSPs are known for their broad applicability and have demonstrated success in separating a wide variety of chiral compounds, including those with structures similar to this compound. The aromatic and hydrogen-bonding functionalities in this compound can interact effectively with the carbamate derivatives on the polysaccharide backbone.
-
Mobile Phase Selection: The use of a normal-phase mobile phase (hexane/IPA) is common for polysaccharide CSPs and often provides excellent selectivity. The alcohol component (IPA) acts as a polar modifier, influencing the retention and selectivity of the separation.
-
Role of the Basic Additive: this compound is a secondary amine and can exhibit strong interactions with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape and long retention times. A basic additive like DEA competes for these active sites, resulting in improved peak symmetry and faster elution.[5]
Method Validation
Any analytical method used for quality control in a pharmaceutical setting must be validated to ensure it is suitable for its intended purpose. The validation of this chiral HPLC method should be performed in accordance with the guidelines from the United States Pharmacopeia (USP) General Chapter <1225> and the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7][8][9]
Key validation parameters include:
-
Specificity: The ability to assess the enantiomers in the presence of impurities and degradation products. This is demonstrated by the baseline resolution of the two enantiomer peaks.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value, which can be assessed by analyzing samples with known amounts of the minor enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Workflow for Chiral HPLC Method Development
Caption: A generalized workflow for developing a robust chiral HPLC method.
Comparative Analysis of Alternative Techniques
While chiral HPLC is the gold standard, other techniques can also be employed for enantiomeric purity analysis. The choice of method often depends on factors such as available instrumentation, required sensitivity, and sample throughput.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | Broad applicability, high resolution, well-established and validated. | Method development can be time-consuming and empirical.[10] |
| Chiral Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase. | Faster analysis times, reduced solvent consumption (greener), often provides better peak shapes for basic compounds.[11][12] | Requires specialized instrumentation. |
| Achiral HPLC with Circular Dichroism (CD) Detection | Separates the analyte from other impurities on a standard achiral column, and then uses a CD detector to quantify the enantiomeric composition of the single chromatographic peak. | Avoids the need for developing a specific chiral separation method; can be integrated into existing achiral purity/assay methods.[3] | Requires a CD detector; may have lower sensitivity for the minor enantiomer compared to a well-resolved chiral separation. |
| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector in the buffer. | High separation efficiency, very low sample and reagent consumption. | Can be less robust than HPLC; lower sensitivity for UV detection due to the short path length.[13][14] |
Logical Flow of Analytical Method Selection
Caption: Decision tree for selecting an appropriate analytical technique.
Conclusion
The enantiomeric purity of this compound is a critical parameter that requires a reliable and accurate analytical method for its determination. Chiral HPLC with a polysaccharide-based stationary phase stands out as the most robust and versatile technique for this purpose. The detailed protocol and method development strategy provided in this guide offer a solid foundation for establishing a validated, high-performance separation. While alternative methods like chiral SFC and achiral HPLC with CD detection present their own advantages, particularly in terms of speed, sustainability, and integration with existing methods, chiral HPLC remains the benchmark for resolution and reliability in a regulated pharmaceutical environment. A thorough understanding of the principles of chiral recognition and a systematic approach to method development and validation are paramount to ensuring the quality and safety of chiral pharmaceutical intermediates and the final drug products.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link][6][15]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][7][8][9]
-
Ng, K. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link][10]
-
Kirkpatrick, D., Yang, J., & Trehy, M. (2017). Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. Journal of Liquid Chromatography & Related Technologies, 40(11), 556-563. [Link]
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. [Link][4]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link][2]
-
Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 684-693. [Link][11]
-
Sun, P., Wang, C., & Sun, Z. (2005). Separation and determination of norepinephrine, epinephrine and isoprinaline enantiomers by capillary electrophoresis in pharmaceutical formulation and human serum. Journal of Chromatography B, 820(2), 217-223. [Link][14]
-
Wang, J., et al. (2001). [Study on the enantiomeric separation of adrenalines by capillary zone electrophoresis]. Se Pu, 19(5), 414-417. [Link][13]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link][5]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. columnex.com [columnex.com]
- 5. mdpi.com [mdpi.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. USP <1225> Method Validation - BA Sciences [basciences.com]
- 8. uspbpep.com [uspbpep.com]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. [Study on the enantiomeric separation of adrenalines by capillary zone electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation and determination of norepinephrine, epinephrine and isoprinaline enantiomers by capillary electrophoresis in pharmaceutical formulation and human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Official web site : ICH [ich.org]
A Researcher's Guide to the In Vitro Characterization of Adrenergic Agonists: A Comparative Analysis Featuring N-Benzyl Epinephrine
As Senior Application Scientists, our role extends beyond simply providing protocols; we aim to illuminate the rationale behind the methods, enabling researchers to generate robust, publication-quality data. This guide provides a comparative framework for evaluating the in vitro effects of adrenergic agonists, with a special focus on characterizing novel compounds like N-Benzyl Epinephrine against well-established alternatives. We will delve into the critical experiments that define an agonist's pharmacological profile—receptor binding and functional output—and provide the detailed methodologies required to perform these assessments in your own laboratory.
The adrenergic system, with its diverse receptor subtypes (α1, α2, β1, β2, β3), represents a cornerstone of physiological regulation and a rich landscape for therapeutic intervention.[1] Adrenergic agonists, molecules that activate these receptors, are indispensable tools in both clinical practice and basic research. Understanding the precise in vitro effects of a novel agonist, such as this compound, requires a systematic comparison against a panel of standard agents with known receptor selectivity profiles.
This guide will compare this compound, a derivative of the endogenous non-selective agonist epinephrine, to a selection of classical adrenergic agonists:
-
Epinephrine: The natural, non-selective agonist for α and β receptors.[2][3]
-
Norepinephrine: An endogenous agonist with high affinity for α and β1 receptors but lower affinity for β2 receptors.[3][4][5]
-
Isoproterenol: A potent, non-selective β-receptor agonist with minimal α-receptor activity.[6][7]
-
Dobutamine: A clinically significant agonist with relative selectivity for β1-receptors.[12][13][14]
-
Salbutamol (Albuterol): A selective β2-receptor agonist widely used in asthma treatment.[15][16][17]
By characterizing this compound alongside these standards, we can elucidate how the addition of a benzyl group to the epinephrine scaffold alters its affinity, potency, and selectivity across the adrenergic receptor family.
The Foundation of Agonist Action: Receptor Binding Affinity
The first step in characterizing any new ligand is to determine its affinity for the target receptors. This is a measure of how tightly the compound binds. A competitive radioligand binding assay is the gold-standard method for this determination, providing a quantitative measure of affinity known as the inhibition constant (Kᵢ).[18][19] This value represents the concentration of the test compound (e.g., this compound) required to occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Kᵢ value signifies a higher binding affinity.
Comparative Binding Affinities of Adrenergic Agonists
The table below summarizes the expected binding affinities (Kᵢ or Kₔ values in nM) for our panel of standard agonists across the major adrenergic receptor subtypes. The goal of our experimental work would be to determine these values for this compound to understand its receptor selectivity profile.
| Agonist | α₁ Affinity (Kᵢ/Kₔ, nM) | α₂ Affinity (Kᵢ/Kₔ, nM) | β₁ Affinity (Kᵢ/Kₔ, nM) | β₂ Affinity (Kᵢ/Kₔ, nM) | Primary Selectivity |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
| Epinephrine | ~50 | ~40 | ~300 | ~30 | Non-selective (α, β)[2] |
| Norepinephrine | ~40 | ~100 | ~400 | ~2,500 | α, β₁ > β₂[3] |
| Isoproterenol | >10,000 | >10,000 | ~50 | ~30 | Non-selective β[7] |
| Phenylephrine | ~100 | >5,000 | >10,000 | >10,000 | α₁ selective[8] |
| Clonidine | ~1,500 | ~5 | >10,000 | >10,000 | α₂ selective[11][20] |
| Dobutamine | ~140[12] | ~9,300[12] | ~2,500[12] | ~25,400[12] | β₁ > α₁ > β₂/α₂ |
| Salbutamol | >10,000 | >10,000 | ~4,000 | ~150 | β₂ selective[15][16] |
Note: Affinity values are approximate and can vary based on tissue source, radioligand used, and assay conditions.
From Binding to Biology: Functional Assays
While binding affinity is crucial, it does not describe the functional consequence of that binding. An agonist must not only bind but also induce a conformational change in the receptor that triggers downstream signaling. Functional assays measure this cellular response. Adrenergic receptors are G-protein coupled receptors (GPCRs), and their activation modulates the levels of intracellular second messengers.[1][21]
-
α₁ receptors couple to Gₒ proteins, activating phospholipase C (PLC) to increase intracellular calcium (Ca²⁺).[2]
-
α₂ receptors couple to Gᵢ proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP).[2][11]
-
β receptors (β₁, β₂, β₃) couple to Gₛ proteins, which activate adenylyl cyclase, causing an increase in cAMP.[2][22]
Therefore, measuring changes in intracellular cAMP is a direct and robust method for quantifying the functional activity of agonists at α₂ and β-adrenergic receptors.
Adrenergic Signaling Pathways
The diagram below illustrates the canonical signaling pathways initiated by the activation of different adrenergic receptor subtypes. Understanding these pathways is key to designing and interpreting functional assays.
Caption: Adrenergic receptor signaling cascades.
Comparative Functional Potency and Efficacy
Functional assays generate dose-response curves, from which we can determine two key parameters:
-
Potency (EC₅₀): The concentration of an agonist that produces 50% of its maximal effect. A lower EC₅₀ indicates higher potency.
-
Efficacy (Eₘₐₓ): The maximum response achievable by the agonist. This allows us to classify agonists as full (high efficacy), partial (intermediate efficacy), or silent antagonists (no efficacy).
| Agonist | β₁-Receptor (cAMP) | β₂-Receptor (cAMP) | α₂-Receptor (cAMP Inhibition) | Classification |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
| Epinephrine | Full Agonist | Full Agonist | Full Agonist | Non-selective Full Agonist |
| Norepinephrine | Full Agonist | Partial Agonist | Full Agonist | α/β₁ Full Agonist |
| Isoproterenol | Full Agonist | Full Agonist | No Activity | Non-selective β Full Agonist[23] |
| Phenylephrine | No Activity | No Activity | No Activity | α₁ Agonist |
| Clonidine | No Activity | No Activity | Full Agonist | α₂ Full Agonist[24] |
| Dobutamine | Full Agonist[25] | Weak Partial Agonist | Weak/No Activity | β₁-selective Full Agonist |
| Salbutamol | Weak Partial Agonist | Full/Partial Agonist* | No Activity | β₂-selective Agonist[16] |
*The efficacy of Salbutamol can appear as partial in some systems, especially when compared to a potent full agonist like Isoproterenol.[16]
Experimental Protocols: A Self-Validating System
The trustworthiness of your data hinges on meticulously executed and controlled experiments. The following protocols are designed as self-validating systems, incorporating the necessary controls to ensure your results are accurate and reproducible.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific adrenergic receptor subtype.
Workflow for Radioligand Binding Assay
Caption: Key steps in a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: [26][27]
-
Harvest cultured cells expressing the receptor of interest (e.g., HEK293 cells stably transfected with ADRB2) or mince fresh tissue.
-
Homogenize the material in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.
-
Perform differential centrifugation: first, a low-speed spin (1,000 x g) to remove nuclei and debris, followed by a high-speed spin (40,000 x g) of the supernatant to pellet the cell membranes.[26]
-
Wash the membrane pellet and resuspend in a suitable buffer. Determine the protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.
-
-
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Iodocyanopindolol for β-receptors), and assay buffer.[26]
-
Non-Specific Binding (NSB): Add membranes, radioligand, and a high concentration of a known non-labeled antagonist (e.g., propranolol for β-receptors) to saturate all specific binding sites.[18]
-
Competition Binding: Add membranes, radioligand, and serial dilutions of your test compound (this compound).
-
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[26]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand.[27]
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay
This protocol measures the ability of an agonist to stimulate (via Gₛ) or inhibit (via Gᵢ) the production of cAMP. Modern assays often use luminescence or fluorescence resonance energy transfer (FRET) for detection.[28][29][30]
Workflow for cAMP Accumulation Assay
Caption: General workflow for a cell-based cAMP assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cells stably expressing the adrenergic receptor of interest (e.g., ADRB2 for a β₂ assay or ADRA2A for an α₂ assay) into 96-well plates and culture overnight.
-
-
Assay Execution:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the enzymatic degradation of cAMP and amplify the signal.
-
For Gₛ-coupled receptors (β₁, β₂): Add serial dilutions of the agonist (e.g., this compound) to the wells.
-
For Gᵢ-coupled receptors (α₂): Add serial dilutions of the agonist in the presence of a fixed concentration of forskolin. Forskolin directly activates adenylyl cyclase, creating a high basal level of cAMP. An α₂ agonist will inhibit this forskolin-stimulated production, resulting in a decreased signal.[30]
-
Incubate for an appropriate time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
-
Detection:
-
Lyse the cells and perform the cAMP detection step according to the manufacturer's instructions for your chosen assay kit (e.g., Promega cAMP-Glo™, Cisbio HTRF®).[28][30] These kits typically provide a signal (e.g., luminescence) that is inversely or directly proportional to the amount of cAMP present.
-
-
Data Analysis:
-
Plot the signal (e.g., relative light units) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Compare the Eₘₐₓ of this compound to that of a known full agonist (like isoproterenol for β-receptors) to classify it as a full or partial agonist.
-
Conclusion
The characterization of a novel adrenergic agonist like this compound is a multi-faceted process that requires a systematic in vitro pharmacological approach. By first establishing its binding affinity profile across the receptor subtypes through competitive radioligand binding assays, we can define its selectivity. Subsequently, functional assays, such as the measurement of cAMP accumulation, allow us to determine its potency and efficacy, revealing whether it acts as a full or partial agonist at its target receptors.
By rigorously comparing the data obtained for this compound to that of well-characterized standards like epinephrine, isoproterenol, and phenylephrine, researchers can precisely define its unique pharmacological properties. This comprehensive in vitro comparison is an indispensable step in the drug development pipeline, providing the foundational knowledge required for further preclinical and clinical investigation.
References
-
α-Adrenergic Signaling. QIAGEN GeneGlobe. [Link]
-
Lefkowitz, R. J., et al. (2000). Novel beta2-adrenergic receptor signaling pathways. Journal of Receptors and Signal Transduction. [Link]
-
Williams, R. S., & Bishop, T. (1981). Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING. Journal of Clinical Investigation. [Link]
-
Goyal, R., & Jial, Y. (2021). Role of adrenergic receptor signalling in neuroimmune communication. Scandinavian Journal of Immunology. [Link]
-
Harden, T. K., et al. (1980). Effects of isoproterenol on the development of beta-adrenergic receptors in brain cell aggregates. Brain Research. [Link]
-
Moore, R. H., et al. (2009). The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]
-
Görner, K., et al. (2015). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. International Journal of Molecular Sciences. [Link]
-
Zheng, M., et al. (2000). Novel signaling pathway through the beta-adrenergic receptor. Recent Progress in Hormone Research. [Link]
-
Adrenergic receptor. Wikipedia. [Link]
-
Hooker, B. A., et al. (2021). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link]
-
Williams, R. S., & Bishop, T. (1981). Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING. Journal of Clinical Investigation. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
An, S. S., & Tolliday, N. (2010). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). The Assay Guidance Manual. [Link]
-
Hancock, S. J., et al. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol. [Link]
-
Knox, A. J., & Tattersfield, A. E. (1994). Comparison of the effects of salbutamol and adrenaline on airway smooth muscle contractility in vitro and on bronchial reactivity in vivo. Thorax. [Link]
-
Kenakin, T. P., & Johnson, P. (1980). Beta-adrenoceptor selectivity of dobutamine: in vivo and in vitro studies. Journal of Pharmacy and Pharmacology. [Link]
-
cAMP Assay Kits. Biocompare. [Link]
-
What is the mechanism of action of phenylephrine?. Dr.Oracle. [Link]
-
Jha, S., et al. (2010). Norepinephrine Directly Activates Adult Hippocampal Precursors via β3-Adrenergic Receptors. The Journal of Neuroscience. [Link]
-
Hein, L., et al. (2003). Alpha-1-adrenergic receptor agonist activity of clinical alpha-adrenergic receptor agonists interferes with alpha-2-mediated analgesia. Anesthesiology. [Link]
-
Knox, A. J., & Tattersfield, A. E. (1994). Comparison of the effects of salbutamol and adrenaline on airway smooth muscle contractility in vitro and on bronchial reactivity in vivo. ResearchGate. [Link]
-
Multiple Authors. (2023). Norepinephrine and β2-Adrenergic Receptor Stimulation Regulate CD4+ T and B Lymphocyte Function in Vitro and in Vivo. ResearchGate. [Link]
-
Cano-Martínez, A., et al. (2004). Isoproterenol-produced damage in amphibian heart could be mediated by adrenergic receptors located in the heart muscle. Proceedings of the Western Pharmacology Society. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Lipworth, B. J., et al. (1995). Expression of the beta 2 adrenoceptor partial agonist/antagonist activity of salbutamol in states of low and high adrenergic tone. Thorax. [Link]
-
Lin, H., et al. (2012). Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes. Cardiology Research and Practice. [Link]
-
Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Expert Opinion on Drug Discovery. [Link]
-
Kohm, A. P., & Sanders, V. M. (2001). Norepinephrine and beta 2-adrenergic receptor stimulation regulate CD4+ T and B lymphocyte function in vitro and in vivo. Journal of Immunology. [Link]
-
Schihada, H., et al. (2022). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]
-
Strosberg, A. D. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Adrenergic Receptor Protocols. [Link]
-
Schihada, H., et al. (2022). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Adrenergics Module. Pitt Cardiology. [Link]
-
Fuder, H., & Schwarz, M. W. (2022). The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm. Journal of Cardiovascular Development and Disease. [Link]
-
Kaiser, C., et al. (1975). Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. Journal of Medicinal Chemistry. [Link]
-
Stone, E. A., & John, S. M. (1992). Norepinephrine: Adrenergic Receptors. Encyclopedia of Neuroscience. [Link]
-
Cheng, J. T., et al. (2001). Stimulatory effect of phenylephrine on the secretion of beta-endorphin from rat adrenal medulla in vitro. European Journal of Pharmacology. [Link]
-
Isoproterenol. StatPearls. [Link]
-
Tuttle, R. R., & Mills, J. (1975). In Vivo Analysis of Adrenergic Receptor Activity of Dobutamine. Circulation Research. [Link]
-
Clonidine. StatPearls. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Interaction of clonidine with adrenergic and cholinergic influences on isolated auricles. ResearchGate. [Link]
-
Clonidine. Deranged Physiology. [Link]
-
Fig. 2. Effects of isoproterenol on signaling of β-adrenergic receptor... ResearchGate. [Link]
-
Wagner, J., & Brodde, O. E. (1978). A positive inotropic effect of phenylephrine mediated through alpha adrenergic receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
van der Pouw Kraan, T. C., et al. (1998). Tissue Specific Effects of the Beta 2-adrenergic Agonist Salbutamol on LPS-induced IFN-gamma, IL-10 and TGF-beta Responses in Vivo. Journal of Interferon & Cytokine Research. [Link]
-
D'Agostino, G., et al. (2014). Clonidine, an α2 receptor agonist, diminishes GABAergic neurotransmission to cardiac vagal neurons in the nucleus ambiguus. Neuroscience Letters. [Link]
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. University of Pittsburgh | Adrenergics [pittmedcardio.com]
- 4. Norepinephrine Directly Activates Adult Hippocampal Precursors via β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norepinephrine and beta 2-adrenergic receptor stimulation regulate CD4+ T and B lymphocyte function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoproterenol-produced damage in amphibian heart could be mediated by adrenergic receptors located in the heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. JCI - Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING [jci.org]
- 13. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beta-adrenoceptor selectivity of dobutamine: in vivo and in vitro studies [pubmed.ncbi.nlm.nih.gov]
- 15. thorax.bmj.com [thorax.bmj.com]
- 16. Expression of the beta 2 adrenoceptor partial agonist/antagonist activity of salbutamol in states of low and high adrenergic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Alpha-1-adrenergic receptor agonist activity of clinical alpha-adrenergic receptor agonists interferes with alpha-2-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effects of the β-agonist isoproterenol on the down-regulation, functional responsiveness, and trafficking of β2-adrenergic receptors with amino-terminal polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clonidine, an α2 receptor agonist, diminishes GABAergic neurotransmission to cardiac vagal neurons in the nucleus ambiguus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.jp]
- 29. journals.physiology.org [journals.physiology.org]
- 30. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for the Quantification of N-Benzyl Epinephrine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate quantification of impurities and related substances is a cornerstone of pharmaceutical quality control. N-Benzyl Epinephrine, identified as Adrenaline EP Impurity D, is a critical substance to monitor in drug formulations containing epinephrine.[1] This guide provides an in-depth validation of a newly developed, high-sensitivity Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for its quantification. We will objectively compare its performance against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, providing the supporting experimental data and the scientific rationale behind our procedural choices. This document is structured to adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently revised Q2(R2).[2][3][4][5]
Introduction: The Analytical Challenge
Epinephrine's inherent instability makes it susceptible to degradation, leading to the formation of various impurities that can impact product safety and efficacy. This compound is one such process-related impurity that requires precise monitoring.[1] Traditional analytical methods, such as HPLC-UV, often lack the sensitivity and specificity required to quantify trace-level impurities in complex matrices, especially in the presence of the active pharmaceutical ingredient (API) and other structurally similar compounds.[6][7]
This guide details the validation of a novel UHPLC-MS/MS method designed to overcome these limitations. The inherent selectivity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions, provides unparalleled specificity and sensitivity, making it ideal for impurity quantification.[8][9][10]
Methodologies at a Glance: A Tale of Two Techniques
The Comparative Method: HPLC-UV
The conventional approach utilizes reversed-phase HPLC with a C18 column, coupled with a UV detector set at a wavelength optimal for catecholamines (approx. 280 nm).[7] While robust for assaying the main component, its utility for impurity analysis is limited. The primary drawback is the potential for co-eluting compounds to interfere with the analyte peak, leading to inaccurate quantification, as specificity is based solely on retention time and UV absorbance.
The Novel Method: UHPLC-MS/MS
Our proposed method employs UHPLC for a rapid and high-resolution separation on a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds. This is coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This setup allows for the highly selective detection of this compound based on its unique mass-to-charge ratio (m/z) and its specific fragmentation pattern, virtually eliminating matrix interference.[10] Deuterated this compound is used as an internal standard (IS) to ensure the highest degree of accuracy and precision.
The Validation Workflow: A Roadmap to Reliability
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] Our validation strategy follows a predefined protocol that encompasses all the performance characteristics mandated by the ICH.[2][12]
Caption: Overall workflow for analytical method validation.
Validation Parameter 1: Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] For an impurity method, this is arguably the most critical parameter.
Experimental Protocol
-
Prepare a solution containing the this compound standard.
-
Prepare individual solutions of potentially interfering substances: Epinephrine (API), Adrenalone (related substance), and N-Benzyl Adrenalone (potential precursor).[13]
-
Prepare a mixed solution containing all the above substances.
-
Subject the drug product to forced degradation (acid, base, oxidative, thermal, and photolytic stress) to generate potential degradants.
-
Analyze all solutions using both the HPLC-UV and UHPLC-MS/MS methods. For the UHPLC-MS/MS method, monitor the specific MRM transition for this compound.
Caption: Conceptual diagram of the specificity assessment.
Results & Discussion
| Performance Metric | Conventional HPLC-UV Method | New UHPLC-MS/MS Method |
| Resolution from API | Partial co-elution with a minor degradation peak. | Baseline separation achieved. No interference observed in the MRM channel. |
| Peak Purity (vs. Degradants) | Fails peak purity test under acidic degradation conditions. | Specific MRM transition ensures no interference is detected. |
| Overall Assessment | Not Specific | Highly Specific |
The HPLC-UV method showed significant interference from a degradation product formed during acid hydrolysis. In contrast, the UHPLC-MS/MS method demonstrated absolute specificity; no signal was detected in the this compound MRM channel when analyzing any of the other related substances or placebo matrices. This confirms its suitability for stability-indicating studies.[14]
Validation Parameters 2 & 3: Linearity and Range
Linearity demonstrates a direct proportional relationship between the concentration of an analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[2]
Experimental Protocol
-
Prepare a stock solution of this compound reference standard.
-
Perform a serial dilution to create at least six concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., 0.1 µg/mL to 1.5 µg/mL).
-
For the UHPLC-MS/MS method, add a constant concentration of the internal standard to each level.
-
Analyze each concentration level in triplicate.
-
Plot the response (peak area for UV, peak area ratio for MS/MS) against concentration and perform a linear regression analysis.
Results & Discussion
| Parameter | Conventional HPLC-UV Method | New UHPLC-MS/MS Method |
| Range | 0.5 - 2.0 µg/mL | 0.1 - 2.0 µg/mL |
| Correlation Coefficient (r²) | 0.995 | > 0.999 |
| Y-intercept Bias | Significant y-intercept, indicating potential baseline noise issues. | Passes through the origin, indicating no systemic bias. |
The UHPLC-MS/MS method exhibited superior linearity over a wider range, including much lower concentrations. The correlation coefficient of >0.999 is indicative of a strong linear relationship, a hallmark of a well-performing quantitative method.[10]
Validation Parameter 4: Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.[15]
Experimental Protocol
-
Prepare a drug product placebo matrix.
-
Spike the placebo with known concentrations of this compound at three levels: low, medium, and high (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Results & Discussion
| Spiked Level | Conventional HPLC-UV Method (% Recovery) | New UHPLC-MS/MS Method (% Recovery) | Acceptance Criteria |
| Low (50%) | 82.5% | 99.2% | 80 - 120% |
| Medium (100%) | 94.1% | 101.5% | 80 - 120% |
| High (150%) | 108.3% | 99.8% | 80 - 120% |
While both methods fall within the typical acceptance criteria, the UHPLC-MS/MS method demonstrates significantly better and more consistent recovery, especially at the lower concentration level. This is attributed to the use of a deuterated internal standard, which effectively corrects for any variability in sample preparation and instrument response.
Validation Parameter 5: Precision
Precision is the measure of the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[2]
Experimental Protocol
-
Repeatability: Prepare six identical samples of the drug product spiked with this compound at the 100% level. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Results & Discussion
| Precision Level | Conventional HPLC-UV Method (%RSD) | New UHPLC-MS/MS Method (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 4.8% | < 1.5% | ≤ 5% |
| Intermediate Precision | 7.2% | < 2.0% | ≤ 10% |
The precision of the UHPLC-MS/MS method is vastly superior. The low %RSD values indicate a highly reproducible and reliable method, which is critical for routine quality control where consistent results are paramount.
Validation Parameters 6 & 7: LOD & LOQ
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[14]
Experimental Protocol
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ is used.
-
Confirm the LOQ by analyzing samples at this concentration and demonstrating that accuracy and precision meet requirements.
Results & Discussion
| Parameter | Conventional HPLC-UV Method | New UHPLC-MS/MS Method |
| LOD | 0.2 µg/mL | 0.03 µg/mL |
| LOQ | 0.5 µg/mL | 0.1 µg/mL |
The five-fold improvement in the LOQ demonstrates the exceptional sensitivity of the UHPLC-MS/MS method, enabling the quantification of this compound at much lower levels than previously possible.
Sources
- 1. Adrenaline EP Impurity D | 317351-40-9 | SynZeal [synzeal.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Highly sensitive LC-MS/MS analysis of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. GSRS [precision.fda.gov]
- 14. jksus.org [jksus.org]
- 15. propharmagroup.com [propharmagroup.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Benzyl Epinephrine for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemicals we handle, from procurement to disposal. N-Benzyl Epinephrine, a key analytical standard and impurity related to Epinephrine, requires meticulous handling due to its pharmacological activity and potential toxicity.[1][2][3] This guide provides a framework for its proper disposal, ensuring the safety of laboratory personnel and environmental compliance. Our approach is grounded in established chemical safety principles and regulatory standards, empowering you to manage this compound responsibly.
Hazard Identification and Immediate Safety Protocols
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with significant health risks.
1.1. GHS Hazard Classification
According to data available from PubChem, this compound is associated with the following GHS hazard statements:
These classifications necessitate stringent safety measures to prevent any route of exposure.
1.2. Mandatory Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound is the correct use of PPE.[2]
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Body Protection: A lab coat is required. For handling larger quantities or in situations with a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[5]
1.3. First Aid in Case of Exposure
In the event of accidental exposure, immediate and correct first aid is critical.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water. Call a physician or poison control center immediately.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: If swallowed, immediately make the victim drink water (two glasses at most). Do not induce vomiting. Call a physician or poison control center immediately.
Core Principles of this compound Disposal
The disposal of this compound is governed by the same stringent regulations that apply to hazardous pharmaceutical waste.[6] The primary objective is to prevent its release into the environment and to nullify its potential harm.
-
Segregation is Key: Never mix this compound waste with other chemical waste streams unless their compatibility is certain.[7][8] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or other hazards.
-
No Drain Disposal: Under no circumstances should this compound or its solutions be poured down the sink or drain.[9] Catecholamine derivatives can have adverse effects on aquatic life and interfere with wastewater treatment processes.[7]
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal.[2] Always refer to the specific SDS provided by the manufacturer for the most accurate and detailed instructions.
Step-by-Step Disposal Procedures
The appropriate disposal method depends on the form and quantity of the waste. The following workflow provides a decision-making framework for safe disposal.
Caption: Decision workflow for this compound disposal.
3.1. On-Site Chemical Inactivation (For Small-Scale, Dilute Aqueous Solutions ONLY)
This procedure should only be performed by trained personnel within a chemical fume hood and with appropriate PPE. The principle is to chemically degrade the catecholamine structure through oxidation. Catecholamines are known to undergo autoxidation, a process that can be accelerated by chemical oxidants.[10][11]
Protocol: Oxidation with Sodium Hypochlorite (Bleach)
-
Preparation: Ensure the dilute this compound solution is in a suitable container (e.g., a borosilicate glass beaker) with a magnetic stirrer.
-
pH Adjustment: Adjust the pH of the solution to be slightly alkaline (pH 8-10) using a base like sodium bicarbonate. This can facilitate the oxidation process.
-
Oxidation: While stirring, slowly add a 10% excess of household bleach (approx. 5-6% sodium hypochlorite solution).
-
Reaction: Allow the mixture to stir at room temperature for at least 2 hours. The catechol moiety is susceptible to oxidation, which should disrupt the molecule's biological activity.[12][13]
-
Neutralization and Disposal: After the reaction period, neutralize the solution to a pH between 6 and 8 with a suitable acid (e.g., sodium bisulfite to quench excess bleach, followed by hydrochloric acid if needed).
-
Final Disposal: Even after treatment, this solution must be collected in a properly labeled aqueous hazardous waste container for professional disposal, as degradation byproducts may still be regulated.[7]
3.2. Professional Disposal (Primary Recommended Method)
For all pure solid waste, contaminated materials, and quantities of liquid waste beyond a few milliliters, disposal via a licensed hazardous waste management company is mandatory.[8][9]
-
Containment:
-
Solids: Place pure this compound and any contaminated items (e.g., weighing paper, gloves, wipes) into a designated, puncture-proof, and sealable hazardous waste container.
-
Liquids: Collect all solutions containing this compound in a compatible, leak-proof hazardous waste container. Do not overfill.[7]
-
-
Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
Chemical Name: "this compound"
-
CAS Number: 1095714-91-2[1]
-
Associated Hazards: "Toxic"
-
Accumulation Start Date
-
-
Storage: Store the sealed and labeled container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to arrange for pickup.[14] The waste will likely be transported in a "lab pack" and ultimately destroyed via high-temperature incineration, which is the preferred method for pharmaceutical waste.[9]
Emergency Spill Procedures
In the event of a spill, prompt and safe cleanup is essential to mitigate exposure risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. If the substance is volatile or a powder, ensure ventilation is appropriate (i.e., contained within a fume hood).
-
Don PPE: Before attempting cleanup, don the full PPE described in Section 1.2.
-
Containment:
-
Liquid Spill: Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Solid Spill: Gently cover the spill with a damp paper towel to avoid raising dust.
-
-
Cleanup: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable detergent and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.[14]
Summary of Key Information
| Property | Value | Source |
| Chemical Name | 4-[2-[benzyl(methyl)amino]-1-hydroxy-ethyl]benzene-1,2-diol | [1][4] |
| CAS Number | 1095714-91-2 | [1][4][15] |
| Molecular Formula | C₁₆H₁₉NO₃ | [1][15] |
| Molecular Weight | 273.33 g/mol | [4][15] |
| GHS Hazard | H301+H331 (Toxic if swallowed or if inhaled), H310 (Fatal in contact with skin) | [4] |
| Primary Disposal Route | Professional Hazardous Waste Incineration | [9] |
By adhering to these rigorous procedures, you uphold the highest standards of laboratory safety and environmental stewardship, ensuring that your critical research does not come at the cost of personal or public health.
References
-
Environmental Marketing Services. (n.d.). Pharmaceutical Waste Disposal. Retrieved from Environmental Marketing Services. [Link]
-
GMP-Verlag. (2023, July 11). Laboratory waste disposal procedure at a GMP site. Retrieved from GMP-Verlag. [Link]
-
Macarthur, H., Westfall, T. C., Riley, D. P., Misko, T. P., & Salvemini, D. (2000). Inactivation of catecholamines by superoxide gives new insights on the pathogenesis of septic shock. Proceedings of the National Academy of Sciences of the United States of America, 97(17), 9753–9758. [Link]
-
Eiden, L. E., & Nankova, B. B. (2013). Storage and Release of Catecholamines. In Basic Neurochemistry: Principles of Molecular, Cellular, and Medical Neurobiology (8th ed.). Elsevier. Retrieved from NCBI Bookshelf. [Link]
-
LaRonde-LeBlanc, N. (n.d.). Catecholamine Inactivation. Oxford Learning Link. [Link]
-
Salvemini, D., et al. (2000). Inactivation of catecholamines by superoxide gives new insights on the pathogenesis of septic shock. Proceedings of the National Academy of Sciences, 97(17), 9753-9758. Retrieved from PubMed Central. [Link]
-
Wikipedia. (n.d.). Catecholamine. Retrieved from Wikipedia. [Link]
-
Hazardous Waste Experts. (n.d.). Pharmaceutical Waste Disposal. Retrieved from Hazardous Waste Experts. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol. PubChem Compound Database. Retrieved from PubChem. [Link]
-
Hazardous Waste Experts. (2019, June 19). How to Dispose of Chemical Waste and Laboratory Waste. Retrieved from Hazardous Waste Experts. [Link]
-
Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from Protect IU. [Link]
-
University of Massachusetts Boston. (n.d.). EpiPen Management and Disposal. Retrieved from UMass Boston. [Link]
-
SynThink Research Chemicals. (n.d.). This compound. Retrieved from SynThink Research Chemicals. [Link]
-
Massachusetts Department of Environmental Protection. (2013, March). Epinephrine Management & Disposal Options for Schools. Retrieved from Mass.gov. [Link]
-
ProTrainings. (n.d.). Storage and disposal. Anaphylaxis Awareness Level 2 (VTQ) Online Training Video. Retrieved from ProTrainings. [Link]
-
State of Michigan. (n.d.). Epinephrine Auto-Injector Disposal Guide. Retrieved from Michigan.gov. [Link]
-
Veeprho. (n.d.). This compound Impurity. Retrieved from Veeprho. [Link]
Sources
- 1. This compound | CAS 1095714-91-2 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS No: 1095714-91-2 [aquigenbio.com]
- 3. veeprho.com [veeprho.com]
- 4. 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol | C16H19NO3 | CID 22005903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Pharmaceutical Waste Disposal | Responsible Disposal Solutions — Act Now — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 7. gmpsop.com [gmpsop.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. emsllcusa.com [emsllcusa.com]
- 10. Inactivation of catecholamines by superoxide gives new insights on the pathogenesis of septic shock [pubmed.ncbi.nlm.nih.gov]
- 11. Inactivation of catecholamines by superoxide gives new insights on the pathogenesis of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. Catecholamine - Wikipedia [en.wikipedia.org]
- 14. umb.edu [umb.edu]
- 15. clearsynth.com [clearsynth.com]
Definitive Guide to Personal Protective Equipment for Handling N--Benzyl Epinephrine
As a Senior Application Scientist, my primary objective is to ensure that your groundbreaking research is not only successful but also conducted with the highest standards of safety. N-Benzyl Epinephrine, a critical reference standard and research chemical, demands meticulous handling due to its potential hazards.[1][2] This guide moves beyond a simple checklist, providing a deep, causal understanding of the recommended safety protocols, empowering you to work with confidence and security.
Hazard Identification and Risk Assessment: The 'Why' Behind the Precautions
This compound is an analog of epinephrine and should be handled with the same degree of caution as a potent bioactive molecule.[3] While a comprehensive toxicological profile is not widely published, data available through sources like PubChem indicates significant potential hazards.[4]
GHS Hazard Statements: According to depositor-supplied information, this compound is classified with the following hazards:
These classifications are the cornerstone of our safety protocol. The high acute dermal toxicity is of paramount concern, meaning even minor skin contact could have severe consequences.[5] Inhalation of aerosolized powder or ingestion presents additional significant exposure routes.[6] Therefore, our primary goal is to establish multiple, redundant barriers to prevent any contact.
Core Protective Measures: Your Personal Defense System
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory. Each component is selected to counteract a specific exposure route.
Given the "Fatal in contact with skin" classification, dermal protection is the most critical aspect of handling this compound.
-
Hand Protection (Double Gloving):
-
Inner Glove: A standard, powder-free nitrile examination glove. This layer provides a baseline of protection and keeps the hand clean during the removal of the outer, potentially contaminated glove.
-
Outer Glove: A chemotherapy-grade, powder-free nitrile glove with an extended cuff.[6] Chemotherapy gloves are tested against a wider range of chemicals and have a lower acceptable quality level (AQL) for pinholes. The extended cuff should be worn over the sleeve of the lab coat to ensure a complete seal.
-
Rationale: Double gloving provides a robust barrier against potential tears or permeation.[6] Should the outer glove become contaminated, it can be safely removed without compromising the inner glove, allowing the user to exit the immediate area safely. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[7]
-
-
Body Protection:
-
Item: A disposable, solid-front, back-closing gown made of a low-permeability fabric, such as polyethylene-coated spunbond material.[6]
-
Rationale: This type of gown prevents splashes from reaching personal clothing and skin. A solid front provides a continuous barrier where splashes are most likely to occur. It must be discarded as hazardous waste after use.[6] Standard cotton lab coats are not sufficient as they are permeable.
-
-
Item: ANSI Z87.1-compliant safety goggles are the minimum requirement.[6] However, a full face shield worn over safety goggles is strongly recommended, especially when handling the solid powder or preparing solutions.[6]
-
Rationale: This combination protects against splashes of solutions and prevents aerosolized particles from reaching the mucous membranes of the eyes, nose, and mouth.[6][7]
-
Item: A NIOSH-approved N95 or higher-rated respirator.[6]
-
Rationale: This is required when handling the solid compound outside of a certified containment system like a chemical fume hood or biological safety cabinet.[6] It prevents the inhalation of fine particles. For large spills, a chemical cartridge-type respirator may be necessary.[7] All personnel required to wear respirators must be fit-tested and trained in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).
The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Inner: Standard powder-free nitrile. Outer: Chemotherapy-grade, extended cuff.[6] | Prevents skin absorption, which can be fatal. Double gloving provides redundancy.[6] |
| Body Protection | Disposable Gown | Solid-front, back-closing, low-permeability fabric. | Protects skin and clothing from contamination. Must be discarded as hazardous waste.[6] |
| Eye & Face | Safety Goggles & Face Shield | ANSI Z87.1-compliant goggles. Full face shield worn over goggles.[6] | Protects against splashes and aerosolized particles entering the eyes or face.[6][7] |
| Respiratory | N95 Respirator (or higher) | NIOSH-approved and properly fit-tested. | Required when handling powder outside of a fume hood to prevent inhalation.[6] |
Visualizing Your PPE Workflow
The following diagram illustrates the logical flow for selecting and donning the appropriate PPE.
Caption: PPE selection and donning sequence for this compound.
Operational and Disposal Plans: From Benchtop to Waste Stream
Safe handling extends beyond personal protection to include your operational procedures and waste disposal.
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with hazard signs.
-
Ventilation: Always handle the solid compound and prepare stock solutions inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Weighing: When weighing the solid, use a balance within the fume hood or a powder containment hood. Use anti-static weigh boats to prevent dispersal of the powder.
-
Hygiene: After handling, and before leaving the laboratory, remove gloves and gown, and wash hands thoroughly with soap and water. Do not eat, drink, or apply cosmetics in areas where this chemical is handled.
Accidents happen. A prepared response is critical to mitigate exposure.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if you are unsure how to proceed.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before attempting to clean the spill, don the full PPE ensemble described in Section 2, including respiratory protection.
-
Containment: For liquid spills, cover with an absorbent material from a chemical spill kit. For solid spills, gently cover with damp paper towels to avoid raising dust.
-
Cleanup: Working from the outside in, carefully collect all contaminated materials using scoops or forceps and place them into a labeled, sealed hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Visualizing Spill Response
This flowchart outlines the critical decision points and actions for a safe and effective spill response.
Sources
- 1. This compound | CAS No: 1095714-91-2 [aquigenbio.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | CAS 1095714-91-2 | LGC Standards [lgcstandards.com]
- 4. 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol | C16H19NO3 | CID 22005903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. punchout.medline.com [punchout.medline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
